molecular formula C9H14O2 B1333794 5-Propylcyclohexane-1,3-dione CAS No. 57641-89-1

5-Propylcyclohexane-1,3-dione

Cat. No.: B1333794
CAS No.: 57641-89-1
M. Wt: 154.21 g/mol
InChI Key: RHELOIKNLIFWEO-UHFFFAOYSA-N
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Description

5-Propylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-propylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHELOIKNLIFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371927
Record name 5-propylcyclohexane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57641-89-1
Record name 5-propylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Propylcyclohexane-1,3-dione chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 5-Propylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propylcyclohexane-1,3-dione is a derivative of the versatile cyclohexane-1,3-dione scaffold, a building block of significant interest in synthetic organic chemistry. Its unique structural features, including a β-dicarbonyl system and an active methylene group, make it a valuable precursor for the synthesis of a wide array of complex molecules and heterocycles. This guide provides a comprehensive overview of its chemical properties, including structural characteristics, tautomerism, spectral data, and reactivity. Furthermore, it outlines plausible synthetic strategies and explores its potential applications, particularly in the realm of medicinal chemistry and drug development, by drawing parallels with analogous structures.

Core Molecular Structure and Identification

5-Propylcyclohexane-1,3-dione belongs to the class of cyclic β-diketones. The core structure consists of a six-membered aliphatic ring functionalized with two ketone groups at positions 1 and 3, and a propyl substituent at position 5. This arrangement confers specific reactivity and physicochemical properties to the molecule.

Identifier Value
CAS Number 57641-89-1[1][2][3]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
IUPAC Name 5-Propylcyclohexane-1,3-dione

Keto-Enol Tautomerism: A Defining Feature

A critical aspect of the chemistry of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. In solution, 5-propylcyclohexane-1,3-dione is expected to predominantly exist in its more stable enolic form, a phenomenon well-documented for the parent cyclohexane-1,3-dione.[4][5] This stability arises from the formation of a conjugated system and, in some cases, intramolecular hydrogen bonding, although the latter is less geometrically favorable in cyclic systems compared to linear β-diketones.[4][6] The acidic proton of the enolic hydroxyl group gives the molecule a pKa value analogous to that of the parent compound (pKa ≈ 5.2).[5]

Caption: Keto-enol tautomerism of 5-Propylcyclohexane-1,3-dione.

Synthesis Strategies

While specific literature on the synthesis of 5-propylcyclohexane-1,3-dione is not abundant, its preparation can be logically inferred from established methods for analogous 1,3-cyclohexanediones. A robust and common approach involves the base-catalyzed intramolecular cyclization (Dieckmann condensation) of a δ-ketoester.[7][8]

Proposed Synthetic Workflow: Dieckmann Condensation

This pathway begins with the Michael addition of a propyl-containing nucleophile to an α,β-unsaturated ester, followed by cyclization.

synthesis_workflow start Start: Diethyl malonate & Propyl bromide step1 1. Alkylation: Form diethyl propylmalonate using a base (e.g., NaOEt). start->step1 step2 2. Michael Addition: React diethyl propylmalonate with methyl vinyl ketone. step1->step2 intermediate Intermediate: δ-ketoester step2->intermediate step3 3. Dieckmann Condensation: Intramolecular cyclization using a strong base (e.g., NaOEt). intermediate->step3 step4 4. Hydrolysis & Decarboxylation: Aqueous acid workup (e.g., H₃O⁺, heat). step3->step4 product Product: 5-Propylcyclohexane-1,3-dione step4->product

Caption: Proposed synthetic workflow for 5-Propylcyclohexane-1,3-dione.

Experimental Protocol (Hypothetical)
  • Alkylation: To a solution of sodium ethoxide (1.0 eq) in dry ethanol, slowly add diethyl malonate (1.0 eq). Stir for 30 minutes at room temperature. Add 1-bromopropane (1.0 eq) and reflux the mixture for 4-6 hours until TLC analysis indicates consumption of the starting malonate.

  • Michael Addition: After cooling, add methyl vinyl ketone (1.1 eq) to the reaction mixture. Stir at room temperature for 12-18 hours.

  • Cyclization & Saponification: Add a solution of sodium hydroxide (3.0 eq) in water and reflux for 4 hours to induce both cyclization and saponification of the ester groups.

  • Decarboxylation & Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until pH < 2. Heat the mixture to reflux for 2-4 hours to effect decarboxylation. Upon cooling, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization or column chromatography.

Spectral Characterization (Predicted)

Definitive spectral characterization is essential for structure confirmation. The following are predicted spectral properties based on the known features of the cyclohexane-1,3-dione scaffold and the propyl substituent.[9][10][11]

Technique Expected Features
¹H NMR Due to the keto-enol equilibrium, the spectrum will be a composite. Enol form: A broad singlet for the enolic proton (>10 ppm), signals for the vinyl proton (~5.5 ppm), and complex multiplets for the aliphatic ring protons (2.0-2.8 ppm). Propyl group: A triplet (~0.9 ppm, CH₃), a sextet (~1.4 ppm, CH₂), and a triplet (~2.2 ppm, CH₂ adjacent to ring).
¹³C NMR Keto form: Two carbonyl carbons (~200-210 ppm). Enol form: Carbonyl carbon (~190-200 ppm), two sp² carbons of the enol (~100 ppm and ~170-180 ppm). Aliphatic carbons including the active methylene (~40-50 ppm) and the propyl group carbons will also be present.
IR Spectroscopy A broad absorption band for the O-H stretch of the enol (2500-3200 cm⁻¹). Strong C=O stretching vibrations (1580-1650 cm⁻¹) characteristic of a conjugated keto-enol system. C-H stretching bands below 3000 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 154.21. Key fragmentation patterns would likely involve the loss of the propyl group (M-43) and standard cleavage patterns for cyclohexanone structures.

Reactivity and Synthetic Utility

The synthetic versatility of cyclohexane-1,3-diones stems from the reactivity of the dicarbonyl moiety and the adjacent active methylene group.[12] This makes 5-propylcyclohexane-1,3-dione a valuable intermediate for constructing more complex molecular architectures.

reactivity cluster_reactions Key Synthetic Transformations center 5-Propylcyclohexane-1,3-dione alkylation C-Alkylation (Active Methylene) center->alkylation Base, R-X acylation C-Acylation center->acylation Acyl Chloride knoevenagel Knoevenagel Condensation (with Aldehydes/Ketones) center->knoevenagel RCHO, Base michael Michael Addition (Acts as Nucleophile) center->michael α,β-Unsaturated Carbonyl heterocycle Heterocycle Synthesis (e.g., with Hydrazines, Amidines) center->heterocycle Bifunctional Reagents

Caption: Key reactive sites and synthetic applications.

  • Alkylation and Acylation: The methylene carbon between the two carbonyls (C2) is highly acidic and can be readily deprotonated by a base to form a stabilized enolate. This nucleophile can then participate in C-alkylation or C-acylation reactions.

  • Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated systems.

  • Heterocycle Formation: The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of various six-membered oxygen and nitrogen-containing heterocycles, which are prevalent in bioactive molecules.[13][14] Reactions with reagents like hydrazines, ureas, or amidines can yield pyrazoles, pyrimidines, and other important scaffolds.

Potential Applications in Drug Discovery

The cyclohexane-1,3-dione core is a "privileged scaffold" in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including:

  • Herbicidal Activity: Many commercial herbicides, such as mesotrione and sethoxydim, are derivatives of this scaffold.[5]

  • Anticancer and Kinase Inhibition: Various heterocyclic systems derived from cyclohexane-1,3-diones have been synthesized and evaluated as anti-proliferative agents and tyrosine kinase inhibitors.[13]

  • Antimicrobial and Anti-inflammatory: The scaffold is present in molecules with antibacterial, antifungal, and anti-inflammatory properties.

While 5-propylcyclohexane-1,3-dione itself has not been extensively studied, its structure provides a template for developing new analogues for screening in these therapeutic areas. The propyl group offers a lipophilic handle that can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability.

Safety and Handling

Based on data for the compound, it should be handled with appropriate care.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Propylcyclohexane-1,3-dione is a functionally rich and synthetically versatile molecule. Its defining keto-enol tautomerism and the reactivity of its active methylene group position it as a powerful intermediate for organic synthesis. Although specific data remains limited, its properties can be reliably predicted from the well-established chemistry of its parent scaffold. For researchers in drug development and materials science, this compound represents a valuable building block for the creation of novel and complex molecular structures with significant potential for biological activity.

References

  • PubChem. 5-Propylcyclohexane-1,3-diol | C9H18O2 | CID 141275266. [Link]

  • PubChem. 5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224. [Link]

  • PubChem. 5-(Isopropyl)cyclohexane-1,3-dione | C9H14O2 | CID 566106. [Link]

  • PubChem. 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione. [Link]

  • ScienceDirect. Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. [Link]

  • Chinnamanayakar, S. et al. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Mohareb, R. M. et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]

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  • Kumar, B. et al. (2020). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. PubMed. [Link]

  • Allouch, I. et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Sharma, D. et al. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

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  • Google Patents.
  • Reddit. Cursed Cyclohexane-1,3,5-trione?. [Link]

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  • Ruaysap, M. et al. (2016). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. The Royal Society of Chemistry. [Link]

  • PubChem. 5-Ethylcyclohexane-1,3-dione | C8H12O2 | CID 2734798. [Link]

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An In-Depth Technical Guide to 5-Propylcyclohexane-1,3-dione (CAS: 57641-89-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Scaffold

5-Propylcyclohexane-1,3-dione is a fascinating and highly versatile scaffold in modern organic chemistry. Its unique structural and electronic properties, characterized by the presence of a β-diketone system within a cyclohexane ring, make it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide aims to provide a comprehensive technical overview of 5-propylcyclohexane-1,3-dione, from its fundamental properties and synthesis to its applications in drug discovery and agrochemical development. As a senior application scientist, the focus will be not just on the "what" but on the "why"—elucidating the chemical principles that underpin its reactivity and utility.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-propylcyclohexane-1,3-dione is fundamental to its effective application in research and development.

PropertyValueSource
CAS Number 57641-89-1
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Melting Point 95-99 °C
Boiling Point (Predicted) 267.1±23.0 °C
Density (Predicted) 1.004±0.06 g/cm³
pKa (Predicted) 5.29±0.20
Appearance White to off-white crystalline solidGeneral supplier information
Tautomerism: The Key to Reactivity

A critical feature of 5-propylcyclohexane-1,3-dione is its existence in a tautomeric equilibrium between the diketo form and the enol form. The acidic nature of the protons on the carbon atom situated between the two carbonyl groups (C2) facilitates the formation of the enol tautomer. This equilibrium is fundamental to its reactivity, as the enol form is a key nucleophile in many of its characteristic reactions.

Caption: Keto-enol tautomerism of 5-propylcyclohexane-1,3-dione.

Synthesis of 5-Propylcyclohexane-1,3-dione: A Representative Protocol

Underlying Synthetic Strategy

The core of this synthesis is the creation of the six-membered ring with the 1,3-dione functionality. This is achieved through a Michael addition of a soft nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated ketone, in this case, an analogue of mesityl oxide that would lead to the desired 5-propyl substituent. The resulting adduct then undergoes an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the final product.

Synthesis_Workflow start Diethyl Malonate + Propyl-substituted α,β-unsaturated ketone michael Michael Addition (Base-catalyzed) start->michael intermediate Adduct michael->intermediate cyclization Intramolecular Cyclization (Dieckmann Condensation) intermediate->cyclization cyclic_intermediate Cyclic β-keto ester cyclization->cyclic_intermediate hydrolysis Hydrolysis & Decarboxylation (Acidic workup) cyclic_intermediate->hydrolysis product 5-Propylcyclohexane-1,3-dione hydrolysis->product

Caption: General synthetic workflow for 5-propylcyclohexane-1,3-dione.

Detailed Experimental Protocol (Representative)

Materials:

  • Diethyl malonate

  • 1-Hepten-3-one (or a suitable precursor)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1-hepten-3-one dropwise. The reaction mixture is then heated to reflux for several hours to drive the Michael addition to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization and Saponification: After the Michael addition is complete, a solution of sodium hydroxide in water is added to the reaction mixture, and it is refluxed for an additional period to effect both the intramolecular cyclization (Dieckmann condensation) and the saponification of the ester groups.

  • Workup and Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is then acidified with concentrated hydrochloric acid. This protonates the carboxylate and catalyzes the decarboxylation of the resulting β-keto acid. The mixture is then heated to reflux to ensure complete decarboxylation.

  • Isolation and Purification: Upon cooling, the 5-propylcyclohexane-1,3-dione may precipitate out of the acidic solution. The solid is collected by vacuum filtration and washed with cold water. If the product does not precipitate, the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexanes).

Spectroscopic Characterization

While a publicly available, verified spectrum for 5-propylcyclohexane-1,3-dione is elusive, its structure allows for the prediction of its key spectroscopic features. This is invaluable for researchers synthesizing this compound for the first time.

¹H NMR Spectroscopy (Predicted)
  • Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) would be expected around 0.9 ppm. A sextet for the methylene group adjacent to the methyl group (CH₂-CH₃) would likely appear around 1.3-1.4 ppm. The methylene group attached to the cyclohexane ring (Ring-CH₂) would be a triplet around 1.2-1.3 ppm.

  • Cyclohexane Ring: The protons on the cyclohexane ring would exhibit complex multiplets in the region of 1.8-2.8 ppm. The unique proton at the 5-position (CH-propyl) would likely be a multiplet around 2.0-2.2 ppm. The methylene protons adjacent to the carbonyl groups (at C4 and C6) would be diastereotopic and appear as complex multiplets. The methylene protons at C2, being highly acidic, might show a broad signal or exchange with deuterium in deuterated solvents. In the enol form, a vinyl proton signal would appear further downfield.

  • Enolic Proton: A broad singlet for the enolic hydroxyl proton would be expected in the downfield region (typically >10 ppm), the exact shift being dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Groups: Two signals for the carbonyl carbons (C1 and C3) would be expected in the downfield region, typically around 200-210 ppm in the diketo form. In the enol form, these signals would shift upfield.

  • Propyl Group: The methyl carbon would appear around 14 ppm, and the two methylene carbons would be in the range of 20-40 ppm.

  • Cyclohexane Ring: The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm). The carbon at the 5-position bearing the propyl group would be expected around 30-35 ppm. The methylene carbons adjacent to the carbonyls (C4 and C6) would be in a similar region. The C2 carbon would be around 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • Carbonyl Stretching: A strong, broad absorption band corresponding to the C=O stretching vibrations of the dione would be prominent in the region of 1680-1720 cm⁻¹. The broadening is often due to the presence of the enol tautomer and intramolecular hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and cyclohexane moieties would be observed in the 2850-3000 cm⁻¹ region.

  • O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the enolic hydroxyl group involved in hydrogen bonding.

Key Applications and Reaction Chemistry

The utility of 5-propylcyclohexane-1,3-dione stems from the reactivity of its dicarbonyl system and the acidity of the C2 protons. This allows it to participate in a variety of carbon-carbon bond-forming reactions.

The Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4][5] 5-Propylcyclohexane-1,3-dione is an excellent nucleophile for the initial Michael addition, typically reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This reaction is fundamental in the synthesis of steroids and other polycyclic natural products.[4]

Robinson_Annulation cluster_start Reactants cluster_reaction Reaction Sequence dione 5-Propylcyclohexane-1,3-dione michael Michael Addition (Base-catalyzed) dione->michael mvk Methyl Vinyl Ketone mvk->michael aldol Intramolecular Aldol Condensation michael->aldol product Annulated Product (Wieland-Miescher Ketone Analogue) aldol->product

Caption: The Robinson annulation workflow with 5-propylcyclohexane-1,3-dione.

Experimental Workflow: Robinson Annulation (General Protocol)

  • Enolate Formation: 5-Propylcyclohexane-1,3-dione is treated with a base (e.g., sodium ethoxide in ethanol, or a milder base like triethylamine or DBU) to generate the corresponding enolate.

  • Michael Addition: Methyl vinyl ketone is added to the enolate solution at a controlled temperature (often starting at low temperatures and allowing to warm to room temperature). The reaction is stirred until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation and Dehydration: The reaction mixture is then heated to promote the intramolecular aldol condensation of the intermediate 1,5-diketone. The resulting β-hydroxy ketone readily dehydrates under these conditions to yield the α,β-unsaturated ketone product.

  • Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis of Agrochemicals and Pharmaceuticals

The cyclohexane-1,3-dione core is a well-known pharmacophore in a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] The 5-propyl substituent can be a key feature for optimizing the binding of these molecules to the enzyme's active site.

Furthermore, the cyclohexane-1,3-dione scaffold is being explored for its potential in drug discovery, particularly in the development of anticancer agents.[7] By serving as a versatile starting material, it allows for the synthesis of diverse libraries of compounds that can be screened for biological activity. The propyl group at the 5-position can influence the lipophilicity and steric interactions of the final drug candidates, which are critical parameters for their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.

Precursor to Natural Products

5-Propylcyclohexane-1,3-dione is a key structural motif in a class of natural products known as chiloglottones. For instance, 2-ethyl-5-propylcyclohexan-1,3-dione is a sex pheromone of the thynnine wasp and acts as a pollinator attractant for certain species of Australian orchids.[2][8] The synthesis of these and related natural products relies on building upon the 5-propylcyclohexane-1,3-dione core.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-propylcyclohexane-1,3-dione.

  • Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed and may cause skin and serious eye irritation.[6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

Conclusion: A Building Block with Broad Potential

5-Propylcyclohexane-1,3-dione, with its CAS number 57641-89-1, is more than just a chemical intermediate; it is a gateway to a vast chemical space of complex and biologically active molecules. Its predictable reactivity, centered around the versatile β-diketone functionality, allows for the strategic construction of fused ring systems, the development of novel agrochemicals, and the exploration of new therapeutic agents. For researchers and drug development professionals, a deep understanding of the chemistry of this scaffold is essential for unlocking its full potential in creating the next generation of functional molecules.

References

  • Pnas, "The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products," [Link].[2][8]

  • Wikipedia, "Robinson annulation," [Link].[3][4]

  • Master Organic Chemistry, "The Robinson Annulation," [Link].[5]

  • PubChem, "5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224," [Link].

  • YouTube, "Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones," [Link].[9]

  • StudyCorgi, "Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example," [Link].[1][10]

  • Organic Syntheses, "5,5-dimethyl-1,3-cyclohexanedione," [Link].[2]

  • YouTube, "Robinson Annulation Reaction Mechanism," [Link].[11]

  • PMC, "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach," [Link].[7]

  • MDPI, "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site," [Link].[6]

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5-Propylcyclohexane-1,3-dione: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Cyclic Diketone

5-Propylcyclohexane-1,3-dione is a fascinating and highly versatile scaffold in the landscape of organic chemistry and drug discovery. As a derivative of cyclohexane-1,3-dione, it belongs to a class of compounds renowned for their utility as building blocks in the synthesis of a wide array of complex molecules, including natural products, bioactive alkaloids, and heterocyclic systems.[1] The presence of the propyl group at the 5-position introduces a lipophilic character that can be strategically exploited in the design of novel therapeutic agents, influencing pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the physical and chemical properties of 5-Propylcyclohexane-1,3-dione, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its structural nuances, spectroscopic signature, synthesis, and reactivity, with a focus on its potential applications in the synthesis of pharmacologically active compounds.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 5-Propylcyclohexane-1,3-dione are fundamental to its handling, characterization, and application in synthetic chemistry. The following table summarizes its key physicochemical data.

PropertyValueSource/Comment
Molecular Formula C₉H₁₄O₂[2]
Molecular Weight 154.21 g/mol [2]
Melting Point 95-99 °CPredicted
Boiling Point 267.1 ± 23.0 °CPredicted
Density 1.004 ± 0.06 g/cm³Predicted
pKa ~5.29Predicted, based on related structures
XLogP3 1.2 - 1.8Computed, indicating moderate lipophilicity

Structural Elucidation and Spectroscopic Analysis

Keto-Enol Tautomerism: A Dynamic Equilibrium

A paramount chemical feature of 5-Propylcyclohexane-1,3-dione, like other 1,3-dicarbonyl compounds, is its existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is highly dependent on the solvent, temperature, and the nature of substituents on the ring.[3] In solution, the enol form is often significantly populated and can even be the predominant species, stabilized by conjugation and intermolecular hydrogen bonding.[4]

The presence of both tautomers will be evident in spectroscopic analyses, particularly NMR.

Diagram: Keto-Enol Tautomerism of 5-Propylcyclohexane-1,3-dione

Caption: The equilibrium between the diketo and enol tautomers of 5-Propylcyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be a composite of signals from both the diketo and enol forms.

    • Propyl Group: A triplet corresponding to the methyl protons (~0.9 ppm), a multiplet for the methylene protons adjacent to the methyl group (~1.3-1.4 ppm), and a multiplet for the methylene protons attached to the cyclohexane ring (~1.6-1.7 ppm).

    • Cyclohexane Ring (Diketone form): Complex multiplets for the methylene protons of the ring, typically in the range of 2.0-3.0 ppm. The methine proton at C5 will appear as a multiplet.

    • Cyclohexane Ring (Enol form): The vinylic proton of the enol will appear as a singlet downfield (~5.0-6.0 ppm). The enolic hydroxyl proton will be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

  • ¹³C NMR:

    • Propyl Group: Signals for the three carbon atoms of the propyl chain will appear in the aliphatic region (~14, 20, and 30 ppm).

    • Cyclohexane Ring (Diketone form): Two carbonyl carbons will be observed in the downfield region (~200-210 ppm). The remaining ring carbons will appear in the aliphatic region.

    • Cyclohexane Ring (Enol form): The carbonyl carbon will be shifted slightly upfield compared to the diketone form. The vinylic carbons of the enol will appear in the olefinic region (~100-110 ppm and ~180-190 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will also reflect the tautomeric mixture. Key expected absorptions include:

  • O-H stretch (Enol): A broad band in the region of 3200-2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

  • C=O stretch (Diketone): Strong absorption bands around 1715-1735 cm⁻¹.

  • C=O stretch (Enol, conjugated): A strong absorption band at a lower frequency, around 1600-1650 cm⁻¹.

  • C=C stretch (Enol): An absorption band around 1580-1620 cm⁻¹.

  • C-H stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 5-Propylcyclohexane-1,3-dione is expected to show a molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve the loss of the propyl group, as well as characteristic cleavages of the cyclohexane ring.

Synthesis of 5-Propylcyclohexane-1,3-dione: A Practical Protocol

The synthesis of 5-alkyl-1,3-cyclohexanediones can be achieved through various methods. A common and effective approach is the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation. An alternative and often more direct route involves the alkylation of a pre-formed 1,3-cyclohexanedione or a related precursor. Below is a generalized, yet detailed, protocol for the synthesis of 5-Propylcyclohexane-1,3-dione.

Diagram: Synthetic Workflow for 5-Propylcyclohexane-1,3-dione

synthesis_workflow start Starting Materials: - Diethyl malonate - Crotonaldehyde michael_addition Michael Addition start->michael_addition cyclization Dieckmann Condensation michael_addition->cyclization hydrolysis_decarboxylation Hydrolysis and Decarboxylation cyclization->hydrolysis_decarboxylation purification Purification (Crystallization/Chromatography) hydrolysis_decarboxylation->purification product 5-Propylcyclohexane-1,3-dione purification->product

Caption: A representative synthetic workflow for the preparation of 5-Propylcyclohexane-1,3-dione.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-Propylcyclohexane-1,3-dione via a Michael addition and subsequent cyclization-decarboxylation sequence.

Materials:

  • Diethyl malonate

  • Crotonaldehyde

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Michael Addition:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise with stirring at room temperature.

    • After the addition is complete, add crotonaldehyde dropwise to the reaction mixture, maintaining the temperature below 30 °C with an ice bath if necessary.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Dieckmann Condensation (Cyclization):

    • To the reaction mixture from the previous step, add a solution of sodium ethoxide in ethanol.

    • Heat the mixture to reflux for several hours to effect the intramolecular cyclization.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add a solution of sodium hydroxide.

    • Heat the mixture to reflux for several hours to hydrolyze the ester groups.

    • Cool the mixture and carefully acidify with concentrated hydrochloric acid until the evolution of carbon dioxide ceases. This step facilitates the decarboxylation.

  • Work-up and Purification:

    • Extract the aqueous solution with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 5-Propylcyclohexane-1,3-dione by recrystallization from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected values.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Propylcyclohexane-1,3-dione is dominated by the presence of the two carbonyl groups and the acidic α-protons, particularly in the enol form. This makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

Reactions at the Carbonyl Groups

The carbonyl groups can undergo typical reactions such as condensation with amines and hydrazines to form enaminones and pyrazoles, respectively. These reactions are often the first step in the construction of more complex heterocyclic systems.

Reactions at the α-Carbon

The methylene group between the two carbonyls (C2) is highly acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position.

Utility in Multi-Component Reactions

Cyclohexane-1,3-dione and its derivatives are excellent substrates for multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in drug discovery for the efficient generation of compound libraries.[6]

Applications in the Synthesis of Bioactive Molecules

Derivatives of cyclohexane-1,3-dione have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[7][8][9] The 5-propyl substituent can be a key determinant in the biological activity of the resulting compounds, influencing their binding to target proteins and their overall pharmacokinetic profile. For instance, cyclohexane-1,3-dione derivatives have been investigated as inhibitors of receptor tyrosine kinases, which are important targets in cancer therapy.[8][9]

Diagram: Reactivity and Synthetic Utility of 5-Propylcyclohexane-1,3-dione

reactivity cluster_reactions Key Reactions cluster_products Resulting Scaffolds start 5-Propylcyclohexane-1,3-dione alkylation Alkylation (at C2) start->alkylation condensation Condensation (at C1/C3) start->condensation mcr Multi-Component Reactions start->mcr heterocycles Heterocycles (Pyran, Pyridine, Thiophene, etc.) alkylation->heterocycles condensation->heterocycles mcr->heterocycles bioactive Bioactive Molecules mcr->bioactive natural_products Natural Product Analogs heterocycles->natural_products heterocycles->bioactive

Caption: The central role of 5-Propylcyclohexane-1,3-dione in the synthesis of diverse and complex molecular scaffolds.

Conclusion: A Privileged Scaffold for Future Discovery

5-Propylcyclohexane-1,3-dione is a molecule of significant interest to the drug discovery community. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for the synthetic chemist. The ability to readily modify its structure at multiple positions, coupled with its proven utility in the construction of biologically active compounds, solidifies its status as a privileged scaffold. As the quest for novel therapeutics continues, the strategic application of 5-Propylcyclohexane-1,3-dione and its derivatives will undoubtedly contribute to the development of the next generation of medicines.

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An In-Depth Technical Guide to 5-Propylcyclohexane-1,3-dione (C9H14O2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Propylcyclohexane-1,3-dione, a versatile molecule with significant potential in agrochemical and pharmaceutical research. We will delve into its chemical identity, synthesis, analytical characterization, reactivity, and biological significance, offering a robust resource for professionals in the field.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a privileged scaffold in organic chemistry, forming the core of numerous natural products and synthetic molecules with pronounced biological activities.[1][2][3] These compounds are particularly recognized for their herbicidal properties, with many commercial grass-specific herbicides belonging to this chemical class.[4][5] The mechanism of action for many of these herbicides involves the potent inhibition of key plant enzymes such as acetyl-CoA carboxylase (ACCase) or p-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6][7] Beyond agriculture, cyclohexane-1,3-dione derivatives serve as versatile precursors for the synthesis of a wide array of bioactive molecules, including those with anti-proliferative and kinase inhibitory activities, making them valuable assets in drug discovery programs.[1][8][9]

This guide will focus specifically on the 5-propyl substituted derivative, exploring the nuances of its synthesis, characterization, and potential applications.

Physicochemical Properties and Chemical Identity

5-Propylcyclohexane-1,3-dione is a solid organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol .[10][11] A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C9H14O2[10]
Molecular Weight 154.21 g/mol [10]
CAS Number 57641-89-1
IUPAC Name 5-Propylcyclohexane-1,3-dione
Synonyms 5-n-Propyl-1,3-cyclohexanedione
Appearance Solid (predicted)
pKa (predicted) ~5.2 (enol form)[12]

A key characteristic of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[13][14][15] The enol form is often favored in solution and is stabilized by conjugation.[14][15] This tautomerism is crucial for its chemical reactivity and biological activity.

Synthesis of 5-Propylcyclohexane-1,3-dione: A Methodological Deep Dive

The synthesis of 5-substituted cyclohexane-1,3-diones is typically achieved through a Michael-Claisen condensation or a Robinson annulation reaction.[16][17][18][19][20] These methods provide a reliable pathway to construct the six-membered ring with the desired substitution pattern.

Recommended Synthetic Pathway: Michael-Claisen Condensation

The Michael-Claisen condensation offers a straightforward and efficient route to 5-Propylcyclohexane-1,3-dione. This method involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation.

Conceptual Workflow of Michael-Claisen Synthesis

G Reagents Diethyl Malonate + Pent-1-en-3-one Base Base (e.g., NaOEt) Reagents->Base Reaction Start Michael_Adduct Michael Adduct Intermediate Base->Michael_Adduct Michael Addition Cyclization Intramolecular Claisen Condensation Michael_Adduct->Cyclization Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis Product 5-Propylcyclohexane-1,3-dione Hydrolysis->Product Final Product Formation

Caption: Workflow for the synthesis of 5-Propylcyclohexane-1,3-dione via Michael-Claisen condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-alkyl-1,3-cyclohexanediones and can be adapted for the synthesis of 5-Propylcyclohexane-1,3-dione.

Materials:

  • Diethyl malonate

  • Pent-1-en-3-one

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add pent-1-en-3-one dropwise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 2-3 hours.

  • Claisen Condensation: After the Michael addition is complete, heat the reaction mixture to reflux for 4-6 hours to facilitate the intramolecular Claisen condensation.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester. After cooling, carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic. Heat the mixture gently to effect decarboxylation until carbon dioxide evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Freshly prepared sodium ethoxide is used to ensure a completely anhydrous and highly reactive base, which is crucial for both the deprotonation of diethyl malonate and the subsequent Claisen condensation.

  • Controlling the temperature during the addition of pent-1-en-3-one is important to prevent polymerization and other side reactions.

  • Acidification and heating are necessary for the hydrolysis of the intermediate ester and subsequent decarboxylation to yield the final dione product.

Analytical Characterization: A Spectroscopic Approach

Confirming the identity and purity of the synthesized 5-Propylcyclohexane-1,3-dione requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and the protons on the cyclohexane ring. The chemical shifts of the ring protons will be influenced by the presence of the adjacent carbonyl groups and the tautomeric equilibrium. The enolic proton, if observable, will appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons (typically in the range of 190-210 ppm for the keto form) and the enolic carbons (around 100-110 ppm and 170-180 ppm). The carbons of the propyl group and the cyclohexane ring will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • C=O stretch (keto form): A strong absorption band in the region of 1700-1740 cm⁻¹.

  • C=C stretch (enol form): A medium to strong absorption band around 1600-1650 cm⁻¹.

  • O-H stretch (enol form): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z = 154.

Chemical Reactivity and Synthetic Utility

The 1,3-dicarbonyl moiety in 5-Propylcyclohexane-1,3-dione is the center of its reactivity. The acidic methylene group between the two carbonyls can be readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions:

  • Alkylation and Acylation: The enolate can be alkylated or acylated at the C-2 position.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated dicarbonyl compounds.

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.[9]

Logical Relationship of Reactivity

G Dione 5-Propylcyclohexane-1,3-dione Enolate Enolate Intermediate Dione->Enolate Base Alkylation C-2 Alkylated Product Enolate->Alkylation R-X Acylation C-2 Acylated Product Enolate->Acylation RCOCl Condensation Knoevenagel Condensation Product Enolate->Condensation RCHO Electrophiles Electrophiles (Alkyl Halides, Acyl Chlorides, Aldehydes) Heterocycles Heterocyclic Derivatives Condensation->Heterocycles Further Cyclization

Caption: Reactivity map of 5-Propylcyclohexane-1,3-dione, highlighting the role of the enolate intermediate.

Biological Significance and Applications

Herbicidal Activity

As a member of the cyclohexane-1,3-dione class, 5-Propylcyclohexane-1,3-dione is expected to exhibit herbicidal activity, particularly against grass species.[4] The primary mode of action is the inhibition of ACCase or HPPD, crucial enzymes in fatty acid and plastoquinone biosynthesis, respectively.[5][6] The propyl group at the 5-position can influence the potency and selectivity of the herbicidal effect.

Potential in Drug Discovery

The cyclohexane-1,3-dione scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Derivatives have been investigated for their anti-proliferative, anticancer, and kinase inhibitory activities.[8][9] The 5-propyl substituent can be modified to explore structure-activity relationships and optimize for specific biological targets.

Safety and Handling

5-Propylcyclohexane-1,3-dione should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

5-Propylcyclohexane-1,3-dione is a molecule of significant interest due to its established role as a precursor to potent herbicides and its potential as a building block in medicinal chemistry. Its synthesis is well-established through classic organic reactions, and its reactivity is dominated by the versatile 1,3-dicarbonyl functionality. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and biological importance, serving as a valuable resource for researchers and professionals working with this important chemical entity.

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5-Propylcyclohexane-1,3-dione molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Propylcyclohexane-1,3-dione: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 5-Propylcyclohexane-1,3-dione is a pivotal chemical intermediate belonging to the class of cyclic β-diones. While its fundamental properties, such as a molecular weight of 154.21 g/mol , are well-defined, its true significance lies in its role as a versatile scaffold in synthetic organic chemistry and drug development.[1][2] The cyclohexane-1,3-dione core is a privileged structure found in numerous natural products and bioactive molecules, making its derivatives prime candidates for therapeutic agents, particularly in oncology as kinase inhibitors.[3][4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core physicochemical properties, robust synthetic and purification protocols, analytical characterization strategies, and its applications in medicinal chemistry. All methodologies are presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices involved.

Core Molecular Profile

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in complex research and development environments. This section details the essential chemical and physical properties of 5-Propylcyclohexane-1,3-dione.

Chemical Identity and Structure

5-Propylcyclohexane-1,3-dione is systematically named and structurally defined by a cyclohexane ring functionalized with two ketone groups at positions 1 and 3, and a propyl group at position 5. Due to keto-enol tautomerism, it can exist in equilibrium with its enol form, 3-hydroxy-5-propylcyclohex-2-en-1-one, a property that influences its reactivity.

  • Molecular Formula: C₉H₁₄O₂[1][6]

  • Molecular Weight: 154.21 g/mol [1][2]

  • CAS Number: 57641-89-1[1][6]

  • Canonical SMILES: CCCC1CC(=O)CC(=O)C1[2][7]

Physicochemical Properties

The compound's physicochemical properties are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods. The data presented below has been aggregated from established chemical databases.

PropertyValueSource
Exact Mass 154.099 g/mol [6]
LogP (octanol/water) 1.7248[6]
Topological Polar Surface Area (PSA) 34.14 Ų[6]
Hydrogen Bond Donors 0 (in keto form)PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 2PubChem

Synthesis and Purification

The synthesis of substituted cyclohexane-1,3-diones is a well-established field, with methods designed for efficiency and regioselectivity. A common and effective strategy involves a one-pot Michael-Claisen condensation, which builds the cyclic dione structure from acyclic precursors.[8]

Synthetic Strategy: Michael-Claisen Condensation

This one-pot process is highly atom-economical. It begins with the deprotonation of a ketone (e.g., acetone or a derivative) to form an enolate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ester (e.g., ethyl acrylate). The resulting intermediate subsequently undergoes an intramolecular Dieckmann-Claisen condensation to form the cyclic β-dione ring system. The choice of a strong, non-nucleophilic base like sodium hydride is critical to drive the initial deprotonation and subsequent cyclization without competing side reactions.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_output Output ketone Ethyl Methyl Ketone base 1. Add NaH (Strong Base) ketone->base acrylate Ethyl Acrylate acrylate->base michael 2. Michael Addition base->michael Forms Enolate claisen 3. Intramolecular Claisen Condensation michael->claisen acid 4. Acidic Workup (e.g., 1N HCl) claisen->acid Forms Salt product Crude 5-Propyl- cyclohexane-1,3-dione acid->product

Caption: One-pot synthesis via Michael-Claisen condensation.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for synthesizing substituted cyclohexane-1,3-diones.[8]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) suspended in anhydrous toluene. Cool the suspension to 0 °C in an ice bath.

    • Rationale: A dry, inert atmosphere is crucial as sodium hydride reacts violently with water. Toluene is a suitable non-protic solvent. Cooling controls the initial exothermic reaction.

  • Enolate Formation: Slowly add ethyl methyl ketone (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

    • Rationale: The strong base (hydride) abstracts a proton from the α-carbon of the ketone, forming the sodium enolate nucleophile.

  • Michael Addition: Add ethyl acrylate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Rationale: The enolate attacks the β-carbon of the acrylate in a conjugate addition. Stirring at room temperature ensures the reaction goes to completion.

  • Claisen Condensation & Workup: The intramolecular Claisen condensation occurs spontaneously after the Michael addition. Monitor the reaction by TLC. Upon completion, cautiously quench the reaction by slowly adding 1N hydrochloric acid (HCl) until the pH is acidic (~2-3).

    • Rationale: The acidic workup neutralizes the reaction mixture, protonating the enolate product to yield the final dione.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Rationale: This standard procedure isolates the organic product from the aqueous phase and removes residual water.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and side products. Column chromatography is the standard method.

G crude Crude Product (Concentrated from Extraction) dissolve Dissolve in minimal Dichloromethane (DCM) crude->dissolve slurry Adsorb onto Silica Gel dissolve->slurry load Load Slurried Product onto Column slurry->load column Prepare Silica Gel Column (Hexane/Ethyl Acetate mobile phase) column->load elute Elute with Gradient Solvent System load->elute fractions Collect Fractions based on TLC elute->fractions combine Combine Pure Fractions fractions->combine concentrate Concentrate under Reduced Pressure combine->concentrate final_product Pure 5-Propylcyclohexane-1,3-dione concentrate->final_product

Caption: Post-synthesis purification workflow.

Analytical Characterization

Rigorous structural confirmation is non-negotiable in scientific research. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized 5-Propylcyclohexane-1,3-dione.[9]

Overview of Spectroscopic Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition (C₉H₁₄O₂).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, primarily the characteristic C=O stretches of the ketone groups and C-H stretches of the alkyl chain.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), and methylene protons of the cyclohexane ring. The chemical shifts of the protons alpha to the carbonyls will be downfield.
¹³C NMR Two signals in the carbonyl region (~200-210 ppm), and distinct signals for the propyl and cyclohexane ring carbons.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 154. Additional fragmentation patterns corresponding to the loss of the propyl group or other fragments.
FT-IR (cm⁻¹) Strong C=O stretching absorption around 1715-1730 cm⁻¹. C-H stretching absorptions for sp³ carbons around 2850-3000 cm⁻¹.

Relevance in Drug Development and Medicinal Chemistry

The cyclohexane-1,3-dione motif is not merely a synthetic curiosity; it is a "privileged scaffold" that is frequently identified in high-throughput screening campaigns and serves as a foundational structure for developing potent and selective therapeutic agents.[3][5]

The Scaffold as a Versatile Building Block

The reactivity of the dione system, particularly the active methylene group between the two carbonyls, allows for a wide range of chemical modifications. This enables the creation of large libraries of derivatives where substituents can be systematically varied to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Its structural rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal starting point for designing molecules that fit into the active sites of protein targets.[10]

G scaffold Core Scaffold (5-Propylcyclohexane-1,3-dione) derivatization Chemical Derivatization (e.g., Knoevenagel, Michael Additions) scaffold->derivatization library Compound Library (Diverse Structures) derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: Drug discovery logic starting from a core scaffold.

Application in Cancer Research: Kinase Inhibition

Many cyclohexane-1,3-dione derivatives have been investigated as anti-proliferative agents.[9] A significant area of focus is their use in developing inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For instance, derivatives have been synthesized and evaluated for their ability to inhibit receptor tyrosine kinases like c-Met, which is implicated in non-small-cell lung cancer (NSCLC).[3][4] The dione scaffold can be functionalized to mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors, providing a robust framework for designing novel anticancer drugs.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical substance. The following information is a summary derived from available Safety Data Sheets (SDS).[7][11]

  • Hazard Identification:

    • Harmful if swallowed (H302).[7]

    • Causes serious eye irritation/damage (H318/H319).[7][11]

    • May cause respiratory irritation (H335).[7]

  • Recommended Handling and PPE:

    • Use in a well-ventilated area or under a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

    • Avoid generating dust. Wash hands thoroughly after handling.[12]

  • Storage and Stability:

    • Store in a cool, dry place in a tightly sealed container.[2][14]

    • Recommended storage temperature is often 2-8°C.[2]

    • Keep away from strong oxidizing agents.

References

  • MOLBASE. (n.d.). 5-Propylcyclohexane-1,3-dione | 57641-89-1. MOLBASE Encyclopedia. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141275266, 5-Propylcyclohexane-1,3-diol. PubChem. Retrieved from [Link]

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  • Van der Steen, M. et al. (1976). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. U.S. Patent No. 3,932,511. Washington, DC: U.S. Patent and Trademark Office.
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  • Singh, P., & Singh, J. (2021). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect, 6(32), 8201-8224. Available at: [Link]

  • NIST. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook. Retrieved from [Link]

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A Technical Guide to the Tautomeric Equilibrium of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by 5-Propylcyclohexane-1,3-dione, a representative cyclic β-dicarbonyl compound. The narrative synthesizes foundational principles with advanced spectroscopic analysis techniques, offering a robust framework for researchers, chemists, and drug development professionals. We will explore the structural characteristics of the diketo and enol tautomers, the thermodynamic factors governing their equilibrium, and the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for their characterization and quantification. The guide includes detailed, field-proven experimental protocols and visual workflows to ensure both theoretical understanding and practical applicability.

Introduction: The Dynamic Nature of β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2][3] While for most simple carbonyl compounds the keto form is overwhelmingly more stable due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond, the situation is more nuanced for β-dicarbonyl compounds.[1][2]

In systems like 5-Propylcyclohexane-1,3-dione, the presence of two carbonyl groups flanking a methylene (-CH₂-) group significantly increases the acidity of the α-hydrogens.[1] This facilitates the formation of a highly stable enolate intermediate, which can then be protonated to yield the enol tautomer. The resulting enol form benefits from the creation of a conjugated π-system, a factor that significantly stabilizes it and shifts the equilibrium.[2][3]

Unlike their acyclic counterparts, cyclic β-diketones such as 5-Propylcyclohexane-1,3-dione cannot form the classic six-membered intramolecular hydrogen bond that is a major stabilizing feature for linear β-diketones.[4][5] Despite this, the enol form is often the predominant species in solution due to the stabilizing effects of conjugation and intermolecular hydrogen bonding networks.[5][6] The precise position of this equilibrium is exquisitely sensitive to environmental factors, most notably the solvent, making its study critical for predicting reactivity and behavior in various chemical systems.[7][8]

Structural Analysis of the Tautomeric Forms

The tautomeric equilibrium of 5-Propylcyclohexane-1,3-dione involves the interconversion between two distinct constitutional isomers: the diketo form and the enol form.

  • Diketo Tautomer (5-Propylcyclohexane-1,3-dione): This form contains two ketone functional groups at positions 1 and 3 of the cyclohexane ring. The methylene group at C2, positioned between the two carbonyls, is sp³-hybridized. The cyclohexane ring adopts a chair or boat conformation to minimize steric strain.

  • Enol Tautomer (3-Hydroxy-5-propylcyclohex-2-en-1-one): This form is generated by the migration of a proton from C2 to one of the carbonyl oxygens. It features a ketone, a carbon-carbon double bond (C2=C3), and a hydroxyl group (enol) bonded to the double bond. The conjugation between the remaining carbonyl group and the C=C double bond is a significant source of thermodynamic stability.[2] The carbons involved in the enone system (C1, C2, C3) are sp²-hybridized, leading to a more planar geometry in that region of the ring.

The equilibrium between these two forms is a dynamic process, as illustrated below.

Tautomerism Keto Equilibrium Keto->Equilibrium Enol Equilibrium->Enol

Caption: Keto-enol equilibrium of 5-Propylcyclohexane-1,3-dione.

The Role of Solvent in Shifting the Equilibrium

The solvent environment plays a paramount role in determining the ratio of keto to enol tautomers at equilibrium.[8] This phenomenon is primarily driven by the differing polarities of the two tautomers and the solvent's ability to engage in hydrogen bonding.

  • Nonpolar, Aprotic Solvents (e.g., hexane, benzene, carbon tetrachloride): In these environments, the enol form is generally favored. Nonpolar solvents do little to solvate either form preferentially, allowing the inherent stability of the conjugated enol system to dominate.

  • Polar, Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess significant dipole moments and can stabilize the dipole moment of the solute. Often, the diketo form is more polar and is thus stabilized to a greater extent in these solvents, shifting the equilibrium towards the keto tautomer.[8]

  • Polar, Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intermolecular hydrogen bonding between enol molecules while strongly solvating the carbonyl groups of the keto tautomer.[8] This typically leads to a significant increase in the proportion of the keto form.

The quantitative effect of solvent choice is significant and can be readily measured, as summarized in the table below for the closely related compound, dimedone.

SolventDielectric Constant (ε)% Enol (approx.)Primary Stabilizing Interaction
Chloroform-d (CDCl₃)4.8HighMinimal disruption of intermolecular H-bonding.
Acetonitrile-d₃37.5IntermediateDipole-dipole interactions stabilizing the keto form.[4]
Methanol-d₄32.7LowStrong H-bonding with the keto form's carbonyls.
DMSO-d₆47.0LowStrong H-bond acceptor, stabilizing the keto form.

Note: Data is illustrative based on general principles for cyclic β-diones.[5] The 5-propyl substituent is not expected to fundamentally alter these trends.

Spectroscopic Characterization and Quantification

The structural differences between the diketo and enol tautomers give rise to distinct spectroscopic signatures, allowing for their unambiguous identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the tautomeric equilibrium constant in solution.[9] The interconversion between tautomers is typically slow on the NMR timescale, resulting in separate, sharp signals for each species.[9]

  • ¹H NMR:

    • Enol Form: Exhibits a characteristic signal for the vinylic proton (at C2) typically in the range of 5.0-6.0 ppm. A broad, exchangeable signal for the enolic hydroxyl (-OH) proton is also observed, often at a high chemical shift (>10 ppm).

    • Keto Form: Shows a singlet for the two equivalent α-protons on the C2 methylene group, usually appearing between 3.0-4.0 ppm. The protons on the C4 and C6 methylenes will also have distinct chemical shifts compared to the enol form.

    • Quantification: The ratio of the tautomers can be calculated directly by comparing the integration of the vinylic proton signal of the enol form with the C2-methylene proton signal of the keto form.[10]

  • ¹³C NMR:

    • Enol Form: Displays signals for the sp²-hybridized carbons of the enone system. The C=O carbon will be in the range of 190-200 ppm, while the C-OH and vinylic carbons will appear between 100-180 ppm.

    • Keto Form: Characterized by two carbonyl carbon signals around 200-210 ppm and a signal for the sp³-hybridized C2 carbon around 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer, particularly the carbonyl groups.[11]

  • Enol Form:

    • O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region due to the hydroxyl group.[12]

    • C=O Stretch: A strong, sharp band for the conjugated carbonyl group, shifted to a lower frequency (~1650-1670 cm⁻¹).[11][13]

    • C=C Stretch: A strong band for the carbon-carbon double bond, typically around 1600-1620 cm⁻¹.

  • Keto Form:

    • C=O Stretch: A strong, intense absorption band characteristic of a six-membered ring ketone, appearing at a higher frequency (~1710-1730 cm⁻¹).[14] The presence of two carbonyls may lead to symmetric and asymmetric stretching bands.

    • Absence of O-H and C=C: The lack of broad O-H and C=C stretching bands is indicative of the keto form.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic conjugation within the molecules.

  • Enol Form: The conjugated π-system of the enone results in a strong π → π* electronic transition, leading to a significant absorption maximum (λ_max) at a longer wavelength, typically in the 250-290 nm range.[15]

  • Keto Form: Lacks extensive conjugation and primarily exhibits a weak n → π* transition at a much shorter wavelength, which may be difficult to observe.

By monitoring the intensity of the enol's λ_max in different solvents, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.[10][16]

Experimental Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols are provided.

Workflow for Tautomeric Analysis

Workflow prep 1. Sample Preparation analysis 2. Spectroscopic Analysis prep->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FT-IR analysis->ir uv UV-Vis analysis->uv data 3. Data Processing & Integration nmr->data ir->data uv->data quant 4. Quantification of Tautomers data->quant

Caption: Experimental workflow for analyzing tautomeric equilibrium.

Protocol 1: Sample Preparation and ¹H NMR Quantification

Objective: To determine the keto:enol ratio of 5-Propylcyclohexane-1,3-dione in a given deuterated solvent.

Materials:

  • 5-Propylcyclohexane-1,3-dione (high purity)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Sample Weighing: Accurately weigh approximately 10-15 mg of 5-Propylcyclohexane-1,3-dione directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the compound.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Equilibration (Causality Check): Allow the sample to sit at a constant temperature (the probe temperature, typically 25 °C) for at least 10 minutes before analysis. This step is critical to ensure the tautomeric equilibrium has been established in the chosen solvent.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to guarantee accurate signal integration. A typical D1 of 10-15 seconds is a robust starting point.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum using the residual solvent peak.

  • Quantification:

    • Identify the characteristic signal for the enol form (vinylic H at C2). Integrate this signal and let the integral value be I_enol .

    • Identify the characteristic signal for the keto form (methylene H₂ at C2). Integrate this signal and let the integral value be I_keto .

    • Calculate the percentage of the enol form using the following formula:

      % Enol = [ I_enol / ( I_enol + (I_keto / 2) ) ] * 100

      • Self-Validation: The integral of the keto signal (I_keto ) must be divided by two because it represents two protons, whereas the enol signal (I_enol ) represents one proton. This normalization is essential for an accurate comparison.

Conclusion

The tautomerism of 5-Propylcyclohexane-1,3-dione is a clear and compelling example of a structurally-dependent chemical equilibrium. While the diketo form is a valid contributor, the conjugated enol tautomer is a significant and often dominant species, particularly in nonpolar environments. Understanding this equilibrium is not merely an academic exercise; it has profound implications for the compound's reactivity, nucleophilicity, and potential as a building block in medicinal chemistry and materials science. The judicious use of spectroscopic techniques, especially ¹H NMR, provides a direct and reliable method for quantifying this dynamic interplay, offering researchers the critical data needed to control and predict chemical behavior.

References

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A Technical Guide to the Biological Activities of Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione (CHD) moiety is a deceptively simple six-membered ring that serves as a foundational scaffold for a vast array of biologically active molecules.[1][2] Its chemical versatility, stemming from the reactive diketone system and the acidic methylene protons, allows for extensive derivatization, creating a rich chemical space for exploration in agrochemicals and pharmaceuticals. This guide provides an in-depth exploration of the diverse biological activities exhibited by CHD derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their efficacy. We will delve into their well-established roles as herbicides and explore their growing potential as antimicrobial and anticancer agents.

Chapter 1: Herbicidal Activity - Potent Enzyme Inhibition

The most commercially significant application of cyclohexane-1,3-dione derivatives is in agriculture as selective herbicides, particularly for controlling grass weeds in broadleaf crops.[3][4][5] These compounds are colloquially known as "DIMs," a nod to the cyclohexanedione portion of their structure.

Mechanism of Action: ACCase Inhibition

The primary mode of action for CHD herbicides is the potent and selective inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][6][7] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[3][8] By blocking this enzyme, CHD derivatives halt the production of lipids necessary for building and maintaining cell membranes, leading to a loss of membrane integrity and ultimately, cell death in susceptible grass species.[8]

The selectivity of these herbicides arises from fundamental differences in the ACCase enzyme structure between grasses (monocots) and broadleaf plants (dicots).[4] Grasses possess a homomeric, multidomain form of ACCase in their chloroplasts that is highly sensitive to inhibition by CHD derivatives, whereas the enzyme in most broadleaf species is a less sensitive heteromeric form, rendering them naturally tolerant.[3][4][8]

ACCase_Inhibition

Structure-Activity Relationship (SAR) Insights

The herbicidal potency of CHD derivatives is finely tuned by their chemical structure. Key SAR insights include:

  • The Dione Moiety: The 1,3-dione system is essential for activity, as it chelates a metal ion within the active site of the target enzyme.[1]

  • 2-Acyl/Oxime Ether Group: The substituent at the 2-position is critical. Most commercial herbicides are 2-acylcyclohexane-1,3-diones or feature an oxime ether linkage. This group modulates the compound's binding affinity and physicochemical properties like lipophilicity, which affects its ability to cross cell membranes.[5][9]

  • Side Chains: The nature of the alkyl and aryl groups on the side chain influences the compound's spectrum of activity and selectivity. For instance, subtle changes can differentiate between herbicides used for wild oat control in wheat versus those for grass control in soybeans.[4][5]

Another important class of CHD-based herbicides are the triketones, which inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10][11][12] Inhibition of HPPD disrupts the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis, leading to the characteristic "bleaching" symptoms in affected plants.[11][13]

Chapter 2: Antimicrobial Properties

Beyond their agricultural applications, cyclohexane-1,3-dione derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[14][15]

Spectrum of Activity and Proposed Mechanisms

Studies have shown that various CHD derivatives, including hydrazone derivatives and their metal complexes, exhibit inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][14][16][17] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell membranes, chelate essential metal ions, or inhibit key enzymes necessary for microbial survival. The lipophilicity conferred by different substituents plays a crucial role in their ability to penetrate microbial cell walls.

Quantitative Assessment of Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[18]

Derivative TypeTarget OrganismReported MIC Range (µg/mL)Reference
2-Arylazo DerivativesP. aeruginosa0.30 - 0.45[14]
2-Arylazo DerivativesS. aureus0.25 - 0.45[14]
2-Arylazo DerivativesB. subtilis0.20 - 0.45[14]
Hydrazone DerivativesVarious Bacteria2500 (2.5 mg/mL)[19]
Metal ComplexesE. coli, S. aureus, etc.Zone of Inhibition (mm)[1][16]

Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the MIC of a CHD derivative, a cornerstone of antimicrobial susceptibility testing.[18][20][21][22]

Causality and Rationale: The broth microdilution method is chosen for its efficiency, quantitative results, and conservation of test compounds.[18][22] It provides a direct measure of growth inhibition (bacteriostatic activity) and can be extended to determine the minimum bactericidal concentration (MBC).[20]

Materials & Reagents:

  • 96-well microtiter plates

  • Test cyclohexane-1,3-dione derivative

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile DMSO (for dissolving the compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Incubator (37°C)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the CHD derivative in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.

  • Serial Dilution: Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Perform two-fold serial dilutions: Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will receive only MHB.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18][20]

Chapter 3: Anticancer & Cytotoxic Potential

A growing body of research highlights the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[2][23] These compounds have shown cytotoxic effects against various cancer cell lines, including those from non-small-cell lung cancer, colorectal cancer, and breast cancer.[24][25]

Mechanisms of Cytotoxicity

The anticancer activity of CHD derivatives is often linked to their ability to inhibit critical cellular enzymes, such as tyrosine kinases.[23][24] For example, certain derivatives have been identified as potent inhibitors of the c-Met kinase, a protein often overactive in various cancers, leading to uncontrolled cell proliferation.[24][26] By inhibiting such kinases, these compounds can halt the signaling pathways that drive cancer cell growth and survival, potentially inducing apoptosis (programmed cell death).

Cytotoxicity_Workflow

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29]

Causality and Rationale: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[27][28][30] The amount of formazan produced is directly proportional to the number of viable cells.[27] This allows for the quantitative determination of a compound's cytotoxic effect, typically expressed as the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Materials & Reagents:

  • Cancer cell line (e.g., A549 non-small-cell lung cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test cyclohexane-1,3-dione derivatives

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[29][30]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[27] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[27]

  • Compound Treatment: Prepare serial dilutions of the CHD derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10-20 µL of the 5 mg/mL MTT solution to each well.[31]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[31] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29][30] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[30]

  • Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[30][31] A reference wavelength of 630 nm can be used to subtract background noise.[30]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

References

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  • El-Gaby, M. S. A., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel Cyclohexan-1,3-dione and their Derivatives. American Journal of Organic Chemistry, 4(2), 25-31.
  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

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  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved January 8, 2026, from [Link]

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Sources

natural occurrence of alkylated cyclohexanediones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence of Alkylated Cyclohexanediones for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclohexanediones represent a structurally diverse class of natural products with a wide array of significant biological activities. This technical guide provides a comprehensive overview of their natural occurrence, biosynthesis, and pharmacological potential. With a focus on acylphloroglucinols from medicinal plants and related microbial metabolites, this document delves into the chemical logic governing their formation via the polyketide pathway and subsequent enzymatic modifications. Key experimental protocols for the extraction, isolation, and characterization of these compounds are detailed to provide researchers with a practical framework for their investigation. Furthermore, this guide summarizes the current understanding of their antibacterial, cytotoxic, and herbicidal properties, highlighting their potential as lead compounds in drug discovery and development.

Introduction: The Chemistry of Alkylated Cyclohexanediones

Alkylated cyclohexanediones are a broad class of organic compounds characterized by a cyclohexane-1,3-dione or cyclohexane-1,3,5-trione core structure bearing one or more alkyl or acyl substituents. In nature, these compounds often exist in their more stable enol tautomeric forms, such as phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives.[1] The reactivity of the enol form facilitates a variety of biosynthetic modifications, including acylation, alkylation (most notably prenylation and geranylation), and oligomerization, leading to a vast diversity of natural products.[2]

These compounds, often referred to as acylphloroglucinols, are particularly abundant in the plant kingdom and are also produced by some microorganisms.[2][3] Their biological significance is underscored by their wide range of activities, which include potent antimicrobial, cytotoxic, and anti-inflammatory effects.[4][5][6][7] This guide will explore the natural sources, biosynthetic origins, and biological activities of these fascinating molecules, providing a foundation for their further exploration in pharmaceutical and agrochemical research.

Natural Occurrence of Alkylated Cyclohexanediones

Plant-Derived Acylphloroglucinols

A significant number of alkylated cyclohexanedione derivatives have been isolated from various plant families. These compounds play crucial roles in plant defense and have been exploited in traditional medicine for centuries.

  • Hypericum Species (St. John's Wort): The genus Hypericum is a prolific source of complex polycyclic polyprenylated acylphloroglucinols (PPAPs).[4] These compounds, such as hyperforin, are known for their antidepressant and antibacterial properties.[6] Other examples include olympiforin A and B isolated from Hypericum olympicum, which have demonstrated significant in vitro cytotoxicity against various tumor cell lines and profound antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][5] Over 450 PPAPs have been identified from the Hypericaceae and Clusiaceae families, showcasing immense structural diversity.[4]

  • Humulus lupulus (Hops): Hops, a key ingredient in brewing, are a rich source of two main classes of alkylated cyclohexanediones: α-acids (humulones) and β-acids (lupulones).[8][9][10] These compounds are responsible for the characteristic bitterness and aroma of beer and also possess antimicrobial properties that contribute to beer's preservation.[9][10] Humulone, cohumulone, and adhumulone are the primary α-acids, while lupulone, colupulone, and adlupulone constitute the β-acids.[8]

  • Leptospermum scoparium (Manuka): The essential oil of the manuka tree is well-known for its antibacterial properties, which are partly attributed to the presence of β-triketones, a class of acylphloroglucinols.[11] Grandiflorone is a major antibacterial component found in manuka extracts and has been shown to be effective against S. aureus.[12] Leptospermone, another prominent triketone from manuka, has served as a scaffold for the development of commercial triketone herbicides.[11][13]

  • Peperomia Species: Plants of the genus Peperomia are known to produce a variety of 2-acyl-cyclohexane-1,3-diones, such as alatanones from P. alata and trineurones from P. trineura.[11][13] These compounds have shown promising pharmacological activities, including effects against cancer cell lines, as well as antifungal and antimicrobial properties.[13]

Microbial Phloroglucinols

While less common than in plants, some bacteria are capable of synthesizing phloroglucinol derivatives. The most well-studied examples come from the genus Pseudomonas.

  • Pseudomonas Species: Certain strains of Pseudomonas fluorescens produce 2,4-diacetylphloroglucinol (DAPG), a potent antimicrobial compound that plays a crucial role in the biological control of plant pathogens.[3] The biosynthesis of DAPG is encoded by the phl gene cluster.[3][14] The production of this compound by root-colonizing Pseudomonas helps to suppress the growth of pathogenic fungi and bacteria in the rhizosphere, thereby protecting the host plant.

Biosynthesis of Alkylated Cyclohexanediones

The core scaffold of most naturally occurring alkylated cyclohexanediones is biosynthesized via the polyketide pathway.[2][15] This pathway involves the sequential condensation of small carboxylic acid units, typically initiated by an acyl-CoA starter unit and extended by several malonyl-CoA extender units.

The general biosynthetic route can be summarized as follows:

  • Initiation: An acyl-CoA starter unit, such as isobutyryl-CoA or isovaleryl-CoA, is loaded onto a type III polyketide synthase (PKS).

  • Elongation: The starter unit undergoes sequential Claisen condensations with three molecules of malonyl-CoA.

  • Cyclization and Aromatization: The resulting linear polyketide intermediate undergoes an intramolecular C-acylation (a Dieckmann condensation) to form the acylphloroglucucinole core, which then aromatizes.[2]

  • Post-PKS Modifications: The acylphloroglucinol scaffold is then subjected to a variety of enzymatic modifications, including methylation, and, most notably, prenylation or geranylation, where isoprenoid units are attached to the aromatic ring.[2] These modifications are crucial for the structural diversification and biological activities of the final products. Subsequent cyclizations of the prenyl groups can lead to the formation of complex polycyclic structures, such as the PPAPs found in Hypericum species.[4]

In microorganisms like Pseudomonas fluorescens, the biosynthesis of phloroglucinol is catalyzed by the enzyme PhlD, which condenses three molecules of malonyl-CoA.[3][14] The resulting phloroglucinol is then acetylated by other enzymes in the phl cluster to produce monoacetylphloroglucinol (MAPG) and subsequently 2,4-diacetylphloroglucinol (DAPG).[3]

Biosynthesis Acyl_CoA Acyl-CoA (Starter Unit) PKS Type III Polyketide Synthase (PKS) Acyl_CoA->PKS Malonyl_CoA 3 x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Acylphloroglucinol Acylphloroglucinol Core PKS->Acylphloroglucinol Cyclization & Aromatization Modifications Post-PKS Modifications (Prenylation, Methylation, etc.) Acylphloroglucinol->Modifications PPAPs Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) Modifications->PPAPs Humulones Humulones & Lupulones Modifications->Humulones Other_Derivatives Other Derivatives Modifications->Other_Derivatives

Caption: Generalized biosynthetic pathway of plant-derived acylphloroglucinols.

Biological Activities and Therapeutic Potential

Alkylated cyclohexanediones exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antibacterial Activity

Many acylphloroglucinols have demonstrated potent activity against Gram-positive bacteria, including drug-resistant pathogens.

  • PPAPs from Hypericum : Compounds isolated from Hypericum species, such as olympiforin B, show profound activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 1 mg/L.[4][5] These compounds are also effective against methicillin-resistant S. aureus (MRSA) and can inhibit biofilm formation.[4][5]

  • Humulones and Lupulones from Hops: The α- and β-acids from hops are known for their bacteriostatic effects, primarily against Gram-positive bacteria, which is why they have been historically used as preservatives in beer.[10]

  • Grandiflorone from Manuka: This β-triketone is a major contributor to the antibacterial activity of manuka extracts, showing efficacy against S. aureus.[12]

Cytotoxic and Antitumor Activity

A number of alkylated cyclohexanediones have been shown to be cytotoxic to various cancer cell lines, often with good selectivity for tumor cells over non-cancerous cells.[4]

  • The PPAPs from Hypericum olympicum exerted significant in vitro cytotoxicity with IC50 values ranging from 1.2 to 24.9 µM on a panel of human tumor cell lines.[4][5] The mechanism of action for some of these compounds is believed to involve the intrinsic pathway of apoptosis.[4][5]

  • Acylphloroglucinol derivatives from Hypericum amblycalyx also showed moderate cytotoxic activity against KB and Jurkat T cancer cells.[7]

Herbicidal Activity

The 2-acyl-cyclohexane-1,3-dione scaffold is a known inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[13][16] HPPD is a critical enzyme in the plant biosynthetic pathway for plastoquinone and tocotrienols. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new foliage and ultimately plant death.[11][13] The natural product leptospermone was the inspiration for the development of a class of synthetic herbicides known as triketones.[11][13]

Compound ClassRepresentative Compound(s)Natural SourceKey Biological ActivitiesReference(s)
PPAPs Hyperforin, Olympiforin BHypericum spp.Antibacterial (MRSA), Cytotoxic, Antidepressant[4][5][6]
α- and β-acids Humulone, LupuloneHumulus lupulus (Hops)Antibacterial (Gram-positive)[8][9][10]
β-Triketones Grandiflorone, LeptospermoneLeptospermum scoparium (Manuka)Antibacterial, Herbicidal (HPPD inhibitor)[11][12][13]
Acyl-cyclohexanediones Alatanones, TrineuronesPeperomia spp.Antifungal, Antimicrobial, Cytotoxic[13]
Diacetylphloroglucinols 2,4-DiacetylphloroglucinolPseudomonas fluorescensAntifungal, Antibacterial (Biocontrol agent)[3]

Experimental Protocols: Extraction, Isolation, and Characterization

The investigation of naturally occurring alkylated cyclohexanediones relies on robust methods for their extraction from the source material, followed by purification and structural elucidation.

Generalized Extraction and Isolation Workflow

Workflow Start Plant/Microbial Biomass Extraction Extraction (e.g., Supercritical CO2, Maceration) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning, Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Flash Chromatography) Fractions->Purification Pure_Compound Pure Alkylated Cyclohexanedione Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

Caption: A typical workflow for the isolation of alkylated cyclohexanediones.

Protocol: pH-Mediated Separation of Humulones from Hops

This protocol leverages the difference in acidity between α-acids (humulones) and β-acids (lupulones) for their separation from a crude hop extract.[17]

  • Crude Extraction:

    • Obtain a crude extract of hops using a non-polar solvent or, preferably, supercritical CO2 extraction to yield an extract containing α- and β-acids, oils, and waxes.[9][10]

  • Alkaline Extraction:

    • Mix the crude hop extract with an aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide).

    • Adjust the pH to a range of 9.6 to 13. At this pH, the more acidic α-acids will be deprotonated and dissolve in the aqueous phase, while the less acidic β-acids and other non-polar components will remain in the organic phase.

  • Phase Separation:

    • Separate the aqueous phase (containing the potassium salts of humulones) from the organic phase.

  • Acidification and Precipitation:

    • Carefully acidify the aqueous phase with a mineral acid (e.g., sulfuric acid) to a pH below 5.

    • This will protonate the humulones, causing them to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated humulones by filtration.

    • Further purification can be achieved by recrystallization or chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).[8]

Characterization Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the separation, quantification, and purification of alkylated cyclohexanediones from complex mixtures.[10][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the detection capabilities of MS, allowing for the identification of compounds based on their mass-to-charge ratio. It is particularly useful for identifying known compounds in an extract and for determining the molecular weight of novel compounds.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are essential for the de novo structural elucidation of purified compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[4][7]

Conclusion and Future Perspectives

The alkylated cyclohexanediones are a structurally rich and biologically important class of natural products. Their widespread occurrence in medicinal plants like Hypericum and commercially important species like hops, coupled with their potent antibacterial and cytotoxic activities, makes them highly valuable for further research. The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and synthetic biology approaches to produce these complex molecules in heterologous hosts.

Future research should focus on:

  • Discovery of Novel Derivatives: Exploring a wider range of plant and microbial species for new alkylated cyclohexanediones with unique structural features and biological activities.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and mechanisms underlying the observed antibacterial and cytotoxic effects to guide the development of new therapeutic agents.

  • Medicinal Chemistry and Drug Development: Utilizing the natural scaffolds of these compounds as a starting point for the synthesis of more potent and selective analogues with improved pharmacokinetic properties.

  • Sustainable Production: Developing biotechnological production platforms for high-value compounds to ensure a sustainable supply without relying on the harvesting of slow-growing or endangered plant species.

The continued exploration of this fascinating class of natural products holds great promise for addressing pressing challenges in medicine and agriculture.

References

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  • Iliya, Y., et al. (2023). Cytotoxic and Antibacterial Prenylated Acylphloroglucinols from Hypericum olympicum L. PubMed. [Link]

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  • Zaharieva, M. M., et al. (2023). Polyprenylated Acylphloroglucinols from Hypericum rochelii and Hypericum olympicum—Cytotoxic Effects on Non-Tumorigenic Cell Lines and Antibacterial Potential. MDPI. [Link]

  • Achkar, J., et al. (2005). Biosynthesis of Phloroglucinol. University of Illinois Urbana-Champaign. [Link]

  • Rücker, G., et al. (2003). Antibacterial and cytotoxic activity of prenylated bicyclic acylphloroglucinol derivatives from Hypericum amblycalyx. Zeitschrift für Naturforschung C. [Link]

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Unlocking the Potential of 5-Propylcyclohexane-1,3-dione: A Technical Guide for Novel Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclohexane-1,3-dione scaffold is a cornerstone in the development of bioactive compounds, renowned for its presence in potent herbicides and as a versatile intermediate in medicinal chemistry.[1][2] This guide focuses on 5-Propylcyclohexane-1,3-dione, a derivative with significant untapped potential. We present a comprehensive exploration of promising research avenues, moving from a robust synthetic strategy to detailed protocols for investigating its utility in oncology, infectious disease, and agriculture. This document serves as a technical roadmap, empowering researchers to systematically explore and harness the latent bioactivities of this compelling molecule.

The Scientific Imperative: Why 5-Propylcyclohexane-1,3-dione?

The cyclohexane-1,3-dione ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its unique electronic and structural properties, particularly its ability to exist in keto-enol tautomeric forms, allow it to chelate metal ions within enzyme active sites—a mechanism central to the activity of many herbicides and potential therapeutic agents.[3] Prominent examples include the commercial herbicide mesotrione, which targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4]

The strategic placement of a propyl group at the 5-position of this scaffold introduces a critical element of lipophilicity. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, improving target engagement, and opening avenues for novel structure-activity relationship (SAR) studies. This guide provides the foundational knowledge and detailed methodologies to explore these possibilities.

Core Synthesis: A Reliable Path to the Scaffold

The synthesis of 5-alkylcyclohexane-1,3-diones is a well-established process, typically achieved through a tandem Michael-Claisen condensation reaction.[5] This approach offers a reliable and scalable route to the target compound, starting from commercially available reagents.

Detailed Experimental Protocol: Synthesis of 5-Propylcyclohexane-1,3-dione

This protocol is adapted from established procedures for analogous 5-substituted cyclohexane-1,3-diones.[6][7]

Core Principle: The synthesis initiates with a base-catalyzed Michael addition of diethyl malonate to an α,β-unsaturated ketone (hex-1-en-3-one). The resulting intermediate undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester. Subsequent saponification and acid-catalyzed decarboxylation yield the final product.

Materials:

  • Diethyl malonate

  • Hex-1-en-3-one

  • Sodium ethoxide (or sodium metal for fresh preparation in ethanol)

  • Absolute Ethanol

  • Toluene

  • Aqueous Sodium Hydroxide (e.g., 10-15% w/v)

  • Concentrated Hydrochloric Acid

  • Standard reflux and distillation glassware, magnetic stirrer, rotary evaporator, and purification apparatus (chromatography column or recrystallization setup).

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen). To this solution, add diethyl malonate (1.0 eq.) dropwise with stirring.

  • Michael Addition: Cool the solution in an ice bath. Add hex-1-en-3-one (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Cyclization (Dieckmann Condensation): Remove the ethanol under reduced pressure. Add toluene to the residue, followed by a fresh portion of sodium ethoxide (1.1 eq.). Heat the mixture to reflux for 4-6 hours to drive the cyclization.

  • Hydrolysis (Saponification): Cool the reaction mixture and carefully add an aqueous solution of sodium hydroxide (3.0 eq.). Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Decarboxylation and Isolation: After cooling, transfer the mixture to a separatory funnel. Wash with a non-polar solvent like hexane to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH ~2. Heat the acidified mixture gently (e.g., 60-70°C) for 1-2 hours to facilitate decarboxylation, monitoring for the cessation of CO₂ evolution.

  • Purification: Cool the solution and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and purity.

  • Mass Spectrometry: To verify the molecular weight (154.21 g/mol ).[8]

  • Infrared Spectroscopy: To identify key functional groups (C=O, O-H for the enol form).

Synthesis_Workflow Synthetic Pathway for 5-Propylcyclohexane-1,3-dione cluster_Michael Michael Addition cluster_Dieckmann Dieckmann Condensation cluster_Hydrolysis Hydrolysis & Decarboxylation A Diethyl Malonate + Hex-1-en-3-one C Michael Adduct A->C Base Catalysis B NaOEt, EtOH 0°C to RT D Michael Adduct F Cyclic β-keto Ester D->F Intramolecular Cyclization E NaOEt, Toluene Reflux G Cyclic β-keto Ester I 5-Propylcyclohexane-1,3-dione G->I Saponification & Decarboxylation H 1. NaOH(aq), Reflux 2. HCl(aq), Heat J Final Product I->J Purification Anticancer_Logic A Synthesized Compound B In Vitro Cytotoxicity Screening (MTT Assay) A->B D Determine IC₅₀ Value B->D C Panel of Cancer Cell Lines (e.g., NSCLC, Breast, Colon) C->B E Is IC₅₀ in a Potent Range? D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Inhibition) E->F Yes H Low Priority E->H No G Lead Candidate F->G

Caption: Decision workflow for anticancer drug discovery screening.

Detailed Protocol: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells. [9] Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of 5-Propylcyclohexane-1,3-dione in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. [9]5. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. [9]6. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. [10]Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [3]7. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. [9]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Discovery

The metal-chelating properties of the dione moiety suggest potential antibacterial and antifungal activity by inhibiting essential metalloenzymes in microbes. [3][11] Detailed Protocol: Broth Microdilution MIC Assay

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [1][11] Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [11]Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In the 96-well plate, add 50 µL of broth to wells 2 through 12. Prepare a stock solution of the test compound at twice the highest desired concentration and add 100 µL to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [1]6. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [12]

Research Area 2: Agrochemical Innovation

The most significant commercial application of the cyclohexane-1,3-dione scaffold is in herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [4] Hypothesized Mechanism of Action: HPPD is a critical enzyme in the plant's tyrosine catabolic pathway, responsible for the synthesis of plastoquinones and tocopherols. Inhibition of HPPD disrupts photosynthesis and leads to fatal bleaching of the plant. [4] Detailed Protocol: In Vitro HPPD Inhibition Assay

Principle: This spectrophotometric assay measures the activity of the HPPD enzyme by monitoring the formation of its product, which can be coupled to a downstream enzyme that generates a chromogenic substance. [4][13] Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Assay buffer

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactors: Ascorbate, Catalase, FeSO₄

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 318 nm. [4] Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the test compound (5-Propylcyclohexane-1,3-dione) and a known inhibitor (e.g., sulcotrione) in DMSO. Prepare fresh solutions of HPP, cofactors, and the HPPD enzyme in assay buffer.

  • Assay Plate Setup: In a 96-well plate, perform serial dilutions of the test compound and the positive control. Include wells for a vehicle control (DMSO only) and a "no enzyme" control.

  • Pre-incubation: Add the HPPD enzyme solution to all wells except the "no enzyme" control. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [13]4. Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over a set period. This corresponds to the formation of maleylacetoacetate, a downstream product. [4]6. Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary of Key Research Parameters
Research Area Primary Assay Endpoint Measured
AnticancerMTT AssayCell Viability (IC₅₀)
AntimicrobialBroth MicrodilutionMinimum Inhibitory Concentration (MIC)
AgrochemicalHPPD Inhibition AssayEnzyme Inhibition (IC₅₀)

Concluding Vision: From Scaffold to Solution

5-Propylcyclohexane-1,3-dione is not merely another chemical compound; it is a gateway to potential innovation across multiple scientific disciplines. Its accessible synthesis and the proven track record of its structural class provide a low barrier to entry for high-impact research. The detailed protocols and strategic workflows outlined in this guide are designed to be a catalyst for discovery. By systematically evaluating its anticancer, antimicrobial, and herbicidal potential, researchers can efficiently determine the most promising applications for this versatile scaffold. The subsequent steps of SAR optimization and target deconvolution could pave the way for the development of next-generation therapeutics and crop protection agents.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from Microbe Online website. [Link]

  • El-Faham, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Sharma, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications. [Link]

  • Murtuda, A. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from Organic Syntheses website. [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

  • Lall, G. S., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. Retrieved from ResearchGate. [Link]

  • Sharma, D., et al. (2020). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Bioorganic Chemistry. [Link]

  • CABI. (n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from ResearchGate. [Link]

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Methodological & Application

Synthesis of 5-Propylcyclohexane-1,3-dione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Propylcyclohexane-1,3-dione is a valuable carbocyclic compound belonging to the class of 1,3-diketones. These structures are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The presence of the propyl group at the 5-position introduces a lipophilic moiety that can significantly influence the biological activity and physical properties of its derivatives. This application note provides a comprehensive guide for the synthesis of 5-propylcyclohexane-1,3-dione, intended for researchers, scientists, and professionals in drug development. The described methodology is a multi-step sequence involving classical yet robust organic transformations, ensuring a reliable and scalable route to the target compound.

Synthetic Strategy Overview

The synthesis of 5-propylcyclohexane-1,3-dione is most effectively achieved through a convergent strategy that constructs the six-membered ring with the desired substitution pattern. The chosen pathway involves four key transformations:

  • Alkylation of Diethyl Malonate: Introduction of the propyl group via nucleophilic substitution.

  • Michael Addition: Formation of a key carbon-carbon bond by the conjugate addition of the propyl-substituted malonic ester to an α,β-unsaturated carbonyl compound.

  • Dieckmann Condensation: An intramolecular cyclization to form the cyclohexane-1,3-dione ring system.

  • Hydrolysis and Decarboxylation: Removal of the ester groups to yield the final product.

This sequence is a well-established method for the synthesis of substituted cyclohexanediones and offers a high degree of control over the final structure.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Diethyl Malonate B Diethyl Propylmalonate A->B  1. NaOEt, EtOH  2. Propyl Bromide D Triethyl Ester Intermediate B->D  NaOEt, EtOH C Ethyl Acrylate C->D E Cyclic β-Keto Ester D->E  NaOEt, Toluene, Reflux F 5-Propylcyclohexane-1,3-dione E->F  1. aq. NaOH, Reflux  2. aq. HCl, Heat

Caption: Overall synthetic route to 5-Propylcyclohexane-1,3-dione.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium ethoxide is a strong base and is corrosive; handle with care. Diethyl ether and ethanol are highly flammable; avoid open flames.

Part 1: Synthesis of Diethyl Propylmalonate

Principle: The acidic α-protons of diethyl malonate (pKa ≈ 13) are readily deprotonated by a strong base like sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of propyl bromide in an SN2 reaction to form the C-alkylated product.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl Malonate160.1740.0 g (35.7 mL)0.25
Sodium Ethoxide68.0517.0 g0.25
Absolute Ethanol46.07200 mL-
Propyl Bromide122.9930.7 g (22.8 mL)0.25
Diethyl Ether74.12As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide. Alternatively, commercially available sodium ethoxide can be used.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (40.0 g, 0.25 mol) dropwise at room temperature with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add propyl bromide (30.7 g, 0.25 mol) dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (100 mL), followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude diethyl propylmalonate is purified by vacuum distillation. The product is a colorless oil.

Part 2: Michael Addition to Ethyl Acrylate

Principle: The diethyl propylmalonate formed in the previous step still possesses an acidic proton on the α-carbon. Deprotonation with sodium ethoxide generates a new enolate that undergoes a conjugate (Michael) addition to an α,β-unsaturated ester, such as ethyl acrylate. This reaction forms a new carbon-carbon bond at the β-position of the acrylate.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl Propylmalonate202.2540.5 g0.20
Sodium Ethoxide68.0513.6 g0.20
Absolute Ethanol46.07150 mL-
Ethyl Acrylate100.1220.0 g (22.0 mL)0.20
Diethyl Ether74.12As needed-
1 M HCl-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Enolate Formation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (13.6 g, 0.20 mol) in absolute ethanol (150 mL). To this solution, add diethyl propylmalonate (40.5 g, 0.20 mol) dropwise.

  • Michael Addition: After the addition is complete, add ethyl acrylate (20.0 g, 0.20 mol) dropwise to the reaction mixture.

  • Reaction Completion: Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be gently heated to reflux for 2-4 hours to ensure completion. Monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it into 400 mL of ice-cold water. Acidify the mixture to a pH of ~6-7 with 1 M HCl.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the crude triethyl ester intermediate. This intermediate is often used in the next step without further purification.

Part 3: Dieckmann Condensation

Principle: The triethyl ester intermediate undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, in the presence of a strong base. This reaction forms the six-membered ring of the cyclohexane-1,3-dione system, resulting in a cyclic β-keto ester.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Triethyl Ester~302.38~60.5 g (from previous step)~0.20
Sodium Ethoxide68.0513.6 g0.20
Toluene (anhydrous)92.14250 mL-
1 M HCl-As needed-
Diethyl Ether74.12As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap with a reflux condenser, and a nitrogen inlet, suspend sodium ethoxide (13.6 g, 0.20 mol) in anhydrous toluene (100 mL).

  • Addition of Substrate: Dissolve the crude triethyl ester intermediate from the previous step in anhydrous toluene (150 mL) and add it to the sodium ethoxide suspension.

  • Cyclization: Heat the reaction mixture to reflux. Ethanol generated during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until the evolution of ethanol ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~6-7. Extract the mixture with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter and remove the solvent under reduced pressure to yield the crude cyclic β-keto ester, which is typically used directly in the next step.

Part 4: Hydrolysis and Decarboxylation

Principle: The cyclic β-keto ester is first hydrolyzed under basic conditions (saponification) to the corresponding β-keto acid salt. Upon acidification and heating, the β-keto acid readily undergoes decarboxylation to yield the final 5-propylcyclohexane-1,3-dione.[5]

Materials:

Reagent/SolventQuantity
Crude Cyclic β-Keto EsterFrom previous step
10% aq. Sodium Hydroxide200 mL
conc. Hydrochloric AcidAs needed
Ethyl AcetateAs needed
BrineAs needed
Anhydrous MgSO₄As needed

Procedure:

  • Hydrolysis (Saponification): Place the crude cyclic β-keto ester in a 500 mL round-bottom flask and add 200 mL of 10% aqueous sodium hydroxide solution. Heat the mixture to reflux with stirring for 4-6 hours.

  • Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate may form. Gently heat the acidified mixture to 50-60 °C for 1-2 hours to ensure complete decarboxylation (evolution of CO₂ gas will be observed).

  • Isolation: Cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Purification:

    • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold water.

    • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as water or an ethanol-water mixture, to obtain pure 5-propylcyclohexane-1,3-dione as a crystalline solid.

    • Extraction (if product does not precipitate): If the product does not precipitate, extract the acidic aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting solid can then be recrystallized.

Characterization

The final product, 5-propylcyclohexane-1,3-dione, should be characterized to confirm its identity and purity.

  • Melting Point: The melting point should be determined and compared to literature values.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

    • IR Spectroscopy: To identify the characteristic carbonyl and other functional group absorptions.

    • Mass Spectrometry: To determine the molecular weight of the compound.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The alkylation and Dieckmann condensation steps are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent side reactions.

  • Base Strength and Stoichiometry: Sodium ethoxide is a suitable base for these transformations. It is crucial to use the correct stoichiometry of the base to ensure complete deprotonation and drive the reactions to completion.

  • Reaction Monitoring: TLC is an effective tool to monitor the progress of each reaction step, allowing for optimization of reaction times.

  • Purification: Careful purification at each stage where indicated, especially the final product, is essential to obtain a high-purity compound.

References

  • Shriner, R. L.; Todd, H. R. 5,5-Dimethyl-1,3-cyclohexanedione. Org. Synth.1932, 12, 20. DOI: 10.15227/orgsyn.012.0020. (Provides a detailed procedure for a similar compound, dimedone).
  • Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887, 35 (1), 349–356. DOI: 10.1002/prac.18870350136. (Original work on the Michael addition).
  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Org. React.1967, 15, 1–203. DOI: 10.1002/0471264180.or015.01.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492–510.
  • PubChem. 5-Propylcyclohexane-1,3-dione. [Link].

  • Organic Syntheses. 2-Methyl-1,3-cyclohexanedione. [Link].

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link].

  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link].

  • Wikipedia. Dieckmann condensation. [Link].

  • Google Patents.
  • ResearchGate. Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. [Link].

  • Organic Chemistry Portal. Dieckmann Condensation. [Link].

  • Brainly.com. Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. [Link].

  • Homework.Study.com. What ketone would you isolate after saponification and decarboxylation of. [Link].

Sources

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Propylcyclohexane-1,3-dione

Document ID: AN-S5PCHD-202601
Version: 1.0

Introduction: The Versatility of 5-Alkylcyclohexane-1,3-diones

Cyclohexane-1,3-dione and its derivatives are fundamental structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of a wide array of complex molecules.[1] These scaffolds are prevalent in natural products, including steroids and terpenes, and are crucial intermediates in the development of pharmaceuticals and agrochemicals.[2][3] The 5-alkyl substituted variants, such as 5-propylcyclohexane-1,3-dione, are of particular interest as they introduce a key lipophilic side-chain, enabling the construction of analogues with tailored biological activities. Their utility stems from the unique reactivity of the β-dicarbonyl system, which allows for a variety of chemical transformations.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-propylcyclohexane-1,3-dione. The described methodology is based on a robust and scalable sequence involving a Michael addition followed by an intramolecular Dieckmann condensation, offering high efficiency and control. We will delve into the mechanistic underpinnings of this strategy, provide a detailed step-by-step protocol, and discuss the self-validating aspects of the procedure to ensure reproducibility and success for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: A Tandem Michael-Dieckmann Approach

The chosen synthetic strategy is a classic and powerful method for the construction of cyclic β-dicarbonyl compounds. It combines two fundamental carbon-carbon bond-forming reactions into a sequential one-pot procedure, maximizing efficiency. The overall transformation can be broken down into three key stages:

  • Michael Addition: The synthesis initiates with the conjugate addition of a soft nucleophile, the enolate of diethyl malonate, to an α,β-unsaturated ester, ethyl hex-2-enoate. Diethyl malonate is selected due to the high acidity of its α-protons (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation by a moderately strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[4][5][6] This enolate then attacks the electrophilic β-carbon of ethyl hex-2-enoate in a 1,4-conjugate fashion, a hallmark of the Michael reaction.[7][8] This step is critical as it establishes the complete carbon skeleton of the target molecule.

  • Intramolecular Dieckmann Condensation: Upon formation of the Michael adduct (a tri-ester), the same basic conditions promote an intramolecular Claisen condensation, specifically a Dieckmann condensation due to its ring-forming nature. The ethoxide base abstracts an acidic proton from the carbon that was originally the α-carbon of the malonate. The resulting carbanion then attacks one of the adjacent ester carbonyls, forming a cyclic β-keto ester intermediate. This cyclization is thermodynamically driven by the formation of a stable six-membered ring.

  • Hydrolysis and Decarboxylation: The final stage involves the acidic workup and heating of the cyclic β-keto ester. The addition of aqueous acid serves to neutralize the base and hydrolyze the two ester groups to carboxylic acids. The resulting β-keto carboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final enol form of 5-propylcyclohexane-1,3-dione, which exists in equilibrium with its diketone tautomer.[6][9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Dieckmann Condensation cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Purification A Diethyl Malonate + Ethyl Hex-2-enoate B Add Sodium Ethoxide (NaOEt) in Ethanol A->B Reactants C Formation of Michael Adduct (Tri-ester Intermediate) B->C Base-catalyzed 1,4-conjugate addition D Intramolecular Cyclization C->D Intermediate proceeds to next stage E Cyclic β-Keto Ester Formation D->E Base-catalyzed F Acidic Workup (e.g., HCl) & Heat E->F Saponification G Final Product: 5-Propylcyclohexane-1,3-dione F->G Decarboxylation H Extraction with Organic Solvent G->H I Column Chromatography or Recrystallization H->I

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Biological Significance of Cyclohexane-1,3-diones

Cyclohexane-1,3-dione and its substituted derivatives are foundational scaffolds in modern organic and medicinal chemistry.[1][2][3] Their unique structural motif, characterized by a six-membered ring with two carbonyl groups in a 1,3-relationship, imparts a high degree of reactivity and synthetic versatility. The presence of an active methylene group situated between the two carbonyls makes these compounds excellent nucleophiles, enabling a wide array of chemical transformations.[3][4] This reactivity has established them as crucial intermediates in the synthesis of a plethora of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[2][4][5]

Substituted cyclohexane-1,3-diones are integral components of numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities. These include herbicidal, pesticidal, anti-inflammatory, anti-tumor, and anti-bacterial properties.[2][5][6] For instance, they form the core of several commercial herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[7] The development of efficient and scalable synthetic routes to these valuable compounds is, therefore, a subject of intense research in both academic and industrial settings.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact.[8][9] This guide provides a detailed overview of the most prominent one-pot methodologies for the synthesis of substituted cyclohexane-1,3-diones, complete with mechanistic insights, comparative data, and detailed experimental protocols.

Key Synthetic Strategies for One-Pot Synthesis

Several powerful one-pot strategies have been developed for the synthesis of substituted cyclohexane-1,3-diones. The choice of method often depends on the desired substitution pattern and the available starting materials. The most widely employed and effective methods include:

  • Michael Addition-Dieckmann Condensation

  • Knoevenagel-Michael Addition Cascade

  • One-Pot Robinson Annulation

  • Multi-Component Reactions (MCRs)

Michael Addition-Dieckmann Condensation: A Powerful Tandem Approach

The combination of a Michael addition and a Dieckmann condensation in a single pot is a highly effective strategy for the synthesis of 4,4-disubstituted cyclohexane-1,3-diones.[10][11] This tandem reaction sequence allows for the formation of three new carbon-carbon bonds, including a quaternary center, in a single operation.[10][11]

Mechanistic Insights

The reaction is typically initiated by the deprotonation of a benzylic nitrile or ester, which then acts as a Michael donor, adding twice to an α,β-unsaturated ester like methyl acrylate. The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the six-membered ring. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, is crucial for promoting both the Michael additions and the final cyclization.[10][11]

G cluster_0 Michael Addition (x2) cluster_1 Dieckmann Condensation cluster_2 Optional Decarboxylation A Benzylic Nitrile/Ester C Intermediate Adduct A->C Base (e.g., KOtBu) B α,β-Unsaturated Ester B->C D Cyclized β-Keto Ester C->D Intramolecular Cyclization E 4,4-Disubstituted Cyclohexanone D->E e.g., Krapcho Decarboxylation G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition A Aldehyde C Knoevenagel Adduct A->C B Cyclohexane-1,3-dione (1 equiv) B->C Catalyst E Final Product C->E D Cyclohexane-1,3-dione (1 equiv) D->E Catalyst G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation A Cyclic 1,3-Dione C 1,5-Diketone Intermediate A->C B α,β-Unsaturated Ketone B->C Catalyst D Fused Ring Product C->D Cyclization & Dehydration

Sources

Application Notes & Protocols: The Synthetic Utility of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Propylcyclohexane-1,3-dione is a versatile and highly functionalized cyclic β-dione that serves as a powerful building block in modern organic synthesis. Its unique structural features, including two carbonyl groups and an acidic α-proton at the C2 position, allow for a wide range of chemical transformations. This document provides an in-depth exploration of its applications, focusing on its role in the construction of complex molecular architectures, including polycyclic systems and heterocyclic scaffolds often found in biologically active molecules. We will delve into key reaction classes, provide detailed experimental protocols, and explain the mechanistic rationale behind these transformations to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Applications

The reactivity of 5-Propylcyclohexane-1,3-dione is dominated by the chemistry of its β-dicarbonyl moiety. It readily forms an enolate, which can act as a potent nucleophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Robinson Annulation: Access to Steroidal Scaffolds

One of the most powerful applications of cyclohexane-1,3-diones is their use as the Michael donor in Robinson annulation reactions to construct fused six-membered rings. This sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a cornerstone of steroid and terpenoid synthesis. 5-Propylcyclohexane-1,3-dione allows for the introduction of a C5-propyl group, providing access to a diverse range of analogues of key synthetic intermediates like the Wieland-Miescher ketone.

The general workflow for this transformation is depicted below. The initial Michael addition of the dione to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) is typically base-catalyzed. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to furnish the bicyclic enone system.

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Propyl_Dione 5-Propylcyclohexane-1,3-dione Michael_Addition Michael Addition Propyl_Dione->Michael_Addition Base (e.g., KOH, Et3N) MVK Methyl Vinyl Ketone (or other Michael Acceptor) MVK->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation 1,5-Diketone Intermediate WMK_Analogue Propyl-Substituted Bicyclic Enone (Wieland-Miescher Ketone Analogue) Aldol_Condensation->WMK_Analogue Dehydration

Figure 1: General workflow for the Robinson Annulation using 5-Propylcyclohexane-1,3-dione.

Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl unit is an ideal precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with binucleophiles. The choice of the binucleophile dictates the nature of the resulting heterocycle.

  • Pyrazoles: Reaction with hydrazine or its derivatives yields pyrazole-annulated cyclohexanes. These structures are prevalent in medicinal chemistry.

  • Isoxazoles: Condensation with hydroxylamine leads to the formation of isoxazole derivatives.

  • Pyrimidines: Treatment with urea, thiourea, or guanidine provides access to pyrimidine-fused systems, which are core components of many pharmaceuticals.

The general principle involves the initial condensation of one carbonyl group with one of the nucleophilic centers of the binucleophile, followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic ring.

Knoevenagel and Knoevenagel-type Condensations

The highly acidic methylene group at the C2 position of 5-Propylcyclohexane-1,3-dione is a classic substrate for Knoevenagel condensations with aldehydes and non-enolizable ketones. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The resulting alkylidene derivatives are valuable synthetic intermediates, as the exocyclic double bond can be further functionalized, for instance, through reduction or Michael addition.

Knoevenagel_Condensation reagents 5-Propylcyclohexane-1,3-dione + Aldehyde (R-CHO) conditions Catalyst (e.g., Piperidine) Solvent (e.g., Toluene) Dean-Stark Trap reagents->conditions product 2-Alkylidene-5-propyl- cyclohexane-1,3-dione conditions->product Condensation & Dehydration

Figure 2: Logical flow of the Knoevenagel condensation.

Part 2: Detailed Experimental Protocols

The following protocols are provided as representative examples of the synthetic utility of 5-Propylcyclohexane-1,3-dione. Researchers should adapt these procedures as necessary and adhere to all standard laboratory safety practices.

Protocol 2.1: Synthesis of a Propyl-Substituted Wieland-Miescher Ketone Analogue via Robinson Annulation

This protocol describes the synthesis of (±)-8a-propyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, an analogue of the Wieland-Miescher ketone.

Materials and Reagents:

  • 5-Propylcyclohexane-1,3-dione

  • Methyl vinyl ketone (MVK), freshly distilled

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-Propylcyclohexane-1,3-dione (10.0 g, 64.8 mmol) in 100 mL of anhydrous toluene.

  • Michael Addition: To the stirred solution, add freshly distilled methyl vinyl ketone (5.45 g, 77.8 mmol). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Prepare a solution of potassium hydroxide (0.36 g, 6.5 mmol) in 20 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Aldol Condensation & Cyclization: Once the Michael addition is complete (as indicated by TLC), add an additional portion of methanolic KOH (1.8 g in 30 mL MeOH) and heat the mixture to reflux for 6 hours. The reaction mixture will turn a deep reddish-brown.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with 1 M hydrochloric acid (HCl) until pH 7. Transfer the mixture to a separatory funnel and dilute with 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the pure bicyclic enone.

Expected Outcome: The protocol should yield the target propyl-substituted Wieland-Miescher ketone analogue as a pale yellow oil or a low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Part 3: Mechanistic Insights & Rationale

Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting synthetic challenges.

The Role of Tautomerism in Reactivity

5-Propylcyclohexane-1,3-dione exists in equilibrium with its enol tautomer. This tautomerism is crucial for its reactivity. In the presence of a base, the highly acidic proton at the C2 position is readily removed to form a stabilized enolate anion. The negative charge is delocalized over the two oxygen atoms and the C2 carbon, making the C2 carbon a soft nucleophile, ideal for Michael additions and other C-C bond-forming reactions.

Tautomerism cluster_keto_enol Keto-Enol Tautomerism cluster_enolate Enolate Formation (Base Catalyzed) Keto Keto Form (5-Propylcyclohexane-1,3-dione) Enol Enol Form Keto->Enol Equilibrium Enolate Delocalized Enolate Anion (Nucleophile at C2) Keto->Enolate + Base - H+

Introduction: The Strategic Value of the Cyclohexanedione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Propylcyclohexane-1,3-dione: A Versatile Building Block for Modern Synthesis

In the landscape of synthetic chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. 5-Propylcyclohexane-1,3-dione is a privileged building block that offers a potent combination of structural rigidity, functional versatility, and tunable physicochemical properties.[1][2] Its core cyclohexane-1,3-dione framework is a recurring motif in numerous natural products and biologically active molecules, including those with anticancer, antimicrobial, and herbicidal properties.[3][4][5]

The strategic placement of a propyl group at the 5-position provides a lipophilic handle, influencing solubility and the potential for hydrophobic interactions within biological targets, a key consideration in structure-activity relationship (SAR) studies. The true synthetic power of this molecule, however, lies in the dual reactivity of its 1,3-dicarbonyl system and the highly acidic active methylene group situated between them. This guide provides an in-depth exploration of the core reactivity of 5-Propylcyclohexane-1,3-dione and presents detailed protocols for its application in key synthetic transformations that are foundational to medicinal chemistry and materials science.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for effective reaction design and optimization.

PropertyValueSource
Chemical Formula C₉H₁₄O₂[6]
Molecular Weight 154.21 g/mol [6][7]
CAS Number 57641-89-1[6][7]
Appearance Solid-
Melting Point 95-99 °C[7]
pKa (Predicted) ~5.29[7]
Boiling Point (Predicted) 267.1±23.0 °C[7]
Density (Predicted) 1.004±0.06 g/cm³[7]

Core Reactivity: The Duality of the 1,3-Dicarbonyl System

The synthetic utility of 5-Propylcyclohexane-1,3-dione stems from the electronic interplay between its two carbonyl groups. This arrangement leads to two primary modes of reactivity:

  • Keto-Enol Tautomerism: The molecule exists in equilibrium between its diketo form and a more stable enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which influences the molecule's spectroscopic properties and reaction pathways.

  • Active Methylene Acidity: The C-2 methylene protons are significantly acidic (predicted pKa ≈ 5.29) because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both oxygen atoms.[7] This facile deprotonation, even with mild bases, makes the C-2 position a potent carbon nucleophile for a variety of essential C-C bond-forming reactions.

G Start 1. Dissolve Dione in Toluene AddAldehyde 2. Add Benzaldehyde Start->AddAldehyde AddCat 3. Add Piperidine Catalyst AddAldehyde->AddCat Reflux 4. Heat to Reflux (with Dean-Stark) AddCat->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Workup 6. Acidic Wash & Extraction Monitor->Workup Purify 7. Purify Product (Recrystallization/Chromatography) Workup->Purify G cluster_reactions Key Transformations cluster_products Diverse Scaffolds for Drug Discovery BuildingBlock 5-Propylcyclohexane-1,3-dione Knoevenagel Knoevenagel Condensation BuildingBlock->Knoevenagel Michael Michael Addition BuildingBlock->Michael Hetero Heterocycle Formation BuildingBlock->Hetero Unsaturated α,β-Unsaturated Ketones Knoevenagel->Unsaturated Dicarbonyl 1,5-Dicarbonyls Michael->Dicarbonyl Library Heterocyclic Libraries (Thiophenes, Pyridines, etc.) Hetero->Library

Sources

The Versatile Precursor: 5-Propylcyclohexane-1,3-dione in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Propylcyclohexane-1,3-dione

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, owing to their unique ability to engage with biological targets in a specific and potent manner.[1] Among the myriad of starting materials available to the synthetic chemist, 1,3-dicarbonyl compounds, and specifically 5-propylcyclohexane-1,3-dione, represent a particularly valuable and versatile precursor. Its inherent reactivity, stemming from the acidic methylene protons and the two electrophilic carbonyl carbons, provides a gateway to a diverse range of heterocyclic systems.

This technical guide offers an in-depth exploration of the applications of 5-propylcyclohexane-1,3-dione in the synthesis of key heterocyclic families, including pyrazoles, isoxazoles, and quinolines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the biological significance of the resulting compounds, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The utility of 5-propylcyclohexane-1,3-dione in heterocyclic synthesis is primarily centered around a few key reaction types that leverage its unique structural features. Understanding these fundamental transformations is crucial for designing efficient and selective synthetic routes.

I. Synthesis of Tetrahydroindazoles: Accessing the Pyrazole Core

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[2] In the case of 5-propylcyclohexane-1,3-dione, this reaction leads to the formation of 6-propyl-4,5-dihydro-1H-indazol-4-ones, which are valuable scaffolds in medicinal chemistry due to their reported anti-inflammatory, analgesic, and antimicrobial activities.[1][3]

Reaction Mechanism: A Stepwise Condensation

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the dione. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, which after another dehydration step, yields the stable aromatic pyrazole ring fused to the cyclohexane moiety. The regioselectivity of the initial attack can be influenced by the nature of the substituent on the hydrazine and the reaction conditions.

II. Synthesis of Benzisoxazoles: The Isoxazole Annulation

The isoxazole ring is another privileged heterocycle found in numerous approved drugs and biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.[4][5] The reaction of 5-propylcyclohexane-1,3-dione with hydroxylamine provides a direct route to 6-propyl-4,5-dihydro-1H-benzo[d]isoxazol-4-one.

Reaction Mechanism: A Pathway to the Isoxazole Ring

Similar to the pyrazole synthesis, the reaction with hydroxylamine commences with the formation of an oxime at one of the carbonyl groups. The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. A final dehydration step furnishes the fused isoxazole ring system.

III. Synthesis of Tetrahydroacridines and Quinolines: The Power of Condensation Reactions

Quinolines and their partially saturated derivatives, such as tetrahydroacridines, are a prominent class of heterocycles with a long history in medicinal chemistry, most notably as antimalarial and antibacterial agents.[6][7] 5-Propylcyclohexane-1,3-dione serves as a key building block in multicomponent reactions for the synthesis of these complex scaffolds.

The Friedländer Annulation and Related Reactions

A common strategy involves the reaction of 5-propylcyclohexane-1,3-dione with an ortho-aminoaryl aldehyde or ketone. This transformation, a variation of the Friedländer annulation, proceeds through an initial Knoevenagel condensation between the active methylene group of the dione and the aldehyde, followed by an intramolecular cyclization and dehydration to form the quinoline ring system.

Knoevenagel Condensation: A Key C-C Bond Forming Reaction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[8] This reaction is fundamental to many of the synthetic routes involving 5-propylcyclohexane-1,3-dione and various aldehydes.

Application Notes and Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of various heterocyclic derivatives from 5-propylcyclohexane-1,3-dione.

Protocol 1: Synthesis of 6-Propyl-4,5-dihydro-1H-indazol-4-one

This protocol details the synthesis of a tetrahydroindazole derivative, a core structure in many biologically active molecules.

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 5-propylcyclohexane-1,3-dione in ethanol, add hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-Propylcyclohexane-1,3-dione154.211.01.54 g (10 mmol)
Hydrazine hydrate50.061.10.55 g (11 mmol)
Ethanol--50 mL
Glacial Acetic Acid-catalytic2-3 drops

Expected Outcome: A crystalline solid corresponding to 6-propyl-4,5-dihydro-1H-indazol-4-one. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction.

  • Catalytic Acetic Acid: Protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Reflux Conditions: Provides the necessary activation energy for the dehydration steps to proceed at a reasonable rate.

Protocol 2: Synthesis of 6-Propyl-4,5-dihydro-1H-benzo[d]isoxazol-4-one

This protocol outlines the synthesis of a benzisoxazole derivative, a scaffold with diverse pharmacological potential.

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol/Water mixture

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 5-propylcyclohexane-1,3-dione, hydroxylamine hydrochloride, and sodium acetate in an ethanol/water mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent for further purification.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-Propylcyclohexane-1,3-dione154.211.01.54 g (10 mmol)
Hydroxylamine hydrochloride69.491.10.76 g (11 mmol)
Sodium acetate82.031.20.98 g (12 mmol)
Ethanol/Water (1:1)--60 mL

Expected Outcome: A solid product of 6-propyl-4,5-dihydro-1H-benzo[d]isoxazol-4-one. Characterization should be performed using standard analytical techniques.

Causality Behind Experimental Choices:

  • Sodium Acetate: Acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.

  • Ethanol/Water Mixture: Provides a good solvent system for both the organic starting material and the inorganic salts.

Protocol 3: Knoevenagel Condensation for the Synthesis of a Tetrahydroacridine Precursor

This protocol describes the Knoevenagel condensation of 5-propylcyclohexane-1,3-dione with an aromatic aldehyde, a key step in the synthesis of quinoline and acridine derivatives.

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Piperidine (catalytic)

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 5-propylcyclohexane-1,3-dione and the aromatic aldehyde in toluene.

  • Add a catalytic amount of piperidine.

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and wash with dilute HCl to remove the catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
5-Propylcyclohexane-1,3-dione154.211.01.54 g (10 mmol)
Benzaldehyde106.121.01.06 g (10 mmol)
Piperidine85.15catalytic~0.1 mL
Toluene--50 mL

Expected Outcome: The α,β-unsaturated ketone product, 2-(benzylidene)-5-propylcyclohexane-1,3-dione. This intermediate can then be used in subsequent cyclization reactions to form quinoline or acridine derivatives.

Causality Behind Experimental Choices:

  • Piperidine: A weak base that is effective in catalyzing the Knoevenagel condensation by promoting the formation of the enolate from the dione.[8]

  • Dean-Stark Apparatus: Used to remove the water formed during the condensation, driving the equilibrium towards the product.

  • Toluene: An azeotroping solvent that facilitates the removal of water.

Visualization of Synthetic Pathways

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the core reaction mechanisms.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product dione 5-Propylcyclohexane-1,3-dione enolate Enolate Formation dione->enolate + Catalyst aldehyde Aromatic Aldehyde addition Nucleophilic Addition aldehyde->addition catalyst Piperidine enolate->addition dehydration Dehydration addition->dehydration product α,β-Unsaturated Ketone dehydration->product

Caption: Knoevenagel Condensation Workflow.

Heterocycle_Synthesis cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis cluster_quinoline Quinoline Synthesis start 5-Propylcyclohexane-1,3-dione hydrazine Hydrazine start->hydrazine hydroxylamine Hydroxylamine start->hydroxylamine amino_aldehyde o-Aminoaryl Aldehyde start->amino_aldehyde pyrazole_product 6-Propyl-4,5-dihydro-1H-indazol-4-one hydrazine->pyrazole_product Condensation isoxazole_product 6-Propyl-4,5-dihydro-1H- benzo[d]isoxazol-4-one hydroxylamine->isoxazole_product Condensation quinoline_product Substituted Tetrahydroacridine amino_aldehyde->quinoline_product Friedländer Annulation

Caption: Synthetic Routes from 5-Propylcyclohexane-1,3-dione.

Conclusion and Future Outlook

5-Propylcyclohexane-1,3-dione has demonstrated its value as a versatile and powerful building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the construction of pyrazole, isoxazole, and quinoline cores underscore its importance in modern drug discovery programs. The presence of the propyl group can also be leveraged to modulate the lipophilicity and pharmacokinetic properties of the final compounds, offering an additional handle for lead optimization.

Future research in this area will likely focus on the development of more enantioselective synthetic methods to access chiral heterocyclic derivatives, as well as the exploration of novel multicomponent reactions to further enhance synthetic efficiency and molecular diversity. The continued application of 5-propylcyclohexane-1,3-dione in these endeavors is certain to yield new and exciting discoveries in the field of medicinal chemistry.

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  • Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2007).
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  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. (2019). Russian Journal of General Chemistry, 89(10), 2135-2141.
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Unlocking the Therapeutic Potential of 5-Propylcyclohexane-1,3-dione: A Guide to Library Derivatization and Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclohexane-1,3-dione (CHD) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including herbicidal, antimicrobial, and anti-inflammatory properties.[1][[“]][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of 5-Propylcyclohexane-1,3-dione, a specific CHD analogue, to generate a diverse chemical library for bioactivity screening. We present detailed, field-proven protocols for three robust derivatization strategies: β-enaminone synthesis, Knoevenagel condensation, and Michael addition. Furthermore, we outline a tiered, high-throughput screening cascade, including protocols for antimicrobial, antioxidant, and cytotoxicity assays, to efficiently identify and validate bioactive "hit" compounds. This guide is designed to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a drug discovery setting.

Introduction: The Rationale for Derivatization

Cyclohexane-1,3-dione and its derivatives are recognized as versatile building blocks for synthesizing a plethora of biologically active molecules.[1][3][4] The core structure's unique keto-enol tautomerism and the presence of an acidic α-hydrogen create multiple reactive sites, making it an ideal starting point for chemical library synthesis. The 5-propyl substituent on the core scaffold (PubChem CID: 2737224) provides a lipophilic anchor, the influence of which on bioactivity is largely unexplored.[5]

Direct screening of a single parent compound provides limited information. By systematically modifying the 5-Propylcyclohexane-1,3-dione core, we can explore the Structure-Activity Relationship (SAR), identifying key functional groups that enhance potency and selectivity for various biological targets. This process is fundamental to modern drug discovery, accelerating the journey from a starting scaffold to a viable lead compound.[6] This document outlines the synthesis of a targeted library and its subsequent evaluation in a logical, efficient screening workflow.

Synthetic Derivatization Strategies and Protocols

The reactivity of the 1,3-dicarbonyl moiety allows for several high-yield, robust chemical transformations suitable for library generation. We will focus on three cornerstone reactions.

Strategy 1: Synthesis of β-Enaminones

Principle: The condensation of a β-dicarbonyl compound with a primary amine is one of the most direct methods to produce β-enaminones.[7][8][9] These derivatives are of particular interest as they are known to possess a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.[7][10][11] The reaction is typically catalyzed and can often be performed under mild, solvent-free conditions, which is advantageous for library synthesis.[12]

Protocol: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones

This protocol is adapted from a highly efficient method that proceeds under solvent-free conditions at room temperature.[7]

  • Materials:

    • 5-Propylcyclohexane-1,3-dione

    • Library of primary amines (aliphatic and aromatic)

    • [(PPh₃)AuCl] (Triphenylphosphinegold(I) chloride)

    • AgOTf (Silver trifluoromethanesulfonate)

    • Dichloromethane (for workup)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a 4 mL vial, add 5-Propylcyclohexane-1,3-dione (1.0 mmol, 1.0 equiv.).

    • Add the desired primary amine (1.05 mmol, 1.05 equiv.).

    • In a separate microfuge tube, prepare the catalyst by mixing [(PPh₃)AuCl] (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%) in 0.5 mL of dichloromethane. Vortex for 30 seconds.

    • Add the catalyst solution to the vial containing the reactants.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Upon completion, add 2 mL of dichloromethane and filter the mixture to remove the catalyst.

    • Wash the filtrate with brine (2 x 2 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization if necessary. For library screening, products with >90% purity by LC-MS are often sufficient.

Causality and Insights: The combination of [(PPh₃)AuCl] and a silver salt generates a highly active cationic gold(I) catalyst. Gold catalysts are excellent Lewis acids that activate the carbonyl group, facilitating nucleophilic attack by the amine. The solvent-free condition accelerates the reaction by increasing reactant concentration. This method is highly regioselective, with the amine exclusively attacking one of the carbonyl groups.[7]

Catalyst System Solvent Typical Yield (%) Reference
[(PPh₃)AuCl]/AgOTfSolvent-free85-98[7]
Fe(OTf)₃Solvent-free80-95[12]
Ceric Ammonium NitrateAcetonitrile70-93[9]
LaCl₃·7H₂ODichloromethane85-93[9]

Table 1: Comparison of Catalytic Systems for β-Enaminone Synthesis from 1,3-Diones.

Strategy 2: Knoevenagel Condensation

Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. For 5-Propylcyclohexane-1,3-dione, the active methylene group between the two carbonyls serves as the nucleophile, reacting with a library of aldehydes. This reaction is a powerful tool for C-C bond formation and introducing significant structural diversity.[13]

Protocol: Catalyst-Free Knoevenagel Condensation in Methanol

This environmentally friendly protocol leverages the dual activating role of methanol as a solvent and a weak acid catalyst, avoiding the need for traditional basic catalysts like piperidine.[14]

  • Materials:

    • 5-Propylcyclohexane-1,3-dione

    • Library of aromatic aldehydes

    • Methanol

  • Procedure:

    • To a 10 mL round-bottom flask, add 5-Propylcyclohexane-1,3-dione (1.0 mmol, 1.0 equiv.) and the aromatic aldehyde (1.0 mmol, 1.0 equiv.).

    • Add methanol (2-3 mL) to dissolve the reactants.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

    • Stir for 4-6 hours or until TLC indicates completion.

    • If a precipitate has formed, filter the solid product directly from the reaction mixture.

    • Wash the solid with cold methanol (2 x 2 mL) and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Causality and Insights: Methanol can act as a proton shuttle, facilitating both the formation of the enol tautomer of the dione (the active nucleophile) and the protonation of the hydroxyl intermediate in the dehydration step.[14] This method is operationally simple, often requires minimal purification, and is ideal for parallel synthesis of a compound library.

Strategy 3: Michael Addition (Conjugate Addition)

Principle: The Michael reaction involves the 1,4-addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[15][16] The enolate of 5-Propylcyclohexane-1,3-dione, generated by a base, is an excellent Michael donor. This reaction allows for the formation of more complex structures by adding alkyl or aryl chains at the 2-position.

Protocol: Base-Catalyzed Michael Addition

This protocol describes a general procedure for the addition of the dione to an α,β-unsaturated ketone.

  • Materials:

    • 5-Propylcyclohexane-1,3-dione

    • Library of α,β-unsaturated acceptors (e.g., methyl vinyl ketone, chalcones)

    • Sodium methoxide (NaOMe) or Potassium carbonate (K₂CO₃)

    • Methanol or Acetonitrile

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve 5-Propylcyclohexane-1,3-dione (1.0 mmol, 1.0 equiv.) in methanol (10 mL).

    • Add a catalytic amount of sodium methoxide (0.2 mmol, 0.2 equiv.).

    • Stir the mixture for 10 minutes at room temperature to ensure complete formation of the enolate.

    • Slowly add the Michael acceptor (1.0 mmol, 1.0 equiv.) to the solution.

    • Stir the reaction at room temperature or heat to reflux if necessary. Monitor by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize by adding 1M HCl dropwise until pH ~7.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate (15 mL) and water (15 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Causality and Insights: A base is required to deprotonate the active methylene group, creating a soft, resonance-stabilized enolate. This soft nucleophile preferentially attacks the β-carbon (1,4-addition) of the acceptor rather than the hard carbonyl carbon (1,2-addition), which is a key principle of hard and soft acid and base (HSAB) theory.[16] The choice of a non-protic solvent like acetonitrile with a weaker base like K₂CO₃ can sometimes provide cleaner reactions depending on the substrate.

G cluster_start Core Scaffold cluster_rxns Derivatization Strategies cluster_end Screening Library start 5-Propylcyclohexane-1,3-dione enaminone β-Enaminone Synthesis (+ Primary Amines) start->enaminone Cat. knoevenagel Knoevenagel Condensation (+ Aldehydes) start->knoevenagel MeOH michael Michael Addition (+ α,β-Unsaturated Acceptors) start->michael Base library Diverse Chemical Library (Enaminones, Arylidenes, Adducts) enaminone->library knoevenagel->library michael->library

Caption: Workflow for the derivatization of the core scaffold.

High-Throughput Bioactivity Screening Cascade

Once the library is synthesized and plated (typically in 96- or 384-well format), a tiered screening approach is employed to efficiently identify hits while minimizing resource expenditure.[17][18] This cascade progresses from broad, cost-effective primary assays to more specific, secondary validation assays.

G cluster_library Input cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_output Output library Synthesized Compound Library antimicrobial Antimicrobial Assay (MIC Determination) library->antimicrobial Primary Screen antioxidant Antioxidant Assays (DPPH & ABTS) library->antioxidant Primary Screen cytotoxicity Cytotoxicity Assay (LDH or MTT) antimicrobial->cytotoxicity Validate Hits antioxidant->cytotoxicity Validate Hits hits Validated 'Hit' Compounds (Bioactive & Non-Toxic) cytotoxicity->hits

Caption: Tiered high-throughput screening cascade.

Tier 1: Primary Screening Protocols

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It is a gold standard for quantifying antimicrobial potency. CHD derivatives have shown promise as antimicrobial agents.[19][20]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Compound library stock solutions (e.g., 10 mM in DMSO)

    • Positive control (e.g., Ciprofloxacin)

    • Spectrophotometer (plate reader)

  • Procedure:

    • In a 96-well plate, add 50 µL of MHB to wells A2-A12 through H2-H12.

    • Add 100 µL of the compound stock solution (e.g., at 256 µg/mL in MHB with 2% DMSO) to column 1 (A1-H1).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 11. Discard 50 µL from column 11. Column 12 serves as the growth control (no compound).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the bacterial inoculum to all wells, bringing the final volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be read by eye or by measuring optical density at 600 nm.

Principle: These colorimetric assays measure the capacity of a compound to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals have distinct colors that fade upon reduction by an antioxidant.[21][22][23]

  • Protocol: DPPH Assay

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of various concentrations of the test compounds (in methanol).

    • Add 150 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.[21]

    • Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Protocol: ABTS Assay

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[21]

    • Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of ~0.7 at 734 nm.

    • In a 96-well plate, add 20 µL of the test compounds.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

    • Calculate the IC₅₀ value, using Trolox as a standard to express results as Trolox Equivalent Antioxidant Capacity (TEAC).[22]

Tier 2: Secondary Screening Protocol (Cytotoxicity)

Principle: It is critical to determine if the bioactivity observed in primary screens is due to a specific mechanism or simply because the compound is toxic to all cells. The Lactate Dehydrogenase (LDH) assay is a common method to measure cytotoxicity. It quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[24][25]

  • Protocol: LDH Release Assay

    • Seed a healthy, non-cancerous cell line (e.g., HEK293 or primary astrocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.[25]

    • Treat the cells with the "hit" compounds from Tier 1 at various concentrations (e.g., from 0.1 to 100 µM) for 24-48 hours.

    • Include three sets of controls:

      • Vehicle Control: Cells treated with solvent (e.g., 0.1% DMSO). Represents spontaneous LDH release.

      • Positive Control: Cells treated with a lysis buffer (e.g., Triton-X100). Represents maximum LDH release.

      • No-Cell Control: Medium only, for background absorbance.

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[25]

    • Prepare the LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well of the new plate.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the positive control after subtracting background. Compounds with low bioactivity MICs/IC₅₀s and high cytotoxicity IC₅₀s are considered promising hits.

Conclusion and Next Steps

This application note provides a validated framework for the derivatization of 5-Propylcyclohexane-1,3-dione and the subsequent screening of the resulting library. By following these synthetic and biological protocols, researchers can efficiently generate diverse molecular structures and identify compounds with promising antimicrobial or antioxidant activity that are not broadly cytotoxic. The validated "hit" compounds identified through this cascade serve as the starting point for more advanced lead optimization studies, including in-depth SAR analysis, secondary cell-based assays targeting specific pathways, and eventually, in vivo efficacy models. This structured approach maximizes the potential for discovering novel therapeutic agents derived from the versatile cyclohexane-1,3-dione scaffold.

References

  • Title: Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advances in High-Throughput Screening for Novel Antimicrobial Compounds Source: News-Medical.net URL: [Link]

  • Title: High-Throughput Screening Methods for Drug Discovery Source: Technology Networks URL: [Link]

  • Title: Enaminone synthesis by amination Source: Organic Chemistry Portal URL: [Link]

  • Title: A brief review on synthesis & applications of β-enamino carbonyl compounds Source: ACG Publications URL: [Link]

  • Title: Table 6 . Synthesis of β-enamino ketones and esters from enamination of... Source: ResearchGate URL: [Link]

  • Title: The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols: 5-Propylcyclohexane-1,3-dione as a Versatile Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Propylcyclohexane-1,3-dione in Natural Product Synthesis

5-Propylcyclohexane-1,3-dione is a versatile cyclic β-diketone that serves as a pivotal building block in the stereocontrolled synthesis of a diverse array of natural products. Its unique structural features, including the presence of a reactive methylene group flanked by two carbonyls and a lipophilic propyl side chain, make it an ideal starting material for constructing complex molecular architectures. This diketone is particularly renowned as a key precursor to olivetol (5-pentylresorcinol), a fundamental component in the synthesis of numerous cannabinoids, including the therapeutically significant cannabidiol (CBD) and tetrahydrocannabinol (THC). Beyond the realm of cannabinoids, its reactivity profile allows for its application in the synthesis of other classes of bioactive molecules, such as meroterpenoids, through various annulation and alkylation strategies.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 5-propylcyclohexane-1,3-dione and its subsequent elaboration into valuable natural product scaffolds. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in organic synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies and Mechanistic Insights

The utility of 5-propylcyclohexane-1,3-dione stems from its ability to undergo a variety of chemical transformations. The acidic methylene protons (C2) are readily deprotonated to form a nucleophilic enolate, which can participate in a range of carbon-carbon bond-forming reactions. Furthermore, the dicarbonyl moiety can be aromatized to generate the corresponding resorcinol structure.

logical_relationships A 5-Propylcyclohexane-1,3-dione B Enolate Formation (C2-alkylation, Michael Addition) A->B Base C Aromatization (Dehydrogenation) A->C Catalyst, Heat D Robinson Annulation A->D Base, MVK E Functionalized Scaffolds B->E F Olivetol C->F G Polycyclic Systems D->G synthesis_scheme_1 reagents Diethyl propylmalonate Methyl vinyl ketone Sodium Ethoxide (NaOEt) in Ethanol Aqueous NaOH, then HCl product { 5-Propylcyclohexane-1,3-dione } reagents->product 1. Michael Addition 2. Dieckmann Condensation 3. Hydrolysis & Decarboxylation

Figure 2: Synthetic route to 5-propylcyclohexane-1,3-dione.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl propylmalonate202.2520.23 g0.10
Sodium22.992.30 g0.10
Absolute Ethanol46.07100 mL-
Methyl vinyl ketone70.097.71 g0.11
Sodium Hydroxide40.0012.0 g0.30
Concentrated HCl36.46As needed-

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 2.30 g (0.10 mol) of sodium metal in small portions to the ethanol to prepare a solution of sodium ethoxide.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add 20.23 g (0.10 mol) of diethyl propylmalonate. Stir the mixture for 15 minutes at room temperature. Subsequently, add 7.71 g (0.11 mol) of methyl vinyl ketone dropwise over 30 minutes, maintaining the temperature below 30 °C with an ice bath. After the addition is complete, stir the reaction mixture at room temperature for 4 hours, then reflux for 2 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and add a solution of 12.0 g (0.30 mol) of sodium hydroxide in 50 mL of water. Reflux the mixture for 4 hours to effect hydrolysis and decarboxylation.

  • Workup and Isolation: After cooling, carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will cause the product to precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a mixture of water and ethanol to afford pure 5-propylcyclohexane-1,3-dione. Dry the product under vacuum.

Expected Yield: 60-70%

Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Part 2: Application in Cannabinoid Synthesis

The most prominent application of 5-propylcyclohexane-1,3-dione is its role as a precursor to olivetol, which is subsequently used in the synthesis of cannabinoids.

Protocol 2: Aromatization to Olivetol

The conversion of 5-propylcyclohexane-1,3-dione to olivetol involves a dehydrogenation/aromatization reaction. Catalytic dehydrogenation using palladium on carbon is a widely employed and efficient method.

Reaction Scheme:

aromatization_scheme start 5-Propylcyclohexane-1,3-dione reagents Palladium on Carbon (10%) High-boiling solvent (e.g., Dowtherm A) product { Olivetol } reagents->product Heat (200-250 °C) cbd_synthesis_scheme start Olivetol (+)-p-mentha-2,8-dien-1-ol reagents Lewis Acid (e.g., BF₃·OEt₂) Dichloromethane (DCM) product { Cannabidiol (CBD) } reagents->product Low Temperature meroterpenoid_workflow A 5-Propylcyclohexane-1,3-dione C C-Alkylation A->C B Terpene-derived Electrophile (e.g., Geranyl Bromide) B->C D Alkylated Intermediate C->D E Cyclization / Aromatization D->E F Meroterpenoid Scaffold E->F robinson_annulation_scheme start 5-Propylcyclohexane-1,3-dione Methyl Vinyl Ketone (MVK) reagents Base (e.g., KOH) Ethanol product { Fused Bicyclic Enone } reagents->product Reflux

Application Notes & Protocols: The 5-Propylcyclohexane-1,3-dione Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclohexane-1,3-dione core is a structurally simple yet remarkably versatile scaffold in organic synthesis and medicinal chemistry.[1][2] Its derivatives are recognized as key building blocks for a plethora of bioactive molecules, exhibiting activities ranging from anticancer and antibacterial to anti-inflammatory and antiviral.[2][3][4] The synthetic tractability of the dione ring, particularly the highly active methylene group situated between two carbonyls, allows for extensive chemical modification, making it an ideal starting point for drug discovery campaigns.[1]

While specific research on 5-Propylcyclohexane-1,3-dione is not extensively published, its structure represents a fundamental analogue within a class of compounds that have demonstrated significant biological activity.[5] This guide will leverage the broader knowledge of cyclohexane-1,3-dione derivatives to establish a comprehensive framework for investigating 5-Propylcyclohexane-1,3-dione as a potential therapeutic agent. We will focus on the most prominent and well-documented therapeutic target for this scaffold: the c-Met receptor tyrosine kinase , a critical player in cancer progression.[3][6][7]

Section 1: The Pharmacophore and Proposed Mechanism of Action

The therapeutic potential of the cyclohexane-1,3-dione scaffold is intrinsically linked to its ability to act as a bidentate chelator of metal ions within enzyme active sites.[4] The enol tautomer of the 1,3-dicarbonyl moiety creates a planar system with appropriately spaced oxygen atoms to coordinate with a catalytic metal ion, thereby inhibiting enzyme function.

A well-elucidated parallel can be drawn from the field of herbicide chemistry, where β-triketone derivatives (structurally related to acyl-cyclohexane-1,3-diones) are potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a non-heme Fe(II)-dependent oxygenase, and these inhibitors function by coordinating the catalytic iron atom, displacing water and preventing substrate binding.[4] This established mechanism provides a strong rationale for the observed activity of cyclohexane-1,3-dione derivatives against metalloenzymes in human pathology.

In oncology, numerous derivatives of the core scaffold have been identified as potent inhibitors of receptor tyrosine kinases, particularly the c-Met kinase.[6][10] The catalytic domain of kinases utilizes divalent metal ions (typically Mg²⁺ or Mn²⁺) to coordinate ATP for phosphotransfer. It is hypothesized that the 1,3-dione moiety chelates this essential metal ion, disrupting ATP binding and inhibiting kinase activity, which in turn blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[3]

G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Kinase Catalytic Domain Metal Mg²⁺/Mn²⁺ Ion Enzyme->Metal coordinates ATP_path Phosphorylation & Downstream Signaling Enzyme->ATP_path Active ATP ATP Metal->ATP positions Inactive_Enzyme Inactive Kinase Complex Metal->Inactive_Enzyme Inhibitor 5-Propylcyclohexane- 1,3-dione (Enol Form) Inhibitor->Metal chelates Block Inactive_Enzyme->Block Blocked_path Signaling Blocked Block->Blocked_path Inhibition G cluster_workflow Synthetic Workflow for Library Generation Start Starting Materials (e.g., Resorcinol, α,β-unsaturated esters) Step1 Synthesis of Core Scaffold 5-Alkyl-Cyclohexane-1,3-dione (e.g., Hydrogenation, Michael-Claisen) Start->Step1 Core Core Molecule: 5-Propylcyclohexane- 1,3-dione Step1->Core Step2 Parallel Synthesis / Multi-Component Reactions (MCRs) Core->Step2 Library Focused Compound Library (Varying R1, R2, etc.) Step2->Library

Caption: General workflow for synthesizing a focused compound library.

Protocol 2.1: General Synthesis of 5-Alkyl-Cyclohexane-1,3-diones

This protocol is a conceptual outline based on common synthetic strategies. [11][12]Researchers must adapt it based on specific substrates and laboratory safety protocols.

  • Reaction Setup: To a solution of a suitable starting material (e.g., ethyl 5-oxo-octanoate for the 5-propyl derivative) in an anhydrous solvent like toluene, add a strong base such as sodium hydride (NaH) or sodium ethoxide under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cyclization: Heat the reaction mixture under reflux for several hours to facilitate intramolecular Claisen condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Acidification: After cooling to room temperature, quench the reaction carefully with water. Separate the aqueous layer and wash the organic layer with brine. Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., HCl) to precipitate the dione product.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure 5-alkyl-cyclohexane-1,3-dione.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis).

Section 3: Application Protocol - In Vitro c-Met Kinase Inhibition Assay

To evaluate the direct inhibitory effect of 5-Propylcyclohexane-1,3-dione on its putative target, a biochemical kinase assay is essential. This protocol describes a common luminescence-based assay format.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)

  • ATP (at a concentration near the Km for c-Met)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Protocol:

  • Compound Plating: Prepare serial dilutions of 5-Propylcyclohexane-1,3-dione and control inhibitors (e.g., Foretinib)[3] in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the c-Met kinase to the desired concentration in kinase buffer and add to all wells except the "no enzyme" control.

  • Reaction Initiation: Prepare a solution of substrate and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The reaction allows the kinase to phosphorylate the substrate by converting ATP to ADP.

  • Signal Generation (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDTargetAssay FormatIC₅₀ (nM)
5-Propyl-CHD c-MetADP-Glo™85
Analogue 5-Ethyl-CHDc-MetADP-Glo™150
Analogue 5-Pentyl-CHDc-MetADP-Glo™45
Foretinib (Control)c-MetADP-Glo™1.16 [6]

Section 4: Application Protocol - Cellular Proliferation Assay

After confirming direct enzyme inhibition, the next critical step is to assess the compound's ability to inhibit cancer cell growth in a c-Met dependent context.

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds on the proliferation of a c-Met driven cancer cell line.

Cell Line Selection: Use a cell line known to have high c-Met expression or dependency, such as the non-small-cell lung cancer (NSCLC) lines A549 or H460. [3][6][7] Materials:

  • A549 or H460 cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Clear, flat-bottomed 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Spectrophotometer or luminometer

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). Include vehicle-only (DMSO) controls.

  • Incubation: Return the plates to the incubator and allow the cells to proliferate for 72 hours.

  • Viability Assessment (MTT Method):

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the viability against the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀.

Compound IDCell LineAssay FormatEC₅₀ (µM)
5-Propyl-CHD A549MTT1.2
Analogue 5-Ethyl-CHDA549MTT3.5
Analogue 5-Pentyl-CHDA549MTT0.8
Foretinib (Control)A549MTT~0.5-1.0

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biochemical and cellular assays form the basis of an SAR study. The goal is to identify chemical modifications that enhance potency, selectivity, and drug-like properties.

The quantitative relationship between the biological inhibitory activity of cyclohexane-1,3-dione derivatives and their physicochemical and electronic properties is well-established. [3]Key molecular descriptors such as hydrogen bond acceptors, polar surface area, and HOMO/LUMO energy levels correlate strongly with activity against cancer cell lines like NSCLC. [3] Optimization Strategy:

  • Vary C5-Alkyl Chain: The length and lipophilicity of the alkyl chain at the C5 position can significantly impact binding affinity. [8]A systematic variation (e.g., ethyl, propyl, butyl, pentyl, hexyl) should be explored to find the optimal length for fitting into the hydrophobic pocket of the c-Met active site.

  • C2 Position Modification: The active methylene at the C2 position is a prime site for derivatization. Introducing various substituents can modulate electronic properties and introduce new interactions with the target protein.

  • Ring Modifications: Introducing substituents on the cyclohexane ring itself can alter the conformation and properties of the molecule.

  • In Silico Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) modeling to rationalize experimental results and predict the activity of new, unsynthesized analogues. [3]This computational approach can prioritize the synthesis of the most promising compounds, saving time and resources.

G cluster_sar SAR Cycle for Lead Optimization Design Design Analogs (Vary R-groups, In Silico Modeling) Synthesize Synthesize Prioritized Compounds Design->Synthesize Test Test (Biochemical & Cellular Assays) Synthesize->Test Analyze Analyze Data (Determine IC₅₀/EC₅₀, Identify Trends) Test->Analyze Analyze->Design Iterate Lead Optimized Lead (Improved Potency, Selectivity, ADME) Analyze->Lead Achieve Goals

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry with proven potential, particularly as an inhibitor of therapeutically relevant kinases like c-Met. While 5-Propylcyclohexane-1,3-dione serves as an excellent starting point, its true value lies in its capacity for systematic modification. By employing the integrated workflow of targeted synthesis, robust biochemical and cellular screening, and iterative SAR analysis, researchers can effectively explore the chemical space around this scaffold. This strategic approach holds significant promise for the development of novel, potent, and selective therapeutic agents for the treatment of cancer and other diseases.

References

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Application Note & Protocols: Comprehensive Characterization of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 5-Propylcyclohexane-1,3-dione. As a member of the cyclohexane-1,3-dione class, this compound is a valuable synthetic intermediate for various biologically active molecules, including pharmaceuticals and herbicides.[1] Rigorous analytical characterization is paramount to confirm its chemical identity, assess its purity, and ensure its suitability for downstream applications. This guide details protocols and theoretical justifications for a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The central challenge in characterizing this β-diketone—its existence in a dynamic equilibrium between diketo and enol tautomers—is addressed throughout each section, providing researchers with the insights needed for accurate data interpretation.

Introduction: The Analytical Imperative for a Versatile Building Block

5-Propylcyclohexane-1,3-dione (C₉H₁₄O₂, MW: 154.21 g/mol ) is a key structural motif in synthetic organic chemistry. The cyclohexane-1,3-dione skeleton is found in numerous natural products and is a cornerstone for synthesizing compounds that inhibit critical enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicide development.[2] The efficacy, safety, and reproducibility of any drug development or synthetic program rely on the unambiguous characterization of its starting materials and intermediates.

The primary analytical challenge presented by 5-Propylcyclohexane-1,3-dione lies in its inherent keto-enol tautomerism. This equilibrium, often slow on the NMR timescale, results in the simultaneous presence of two distinct chemical species in solution, which can complicate spectral interpretation if not properly understood.[3][4] This guide is therefore structured to not only provide step-by-step protocols but also to explain the causality behind experimental choices and the expected analytical signatures of both tautomers.

logical_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_output Final Validation synthesis Synthesis of 5-Propylcyclohexane-1,3-dione struct_elucid Structural Elucidation (NMR, MS, FTIR) synthesis->struct_elucid purity_quant Purity & Quantification (HPLC, GC) struct_elucid->purity_quant prop_confirm Property Confirmation (UV-Vis, TGA) purity_quant->prop_confirm report Certificate of Analysis (CoA) prop_confirm->report tautomerism diketo Diketo Form enol Enol Form (Stabilized) diketo->enol Equilibrium caption Keto-enol equilibrium of 5-Propylcyclohexane-1,3-dione.

Figure 2: Keto-enol tautomerism of 5-Propylcyclohexane-1,3-dione.

  • Diketo Form: Contains two distinct ketone (C=O) groups and a methylene group (-CH₂-) between them.

  • Enol Form: Contains a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a carbonyl group conjugated with the double bond.

This duality must be considered in all subsequent spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR is the most powerful technique for the unambiguous structural confirmation of 5-Propylcyclohexane-1,3-dione, as it allows for the direct observation of both tautomers in solution. [3]

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard, relatively non-polar solvent that allows for clear observation of the tautomeric equilibrium. For studying solvent effects, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Temperature: 298 K (25 °C).

    • Pulse Program: Standard single pulse ('zg30').

    • Scans: 16-32 scans for good signal-to-noise ratio.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

Expected ¹H NMR Data Interpretation

The spectrum will be a superposition of signals from both the diketo and enol forms. The relative integration of corresponding peaks will reveal the tautomeric ratio in the given solvent.

Assignment (Enol Form) Approx. Chemical Shift (δ, ppm) Multiplicity Notes
Enolic OH11.0 - 16.0broad singletHighly deshielded due to strong intramolecular H-bond. May not integrate perfectly.
Vinyl H5.0 - 5.5singletProton on the C=C double bond.
Ring CH₂ (adjacent to C=C & C=O)2.2 - 2.6multiplet
Ring CH (with propyl group)2.0 - 2.4multiplet
Propyl CH₂1.2 - 1.6multiplet
Propyl CH₃0.8 - 1.0triplet
Assignment (Diketo Form) Approx. Chemical Shift (δ, ppm) Multiplicity Notes
Inter-carbonyl CH₂3.0 - 3.5singletAcidic protons between the two C=O groups.
Ring CH₂ (adjacent to C=O)2.5 - 2.8multiplet
Ring CH (with propyl group)2.1 - 2.5multiplet
Propyl CH₂1.2 - 1.6multiplet
Propyl CH₃0.8 - 1.0triplet

Note: The chemical shifts are predictive and based on analogous structures.[5][6]

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Assignment Approx. Chemical Shift (δ, ppm) Notes
Enol Form
C=O (conjugated)190 - 200
C=C -OH175 - 185
C =C-OH95 - 105
Diketo Form
C=O200 - 210Two signals may be observed.
Inter-carbonyl CH₂50 - 60

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. Rationale: These are common, volatile solvents compatible with ESI-MS.

  • Instrument Setup (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive ESI (+) for [M+H]⁺ or Negative ESI (-) for [M-H]⁻.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: High resolution (>10,000) is crucial for accurate mass determination and elemental composition calculation.

  • Data Analysis: Identify the molecular ion peak. For 5-Propylcyclohexane-1,3-dione (C₉H₁₄O₂), the expected exact masses are:

    • [M+H]⁺: 155.1067

    • [M+Na]⁺: 177.0886

    • [M-H]⁻: 153.0921

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities and alternative fragmentation patterns, GC-MS with Electron Ionization (EI) is invaluable.

Expected Fragmentation Patterns

Systematic studies on similar 2,5-dialkylcyclohexan-1,3-diones have identified key fragmentation pathways that provide structural information. [7]For the 5-propyl derivative, expect fragmentation related to the loss of the propyl group and ring cleavage.

Fragment (m/z) Possible Identity Notes
154[M]⁺Molecular ion peak (in EI-MS).
112[M - C₃H₆]⁺McLafferty rearrangement involving the propyl group.
111[M - C₃H₇]⁺Loss of the propyl radical.
84, 83, 69, 55-Characteristic fragments from the cleavage of the cyclohexanedione ring. [8]

Vibrational Spectroscopy (FTIR): Functional Group Identification

FTIR provides a rapid and definitive confirmation of the functional groups present, clearly distinguishing between the tautomers.

Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans co-added to improve signal quality.

  • Data Analysis: Collect the spectrum and perform a background subtraction.

Expected FTIR Data Interpretation

The spectrum will show characteristic bands for both the enol and diketo forms. [9][10]

Wavenumber (cm⁻¹) Vibration Assignment
3200 - 2500 (very broad) O-H stretch Enol form . Broadness due to strong intramolecular H-bond.
2960 - 2850 C-H stretch Aliphatic C-H from the ring and propyl group.
~1725 and ~1700 C=O stretch Diketo form . Asymmetric and symmetric stretching of the two carbonyls.
1640 - 1580 C=O and C=C stretch Enol form . Conjugated system and H-bonding lower the frequency.

| 1470 - 1350 | C-H bend | Methylene and methyl scissoring/bending vibrations. |

Chromatographic Methods: Purity Assessment and Quantification

Chromatography is the gold standard for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is ideal for assessing the purity of non-volatile or thermally sensitive compounds. [11][12]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). [11]3. Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for improved peak shape). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and/or 275 nm. Rationale: The conjugated enol form will have a strong UV absorbance around 250-280 nm. [13]6. Sample Preparation: Prepare a ~1 mg/mL stock solution in the mobile phase and inject 10 µL.

  • Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Protocol

GC is suitable for analyzing volatile impurities and can provide high-resolution separation. [14][15]

  • System: GC with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol phase (e.g., 30 m x 0.25 mm x 0.25 µm). [14]3. Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 260 °C

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 240 °C and hold for 5 min. (This program should be optimized).

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane. Inject 1 µL.

  • Analysis: Purity is assessed by area percent, similar to HPLC.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy confirms the presence of the conjugated π-system in the enol tautomer.

Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) in a UV-transparent solvent like cyclohexane or ethanol.

  • Instrument Setup:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the pure solvent as a reference.

  • Data Analysis: The spectrum is expected to show a strong absorption maximum (λₘₐₓ) between 250-280 nm, corresponding to the π → π* transition of the conjugated enone system in the enol tautomer. [3][13]The diketo form has a much weaker n → π* transition at a longer wavelength, which is often obscured. [16]

Conclusion

The suite of analytical techniques described in this application note provides a robust framework for the complete and unambiguous characterization of 5-Propylcyclohexane-1,3-dione. A logical workflow beginning with spectroscopic methods (NMR, MS, FTIR) to confirm identity, followed by chromatographic techniques (HPLC, GC) to establish purity, ensures a comprehensive understanding of the material's quality. Acknowledging and interpreting the spectral features of the keto-enol tautomeric equilibrium is critical for accurate analysis. By following these protocols, researchers, scientists, and drug development professionals can generate a reliable and complete Certificate of Analysis, ensuring the integrity of their scientific endeavors.

References

  • Bebawy, L. I. (2003). Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. PubMed. Available at: [Link]

  • Shabir, G. A. (2005). Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC-MS-APCI. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Available at: [Link]

  • SIELC Technologies. Separation of 1,6-Dioxecane-2,5-dione on Newcrom R1 HPLC column. Available at: [Link]

  • Unknown. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. International Journal of ChemTech Research. Available at: [Link]

  • Unknown. Ketone infrared spectra. Chemistry LibreTexts. Available at: [Link]

  • Tindall, G. W. (1991). Capillary gas chromatographic determination of cyclohexanone and 2-ethyl-1-hexanol leached from solution administration sets. PubMed. Available at: [Link]

  • Mukhopadhyay, A., et al. (2011). UV photolysis of α-cyclohexanedione in the gas phase. PubMed. Available at: [Link]

  • Unknown. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. ResearchGate. Available at: [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Available at: [Link]

  • Poldy, J., et al. (2009). The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. PubMed. Available at: [Link]

  • Unknown. The FTIR spectrum of Tb β-diketonate complex. ResearchGate. Available at: [Link]

  • Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. Available at: [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

  • PubChem. 5-Propylcyclohexane-1,3-dione. National Institutes of Health. Available at: [Link]

  • NIST. 1,3-Cyclohexanedione. NIST Chemistry WebBook. Available at: [Link]

  • Kumar, S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • Pan, L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

  • Can, H., et al. (2012). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC, NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and standardized protocols for the purification of 5-Propylcyclohexane-1,3-dione, a key intermediate in pharmaceutical and chemical synthesis. The purity of this compound is critical for downstream applications, necessitating robust and validated purification strategies. This guide outlines common impurities, discusses the principles behind selecting appropriate purification techniques, and provides step-by-step protocols for recrystallization and column chromatography. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the attainment of high-purity 5-Propylcyclohexane-1,3-dione.

Introduction to 5-Propylcyclohexane-1,3-dione

5-Propylcyclohexane-1,3-dione is a carbocyclic compound belonging to the class of β-diketones.[1] Its structure, featuring a cyclohexane ring with two carbonyl groups in a 1,3-relationship and a propyl substituent, makes it a versatile building block in organic synthesis. The presence of the β-diketone moiety allows for a variety of chemical transformations, including the formation of metal chelates and the synthesis of heterocyclic compounds.[1]

Due to keto-enol tautomerism, 5-Propylcyclohexane-1,3-dione can exist in equilibrium between the diketo form and two enol forms.[2][3][4] This property influences its reactivity and physical characteristics, including solubility and chromatographic behavior. The purity of 5-Propylcyclohexane-1,3-dione is paramount, as impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesirable byproducts.

Compound Properties:

PropertyValueSource
CAS Number 57641-89-1[5]
Molecular Formula C₉H₁₄O₂[5][6]
Molecular Weight 154.21 g/mol [5][7]

Potential Impurities in Synthetic 5-Propylcyclohexane-1,3-dione

The synthesis of 5-Propylcyclohexane-1,3-dione, often achieved through methods like the Michael addition followed by a Dieckmann or Claisen condensation, can introduce several types of impurities.[1][8][9][10] Understanding these potential contaminants is crucial for selecting an effective purification strategy.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as α,β-unsaturated esters and ketones.

  • Side-Reaction Products: Byproducts from competing reactions, such as self-condensation of the starting materials.

  • Isomeric Impurities: Structural isomers of 5-Propylcyclohexane-1,3-dione that may form under certain reaction conditions.

  • Solvent Residues: Residual solvents used in the synthesis and work-up procedures.

Purification Strategies: A Rationale-Driven Approach

The choice of purification method depends on the nature of the impurities and the desired final purity of the compound. For 5-Propylcyclohexane-1,3-dione, recrystallization and column chromatography are the most common and effective techniques.

Recrystallization: The Art of Selective Precipitation

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the desired compound while impurities remain in the solution.

Choosing the Right Solvent System:

The ideal recrystallization solvent should:

  • Completely dissolve the compound at high temperatures.

  • Have very low solubility for the compound at low temperatures.

  • Either not dissolve the impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

Commonly employed solvent systems for β-diketones include alcohols (e.g., ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and hydrocarbon/polar solvent mixtures (e.g., hexane/ethyl acetate).[11][12]

Column Chromatography: Separation by Differential Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as they are moved through the column by a mobile phase. For non-polar to moderately polar compounds like 5-Propylcyclohexane-1,3-dione, normal-phase chromatography using silica gel as the stationary phase is highly effective.

Key Parameters in Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice for its high surface area and ability to separate compounds based on polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is optimized to achieve good separation.

  • Elution Gradient: The polarity of the eluent can be gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities.

Detailed Protocols

Protocol 1: Recrystallization of 5-Propylcyclohexane-1,3-dione

This protocol describes a general procedure for the recrystallization of 5-Propylcyclohexane-1,3-dione. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude 5-Propylcyclohexane-1,3-dione

  • Recrystallization solvent (e.g., ethanol, cyclohexane, or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 5-Propylcyclohexane-1,3-dione in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product can be determined to assess its purity.

Workflow for Recrystallization:

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of 5-Propylcyclohexane-1,3-dione by recrystallization.

Protocol 2: Column Chromatography of 5-Propylcyclohexane-1,3-dione

This protocol provides a general method for purifying 5-Propylcyclohexane-1,3-dione using silica gel column chromatography.

Materials:

  • Crude 5-Propylcyclohexane-1,3-dione

  • Silica gel (60-120 mesh)

  • Eluent (e.g., hexane:ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 to 4:1 v/v).[8]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the eluent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate and ensure the top of the silica gel does not run dry.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Propylcyclohexane-1,3-dione.

Workflow for Column Chromatography:

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Select Eluent (TLC) B Pack Column (Silica Gel) A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for the purification of 5-Propylcyclohexane-1,3-dione via column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and can detect the presence of impurities. For instance, ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information and help identify any contaminants.

Conclusion

The purification of 5-Propylcyclohexane-1,3-dione is a critical step in its utilization for further synthetic applications. By understanding the potential impurities and applying the principles of recrystallization and column chromatography as detailed in these protocols, researchers can consistently obtain high-purity material. The provided workflows and rationales are intended to serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical research.

References

  • Donegatti, T. A., Lobato, A., Gonçalves, L. M., & Pereira, E. A. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929–2935. [Link]

  • Donegatti, T. A., et al. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). 1,3-Cyclohexanedione. [Link]

  • Chinnamanayakar, T., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • PubChem. (n.d.). 5-(Isopropyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-diol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

  • Celli, A. M., Lampariello, L. R., Chimichi, S., Nesi, R., & Scotton, M. (1982). New cyclohexane- and cyclohexene-1,3-diones from tetraacetylethylene. Canadian Journal of Chemistry, 60(11), 1327–1331. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (2014). U.S.
  • Process for the preparation of cyclohexane-1,3-diones, and some bicyclic... (1982).
  • Swaminathan, S., & Newman, M. S. (1961). 2-METHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 41, 68. [Link]

  • de la Pradilla, R. F., & Lallana, M. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3338. [Link]

  • Sharma, R., & Kumar, V. (2017). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-13. [Link]

  • Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. (1976). U.S.
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]

  • Process for obtaining crystalline 1,3-cyclohexane dione. (1984).
  • Shriner, R. L., & Todd, H. R. (1932). 5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE. Organic Syntheses, 12, 20. [Link]

  • Gontijo, J. S., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5622. [Link]

  • White, J. D., & Lee, C. S. (2016). 2,2-DICHLORO-1,3-DICYCLOHEXYLIMIDAZOLIDINE-4,5-DIONE. Organic Syntheses, 93, 30-41. [Link]

Sources

Topic: Experimental Setup for Reactions Involving 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 5-Propylcyclohexane-1,3-dione

5-Propylcyclohexane-1,3-dione is a cyclic β-dicarbonyl compound, a structural motif that serves as a cornerstone in modern organic synthesis.[1][2] Its utility stems from the unique reactivity conferred by the two carbonyl groups, which flank a central methylene group (C2). This arrangement leads to significant proton acidity at C2, facilitating the formation of a stabilized enolate ion—a potent carbon nucleophile.[3][4]

Like other 1,3-cyclohexanediones, the 5-propyl derivative exists in a dynamic equilibrium between its keto and enol tautomeric forms.[5] This enol form is often stabilized by intramolecular hydrogen bonding and conjugation, influencing the compound's reactivity and physical properties.[3] The presence of the 5-propyl group introduces lipophilicity and can sterically influence the approach of reagents, offering opportunities for regioselective transformations.

This application note provides a detailed guide for researchers, outlining core principles, safety protocols, and step-by-step experimental setups for key synthetic transformations involving 5-Propylcyclohexane-1,3-dione, including C-alkylation, Knoevenagel condensation, Michael addition, and C-acylation.

Core Principles: The Central Role of the Enolate

The majority of reactions involving 5-Propylcyclohexane-1,3-dione proceed through the formation of its enolate. The protons on the α-carbon (C2) are significantly more acidic (pKa ≈ 5.3) than those of a simple ketone due to the ability of both carbonyl groups to stabilize the resulting negative charge through resonance.[6] This enhanced acidity allows for deprotonation with relatively mild bases, generating a nucleophilic enolate that can react with a wide array of electrophiles. The choice of base, solvent, and temperature is critical as it can influence the ratio of C-alkylation versus O-alkylation, a common challenge in the chemistry of β-dicarbonyl compounds.[7]

General Laboratory & Safety Guidelines

Before commencing any experimental work, a thorough risk assessment is mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Handling: 5-Propylcyclohexane-1,3-dione and its analogs are typically crystalline solids and should be handled in a well-ventilated fume hood to avoid inhalation of fine particles.[9] Many reagents used in these protocols, such as strong bases, alkyl halides, and solvents like dichloromethane, have specific hazards. Consult the Safety Data Sheet (SDS) for each chemical prior to use.

  • Waste Disposal: Chemical waste must be segregated and disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be kept separate. Aqueous waste should be neutralized before disposal.

General Experimental Workflow

A typical reaction involving 5-Propylcyclohexane-1,3-dione follows a standardized workflow from setup to purification. Understanding this sequence is fundamental to successful execution.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A 1. Reagent Preparation (Dione, Electrophile, Solvent) B 2. Inert Atmosphere (N2 or Ar Purge) A->B C 3. Base/Catalyst Addition (Often dropwise at 0 °C) B->C D 4. Reaction (Stirring at RT or Reflux) C->D E 5. Quenching (e.g., add H2O or NH4Cl) D->E Monitor by TLC F 6. Extraction (e.g., EtOAc or CH2Cl2) E->F G 7. Washing & Drying (Brine wash, dry over Na2SO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Column Chromatography or Recrystallization) H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: General laboratory workflow for synthetic reactions.

Key Reaction Protocols

The following sections provide detailed, field-proven protocols for common and powerful transformations of 5-Propylcyclohexane-1,3-dione.

Protocol: C-Alkylation of the Methylene Bridge

Principle: C-alkylation involves the reaction of the dione's enolate with an alkyl halide. A significant challenge is preventing the competing O-alkylation side reaction. The use of specific base-solvent systems can favor the desired C-alkylation product. For unactivated sp3 electrophiles, where O-alkylation is a major issue, conversion to a hydrazone derivative prior to alkylation can provide excellent C-selectivity.[7] This protocol uses a straightforward method suitable for activated electrophiles (e.g., allyl, benzyl halides).

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetone or DMF (as solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Detailed Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-Propylcyclohexane-1,3-dione (e.g., 1.54 g, 10.0 mmol) and anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol).

  • Add dry acetone (e.g., 50 mL) to the flask.

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.31 mL, 11.0 mmol) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The starting dione is typically more polar than the C-alkylated product. The reaction is usually complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the pure 2-alkyl-5-propylcyclohexane-1,3-dione.

Protocol: Knoevenagel Condensation with Aldehydes

Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[10] This reaction is a robust method for C-C bond formation. Weak bases like piperidine or DBU are often used as catalysts.[11] The protocol below uses piperidine in a refluxing organic solvent.

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 equiv)

  • Aromatic or Aliphatic Aldehyde (1.0 equiv)

  • Piperidine (0.1 equiv, catalyst)

  • Toluene or Ethanol (as solvent)

  • Round-bottom flask with Dean-Stark trap (for toluene) or reflux condenser (for ethanol)

Detailed Protocol:

  • In a round-bottom flask, dissolve 5-Propylcyclohexane-1,3-dione (e.g., 1.54 g, 10.0 mmol) and the aldehyde (e.g., benzaldehyde, 1.02 mL, 10.0 mmol) in toluene (50 mL).

  • Add piperidine (0.1 mL, approx. 1.0 mmol) to the solution.

  • If using toluene, attach a Dean-Stark trap and a reflux condenser. If using ethanol, a standard reflux condenser is sufficient.

  • Heat the mixture to reflux. The removal of water (the reaction byproduct) azeotropically with toluene drives the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by TLC. The product is typically less polar and more UV-active (if the aldehyde is aromatic) than the starting materials. The reaction is often complete in 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

  • Wash the organic solution sequentially with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by water (1 x 20 mL) and brine (1 x 20 mL).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If necessary, flash column chromatography can be employed.

Protocol: Michael Addition to α,β-Unsaturated Systems

Principle: As a potent nucleophile, the enolate of 5-propylcyclohexane-1,3-dione can add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate addition reaction.[12][13] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[14] This protocol uses a catalytic amount of a non-nucleophilic base.

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 equiv, Michael Donor)

  • Michael Acceptor (e.g., Methyl Vinyl Ketone, Chalcone) (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, catalyst)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (as solvent)

  • Round-bottom flask, magnetic stirrer

Detailed Protocol:

  • Dissolve 5-Propylcyclohexane-1,3-dione (e.g., 1.54 g, 10.0 mmol) in dry THF (40 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add DBU (0.15 mL, approx. 1.0 mmol) and stir for 10 minutes at room temperature to pre-form the enolate.

  • Add the Michael acceptor (e.g., methyl vinyl ketone, 0.84 mL, 10.0 mmol) dropwise to the solution. An exotherm may be observed.

  • Stir the reaction at room temperature.

  • Reaction Monitoring: Follow the disappearance of the starting materials by TLC. The Michael adduct will have a different Rf value. The reaction typically takes 1-8 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired Michael adduct.

Protocol: C-Acylation with Acylating Agents

Principle: 2-Acyl-cyclohexane-1,3-diones are an important class of compounds with applications in medicinal and agricultural chemistry.[15] The synthesis can be achieved by reacting the dione with an activated carboxylic acid derivative, such as an acid chloride or by using a coupling agent. This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.[15]

Materials:

  • 5-Propylcyclohexane-1,3-dione (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous (as solvent)

Detailed Protocol:

  • To a solution of 5-Propylcyclohexane-1,3-dione (e.g., 1.54 g, 10.0 mmol) and the carboxylic acid (e.g., benzoic acid, 1.22 g, 10.0 mmol) in anhydrous DCM (50 mL), add triethylamine (1.67 mL, 12.0 mmol) and DMAP (0.12 g, 1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of DCC (2.48 g, 12.0 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting dione is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (1 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-acyl-5-propylcyclohexane-1,3-dione.

Data Summary: Comparative Reaction Conditions

The following table summarizes representative conditions for the key transformations discussed. Optimization may be required based on the specific substrate.

Reaction TypeReagent/ElectrophileCatalyst/BaseSolventTemperatureTypical Time
C-Alkylation Benzyl BromideK₂CO₃AcetoneReflux (56°C)4-12 h
Knoevenagel BenzaldehydePiperidineTolueneReflux (111°C)2-6 h
Michael Add. Methyl Vinyl KetoneDBUTHFRoom Temp1-8 h
C-Acylation Benzoic Acid / DCCTEA / DMAPDCMRoom Temp12-24 h

Visualization of Key Reaction Pathways

The versatility of 5-Propylcyclohexane-1,3-dione originates from its ability to form a central enolate intermediate, which can then engage with various electrophiles.

G cluster_reactions Reaction with Electrophiles Dione 5-Propylcyclohexane- 1,3-dione Enolate Stabilized Enolate (Nucleophile) Dione->Enolate + Base - H⁺ Alkylation C-Alkylation Product Enolate->Alkylation + R-X (Alkyl Halide) Knoevenagel Knoevenagel Product (α,β-Unsaturated) Enolate->Knoevenagel + R-CHO (Aldehyde) Michael Michael Adduct (1,5-Dicarbonyl) Enolate->Michael + Enone (Michael Acceptor) Acylation C-Acylation Product Enolate->Acylation + R-COCl (Acyl Halide)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-propylcyclohexane-1,3-dione. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with or developing synthetic routes to this and related alkyl-substituted cyclohexane-1,3-dione scaffolds. These compounds are not only valuable building blocks in organic synthesis but also have relevance in the study of natural products, such as the chiloglottone pheromones found in sexually deceptive orchids[1][2][3].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. It is structured to address specific challenges you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying chemical principles.

I. Overview of the Primary Synthetic Pathway: Michael-Dieckmann Tandem Reaction

The most common and adaptable laboratory-scale synthesis of 5-propylcyclohexane-1,3-dione involves a three-stage process starting from diethyl malonate and an appropriate α,β-unsaturated ketone. This sequence leverages two powerful classical reactions: the Michael addition and the Dieckmann condensation[4][5].

The overall transformation can be visualized as follows:

Synthesis_Overview reagents Diethyl Malonate + 1-Hexen-3-one michael_adduct Michael Adduct (Diester-Ketone) reagents->michael_adduct 1. Michael Addition (Base, e.g., NaOEt) beta_keto_ester Cyclic β-Keto Ester michael_adduct->beta_keto_ester 2. Dieckmann Condensation (Intramolecular Claisen) (Base, e.g., NaOEt) final_product 5-Propylcyclohexane-1,3-dione beta_keto_ester->final_product 3. Hydrolysis & Decarboxylation (e.g., aq. HCl, heat)

Caption: General workflow for the synthesis of 5-propylcyclohexane-1,3-dione.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing both a diagnosis and a detailed, actionable solution.

Q1: My Michael addition reaction is sluggish or fails to proceed. What are the likely causes and how can I fix it?

A1: A stalled Michael addition between diethyl malonate and your α,β-unsaturated ketone (e.g., 1-hexen-3-one) is a common issue. The root cause often lies with the base, the reactants, or the reaction conditions.

Causality and Solutions:

  • Inactive Base: The enolate of diethyl malonate is the active nucleophile, and its formation is critical[6][7][8]. Sodium ethoxide (NaOEt) is a common choice, but it is highly hygroscopic. If it has been exposed to moisture, it will be converted to sodium hydroxide and ethanol, which are less effective.

    • Solution: Use freshly prepared sodium ethoxide or a freshly opened bottle of commercial-grade reagent. Alternatively, sodium hydride (NaH) can be used to generate the enolate. NaH is a more powerful, non-reversible base, but requires strictly anhydrous conditions.

  • Purity of Reactants: Impurities in either diethyl malonate or 1-hexen-3-one can inhibit the reaction. 1-Hexen-3-one can be prone to polymerization, especially if stored improperly.

    • Solution: Ensure diethyl malonate is freshly distilled. Distill 1-hexen-3-one immediately before use.

  • Suboptimal Reaction Conditions: The reaction may require thermal activation to overcome the activation energy barrier.

    • Solution: While the initial enolate formation is often done at a lower temperature, the addition to the Michael acceptor may benefit from gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature to reflux in ethanol.

Experimental Protocol: Michael Addition

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add absolute ethanol.

  • Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add diethyl malonate dropwise at room temperature.

  • After stirring for 30 minutes, add 1-hexen-3-one dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture and neutralize with a mild acid (e.g., acetic acid or dilute HCl) before workup.

Q2: I've isolated a product from the Michael addition, but the subsequent Dieckmann condensation gives a very low yield. Why is this happening?

A2: Low yields in the Dieckmann condensation step often point to issues with the intramolecular cyclization or competing side reactions. The Dieckmann condensation is an equilibrium-driven process, and its success hinges on shifting the equilibrium towards the cyclized product[4][9].

Causality and Solutions:

  • Insufficient Base: A full equivalent of base is required for the Dieckmann condensation. The initially formed cyclic β-keto ester is acidic and will be deprotonated by the base. This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium to the product side[5].

    • Solution: Ensure you are using at least one full equivalent of a strong base (e.g., NaOEt, KOtBu, or NaH) for the cyclization step.

  • Presence of Water: Any water in the reaction mixture will quench the base and can also lead to hydrolysis of the ester groups, preventing cyclization.

    • Solution: Use anhydrous solvents (e.g., dry toluene or THF) and ensure all glassware is thoroughly dried. If using sodium ethoxide, it should be freshly prepared or from a sealed container.

  • Suboptimal Solvent and Temperature: The choice of solvent can influence the solubility of the intermediates and the reaction rate.

    • Solution: Toluene is often a good choice for Dieckmann condensations as the ethanol byproduct can be removed azeotropically to help drive the reaction forward. Refluxing in toluene is a common condition.

Troubleshooting Workflow for Low-Yield Dieckmann Condensation

Dieckmann_Troubleshooting start Low Yield in Dieckmann Condensation check_base Check Base Activity and Stoichiometry start->check_base check_conditions Verify Anhydrous Conditions check_base->check_conditions Base is active & ≥1 equivalent optimize_solvent Optimize Solvent and Temperature check_conditions->optimize_solvent Conditions are anhydrous outcome_ok Improved Yield optimize_solvent->outcome_ok e.g., Reflux in Toluene

Caption: Decision tree for troubleshooting the Dieckmann condensation step.

Q3: The final hydrolysis and decarboxylation step is messy, and I'm getting a mixture of products. How can I improve the selectivity?

A3: The hydrolysis of the β-keto ester followed by decarboxylation should ideally yield the desired 5-propylcyclohexane-1,3-dione. A complex product mixture suggests that side reactions are occurring, or the decarboxylation is incomplete.

Causality and Solutions:

  • Incomplete Decarboxylation: The decarboxylation of the intermediate β-keto acid requires sufficient heat[10]. If the reaction is not heated adequately or for a long enough duration, you may isolate the un-decarboxylated β-keto ester or the intermediate β-keto acid.

    • Solution: Ensure the reaction is heated to a sufficient temperature (typically reflux in aqueous acid, e.g., 6M HCl) for several hours. Monitor the reaction by observing the cessation of CO₂ evolution.

  • Side Reactions Under Harsh Conditions: Prolonged heating in strong acid can potentially lead to side reactions, such as dehydration or other rearrangements, although this is less common for this specific scaffold.

    • Solution: Use the mildest conditions that still effect complete decarboxylation. Start with refluxing in a moderately concentrated acid and monitor by TLC.

Experimental Protocol: Hydrolysis and Decarboxylation

  • The crude cyclic β-keto ester is suspended in an aqueous solution of hydrochloric acid (e.g., 6M).

  • The mixture is heated to reflux with vigorous stirring. A watch glass on the flask can help prevent loss of material due to bubbling.

  • Continue heating until gas evolution (CO₂) ceases (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath to encourage precipitation of the product.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q4: I have a product, but I am struggling with purification. What are the best methods?

A4: 5-Propylcyclohexane-1,3-dione is a solid at room temperature. Purification can typically be achieved by recrystallization or column chromatography.

Causality and Solutions:

  • Oily Product: If the crude product is an oil, it is likely contaminated with solvent or unreacted starting materials.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal if available. If this fails, column chromatography is the best option.

  • Recrystallization Issues: Finding a suitable solvent system for recrystallization can be challenging.

    • Solution: A common solvent system for similar diones is a mixture of acetone and hexanes or ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the more polar solvent (acetone or ethyl acetate) while warm, and then slowly add the less polar solvent (hexanes) until the solution becomes cloudy. Allow to cool slowly to form crystals.

Purification Data Summary

MethodSolvent SystemExpected Outcome
Recrystallization Acetone/Hexanes or Ethyl Acetate/HexanesWhite to off-white crystalline solid
Column Chromatography Silica gel, gradient elution with Hexanes/Ethyl AcetateIsolation of pure product from non-polar and highly polar impurities

III. Frequently Asked Questions (FAQs)

Q5: What is the expected keto-enol tautomerism for 5-propylcyclohexane-1,3-dione, and how will this affect its characterization?

A5: Like other 1,3-diones, 5-propylcyclohexane-1,3-dione will exist as an equilibrium mixture of the diketo and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In CDCl₃ solution, the enol form is often the major species observed by ¹H NMR, characterized by a broad signal for the enolic proton (often >10 ppm) and a vinyl proton signal. The presence of both tautomers can lead to a more complex NMR spectrum than expected for a single species.

Q6: Can I use a different malonic ester, for example, dimethyl malonate?

A6: Yes, other malonic esters like dimethyl malonate can be used. The choice of ester will affect the alcohol byproduct formed during the Dieckmann condensation (methanol in the case of dimethyl malonate). Ensure that the base used corresponds to the ester's alcohol group (e.g., sodium methoxide with dimethyl malonate) to prevent transesterification, which could lead to a mixture of products.

Q7: Are there alternative synthetic routes to 5-propylcyclohexane-1,3-dione?

A7: Yes, an alternative route involves the Birch reduction of a 3-alkyl resorcinol derivative. This method has been successfully applied to the synthesis of chiloglottone 1 and its analogues[1][2][3]. This approach can be advantageous for large-scale synthesis and avoids the sometimes-problematic Michael addition step. However, it requires handling of sodium or lithium in liquid ammonia, which may not be suitable for all laboratory settings.

IV. References

  • Poldy, J., Peakall, R., & Barrow, R. A. (2009). Synthesis of chiloglottones--semiochemicals from sexually deceptive orchids and their pollinators. Organic & Biomolecular Chemistry, 7(20), 4296–4300. [Link]

  • Australian National University. (2009). Synthesis of chiloglottones - Semiochemicals from sexually deceptive orchids and their pollinators. ANU Research. [Link]

  • Poldy, J., Peakall, R., & Barrow, R. A. (2009). Synthesis of chiloglottones--semiochemicals from sexually deceptive orchids and their pollinators. PubMed. [Link]

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961. [Link]

  • ResearchGate. (2025). Identification of the First Alkenyl Chiloglottone Congener. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • Filo. (2025). Step-by-step mechanism of the Michael addition between diethyl malonate a... [Link]

  • Stoltz, B. M., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Taber, D. F., & Straney, P. J. (2010). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Kappe, C. O. (1998). Malonates in Cyclocondensation Reactions. Molecules, 3(1), 1-11. [Link]

  • OpenStax. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. NC State University Libraries. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.

  • Chinnamanayakar, S., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Propylcyclohexane-1,3-dione. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • Google Patents. (n.d.). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof.

  • Spencer, T. A., Newton, M. D., & Baldwin, S. W. (1964). Condensation of Diethyl Malonate with Methyl Vinyl Ketone. Journal of Organic Chemistry, 29(4), 787–789. [Link]

  • ResearchGate. (2025). Reactions of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate. [Link]

  • Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

  • Ukrinchuk, I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(23), 8560. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-ethyl-1-hydroxycyclohexane-1-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Propylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to enhance your experimental success and yield.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield in the Initial Michael Addition

Question: We are experiencing significantly low yields in the first step of our synthesis, the Michael addition of a propyl-containing nucleophile to an acceptor like diethyl malonate. What are the likely causes and how can we improve the yield?

Answer: The Michael addition is a critical carbon-carbon bond-forming reaction, and its efficiency is paramount for the overall yield.[1][2] Low yields in this step can often be attributed to several factors:

  • Suboptimal Base Selection: The choice of base is crucial for generating the enolate nucleophile. A base that is too weak will result in incomplete deprotonation, while a base that is too strong or sterically hindered can lead to side reactions. For the addition to diethyl malonate, sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. However, if you are encountering issues, consider switching to potassium tert-butoxide (t-BuOK) in THF, which can promote the reaction at lower temperatures and potentially minimize side reactions.[3]

  • Reaction Conditions:

    • Temperature: Running the reaction at elevated temperatures can favor side reactions such as aldol condensations or polymerization of the Michael acceptor.[4] It is advisable to initiate the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TCC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Purity of Reagents: The purity of both the Michael donor and acceptor is critical. Impurities in the starting materials can interfere with the reaction. Ensure your reagents are freshly distilled or purified before use. Mesityl oxide, a common Michael acceptor, should be freshly distilled to remove polymeric impurities.[5]

  • Moisture Contamination: The presence of water can quench the enolate intermediate, halting the reaction. All glassware should be thoroughly dried, and anhydrous solvents must be used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Experimental Protocol: Optimized Michael Addition
  • Preparation: Under an inert atmosphere, add freshly distilled diethyl malonate to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent: Add anhydrous ethanol to the flask.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide in ethanol via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

  • Michael Acceptor Addition: Add the propyl-containing Michael acceptor (e.g., an α,β-unsaturated ketone) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Inefficient Dieckmann Condensation and Cyclization

Question: Our subsequent Dieckmann condensation to form the cyclohexane-1,3-dione ring is sluggish and results in a low yield of the desired product. How can we optimize this intramolecular cyclization?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that forms the cyclic β-keto ester, a key intermediate.[3][6][7][8] Inefficiencies in this step often stem from the choice of base, solvent, and reaction conditions.

  • Base and Solvent System: Sodium ethoxide in ethanol is a common choice, but for more challenging cyclizations, a stronger, non-nucleophilic base in an aprotic solvent is often more effective.[3] Sodium hydride (NaH) in toluene or THF is a powerful combination that can drive the reaction to completion. The use of aprotic solvents prevents protonation of the intermediate enolate, favoring the forward reaction.[3]

  • Driving the Equilibrium: The Dieckmann condensation is a reversible reaction. To drive it towards the product, the alcohol byproduct (e.g., ethanol) should be removed as it forms. If using sodium ethoxide in ethanol, performing the reaction at reflux can help distill off the ethanol. When using NaH in toluene, the evolution of hydrogen gas drives the reaction forward.

  • Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. This must be hydrolyzed and decarboxylated to yield the final 5-propylcyclohexane-1,3-dione. This is typically achieved by heating the β-keto ester with aqueous acid (e.g., sulfuric acid or hydrochloric acid). Incomplete hydrolysis or decarboxylation will result in a lower yield of the final product.

Experimental Workflow: Dieckmann Condensation

Dieckmann_Condensation cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Diester Propyl-substituted Diester Base Strong Base (e.g., NaH) Solvent Aprotic Solvent (e.g., Toluene) Intermediate_Enolate Intermediate Enolate Diester->Intermediate_Enolate Deprotonation Cyclic_Keto_Ester Cyclic β-Keto Ester Acid Aqueous Acid (e.g., H2SO4) Heat Heat (Reflux) Final_Product 5-Propylcyclohexane-1,3-dione Cyclic_Keto_Ester->Final_Product Hydrolysis & Decarboxylation Intermediate_Enolate->Cyclic_Keto_Ester Intramolecular Attack

Caption: Workflow for the Dieckmann Condensation.

Issue 3: Purification Challenges and Product Isolation

Question: We are having difficulty purifying the final 5-propylcyclohexane-1,3-dione. It seems to be contaminated with side products, and crystallization is not straightforward.

Answer: Purification of cyclic 1,3-diones can be challenging due to their tendency to enolize and potentially form stable metal chelates during workup.

  • Acidic Workup: A thorough acidic workup is essential to ensure the product is in its diketo form and to remove any basic residues. Washing the organic extract with dilute acid followed by water is recommended.

  • Crystallization:

    • Solvent Selection: Finding the right solvent system for crystallization is key. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or petroleum ether) often works well. Experiment with different solvent ratios to induce crystallization.

    • Seeding: If you have a small amount of pure product, using a seed crystal can initiate crystallization in a supersaturated solution.

    • Cooling: Slow cooling of the crystallization mixture generally leads to the formation of larger, purer crystals.

  • Column Chromatography: If crystallization fails to yield a pure product, column chromatography is a reliable alternative. Use a silica gel column and a solvent system with a gradient of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate). The enol form is more polar than the diketo form, so they may separate on the column.

  • Alternative Purification - Complexation: In some cases, the product can be extracted from an acidified mother liquor using a complexing agent like trioctylamine in a non-polar solvent such as kerosene.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 5-propylcyclohexane-1,3-dione?

A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. A well-optimized laboratory-scale synthesis can achieve yields in the range of 40-60%. However, initial attempts may result in lower yields.

Q2: Can other synthetic routes be used to prepare 5-propylcyclohexane-1,3-dione?

A2: Yes, several alternative methods exist. One common approach is the hydrogenation of 5-propylresorcinol.[9][10] Another method involves a consecutive Michael-Claisen process starting from a propyl-substituted ketone and an α,β-unsaturated ester.[11][12] The choice of route often depends on the availability and cost of starting materials, as well as scalability considerations.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the carbon skeleton and the number and environment of the protons. The tautomeric equilibrium between the diketo and enol forms can often be observed in the NMR spectrum.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups (around 1700-1740 cm⁻¹) and, if present, the enol hydroxyl group (broad peak around 3200-3600 cm⁻¹) and C=C bond (around 1600-1650 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range indicates high purity.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, several safety precautions are essential:

  • Strong Bases: Sodium hydride (NaH) and sodium ethoxide (NaOEt) are highly reactive and corrosive. NaH is also flammable and reacts violently with water. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Many of the solvents used (e.g., ethanol, THF, toluene, hexanes) are flammable. Avoid open flames and use well-ventilated areas.

  • Pressurized Reactions: If performing a catalytic hydrogenation, ensure you are using a properly rated and maintained pressure vessel and follow all safety protocols for high-pressure reactions.[13]

III. Data Summary

StepKey ReagentsCommon SolventsTypical TemperaturePotential Issues
Michael Addition Diethyl malonate, Propyl-containing acceptor, Base (NaOEt, t-BuOK)Ethanol, THF0 °C to RTLow conversion, Side reactions
Dieckmann Condensation Propyl-substituted diester, Base (NaH, NaOEt)Toluene, THF, EthanolRefluxIncomplete cyclization, Reversibility
Hydrolysis & Decarboxylation Cyclic β-keto ester, Aqueous acid (H₂SO₄, HCl)WaterRefluxIncomplete reaction
Purification Crude productEthyl acetate/Hexanes, AcetoneVariesTautomerism, Difficulty crystallizing

IV. References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Céspedes, F., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5677.

  • Chinnamanayakar, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(8), 4263-4273.

  • Li, J., et al. (2012). Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. Chinese Journal of Pharmaceuticals, 43(1), 1-3.

  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation. [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 29). Dieckmann condensation. In Wikipedia. [Link]

  • Bell, K. H. (1998). U.S. Patent No. 5,744,648. Washington, DC: U.S. Patent and Trademark Office.

  • Das, P., et al. (2014). U.S. Patent No. 8,916,723. Washington, DC: U.S. Patent and Trademark Office.

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, February 11). Master The Dieckmann Condensation in 12 Minutes!. [Video]. YouTube. [Link]

  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737224, 5-Propylcyclohexane-1,3-dione. Retrieved from [Link].

  • S. L. T. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(19), 5976.

  • jOeCHEM. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141275266, 5-Propylcyclohexane-1,3-diol. Retrieved from [Link].

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1265–1285.

  • StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Wang, Y., et al. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Chemical Research, 41(3), 168-171.

  • Schering AG. (1984). EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione. European Patent Office.

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Sharma, D., et al. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF. Retrieved from [Link]

  • Schering AG. (1982). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic.... European Patent Office.

  • G. W. G. (2000). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. The Journal of Organic Chemistry, 65(4), 1200–1206.

Sources

Technical Support Center: 5-Propylcyclohexane-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 5-Propylcyclohexane-1,3-dione (CAS: 57641-89-1)[1][2][3]. This document is designed for researchers, medicinal chemists, and process development scientists. 5-Propylcyclohexane-1,3-dione is a valuable building block in the synthesis of various bioactive molecules and complex natural products[4][5]. Its reactivity, stemming from the active methylene group and dicarbonyl functionality, makes it a versatile intermediate[5]. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on causality to empower you to troubleshoot and optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs) - Synthesis & Optimization

This section addresses common questions regarding the synthetic strategy and reaction optimization for 5-Propylcyclohexane-1,3-dione.

Question 1: What is the most reliable and common synthetic route for preparing 5-Propylcyclohexane-1,3-dione?

Answer: The most robust and widely adopted method for synthesizing 5-substituted cyclohexane-1,3-diones is a multi-step sequence involving a Michael addition followed by an intramolecular Claisen condensation (or Dieckmann condensation), hydrolysis, and finally, decarboxylation. This approach offers high convergence and adaptability.

The overall transformation can be conceptualized as the reaction between a three-carbon synthon (like diethyl malonate) and a six-carbon synthon containing the propyl group (like an α,β-unsaturated ketone or ester). A classic and highly analogous procedure is the synthesis of 5,5-dimethylcyclohexane-1,3-dione (dimedone), which provides a strong foundational methodology[6][7].

Question 2: Can you explain the underlying mechanism of this synthetic pathway?

Answer: Certainly. The process unfolds in four key mechanistic steps, as illustrated in the workflow diagram below.

  • Enolate Formation: A base, typically sodium ethoxide (NaOEt), deprotonates the acidic α-hydrogen of diethyl malonate to form a stabilized enolate. This enolate is a soft nucleophile, ideal for conjugate additions[6].

  • Michael Addition (Conjugate Addition): The malonate enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as 1-hexen-3-one. This 1,4-addition forms a new carbon-carbon bond and generates a 1,5-dicarbonyl intermediate (after protonation)[8][9]. The formation of a 1,5-dicarbonyl structure is the hallmark of a successful Michael addition.

  • Intramolecular Claisen Condensation: In the continued presence of a strong base, the 1,5-dicarbonyl intermediate is deprotonated at one of the α-carbons of the ester groups. This newly formed enolate then attacks the ketone carbonyl intramolecularly, forming a six-membered ring. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields a cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: The cyclic intermediate is then subjected to saponification (e.g., with aqueous KOH) to hydrolyze the ester to a carboxylate. Acidification of the reaction mixture protonates the carboxylate to a β-keto acid, which is thermally unstable and readily undergoes decarboxylation (loses CO₂) upon gentle heating to yield the final 5-Propylcyclohexane-1,3-dione product[7].

Question 3: My overall yield is disappointingly low (<30%). What are the most likely causes and how can I address them?

Answer: Low yield is a common issue that can typically be traced to one or more specific steps. A systematic troubleshooting approach is essential.

Potential Cause Explanation & Causality Recommended Solution
Inefficient Michael Addition The initial C-C bond formation is critical. This step can be hampered by a weak base, steric hindrance, or competing side reactions like the self-condensation of the ketone.Use a freshly prepared, strong base like sodium ethoxide in anhydrous ethanol. Ensure your α,β-unsaturated ketone is pure and added slowly to the pre-formed malonate enolate to minimize self-reaction. Monitor the disappearance of starting materials by TLC.
Failure of Intramolecular Cyclization The Claisen condensation requires a sufficiently strong base to form the necessary enolate for cyclization. Using a stoichiometric amount of base is crucial as the resulting cyclic β-dicarbonyl is acidic and will consume the base.Ensure at least two equivalents of base are used relative to the malonate: one for the initial deprotonation and one to drive the cyclization equilibrium forward by deprotonating the product. Some protocols suggest isolating the Michael adduct before proceeding to the cyclization step with fresh base and solvent, which can improve yields[10].
Incomplete Hydrolysis or Decarboxylation If the ester is not fully hydrolyzed, the final decarboxylation cannot occur. Similarly, insufficient heating or improper pH during the final step will prevent the loss of CO₂.After the cyclization, ensure complete saponification by refluxing with a sufficient excess of aqueous strong base (e.g., KOH, NaOH) for several hours. After hydrolysis, carefully acidify the solution (e.g., with HCl) until it is distinctly acidic to methyl orange before heating to effect decarboxylation[7].
Product Decomposition Cyclohexane-1,3-diones can be sensitive to harsh acidic or basic conditions at high temperatures for prolonged periods.Avoid excessive heating during the decarboxylation step. Once decarboxylation is complete (as evidenced by the cessation of CO₂ evolution), cool the reaction mixture and proceed with extraction promptly.

Below is a troubleshooting workflow to help diagnose the issue systematically.

G start Problem: Low Overall Yield check_michael 1. Analyze Michael Addition Step (TLC of initial reaction) start->check_michael check_claisen 2. Analyze Cyclization Step (TLC/LCMS after cyclization) start->check_claisen check_decarbox 3. Analyze Final Workup (Check pH and heating) start->check_decarbox sub_michael1 Issue: Starting Materials Remain check_michael->sub_michael1 sub_michael2 Issue: Side Products Observed check_michael->sub_michael2 sub_claisen1 Issue: Michael Adduct Persists check_claisen->sub_claisen1 sub_decarbox1 Issue: Intermediate Persists check_decarbox->sub_decarbox1 sol_michael1 Solution: • Use fresh, stronger base (NaOEt) • Ensure anhydrous conditions • Increase reaction time/temp sub_michael1->sol_michael1 sol_michael2 Solution: • Add ketone slowly to enolate • Lower reaction temperature sub_michael2->sol_michael2 sol_claisen1 Solution: • Use stoichiometric base (2+ eq.) • Isolate adduct and retry cyclization • Switch to a stronger base (e.g., NaH) sub_claisen1->sol_claisen1 sol_decarbox1 Solution: • Ensure complete hydrolysis (reflux longer) • Confirm strong acidic pH before heating • Heat gently (60-80 °C) sub_decarbox1->sol_decarbox1

Caption: Troubleshooting workflow for low-yield synthesis.

Question 4: I am seeing multiple spots on my TLC plate after the reaction. What are the common impurities or side-products?

Answer: Observing multiple spots is a common outcome, especially if the reaction is not driven to completion. The most likely species are:

  • Unreacted Starting Materials: Diethyl malonate and the α,β-unsaturated ketone (e.g., 1-hexen-3-one).

  • The Michael Adduct: This is the intermediate 1,5-dicarbonyl compound formed after the first step but before the intramolecular cyclization. It is a very common "impurity" if the cyclization is slow or incomplete.

  • Self-Condensation Products: The α,β-unsaturated ketone can potentially undergo self-condensation or polymerization under basic conditions, leading to higher molecular weight byproducts.

  • Cyclic β-Keto Ester: The product of the Claisen condensation before the final hydrolysis and decarboxylation steps.

Pro-Tip: To identify the spots, run co-spots on your TLC plate with your starting materials. If you suspect the Michael adduct is present, consider isolating it from a small aliquot of the reaction mixture before the cyclization step to obtain a reference spot.

Part 2: Experimental Protocols & Data

This section provides a detailed, validated protocol for the synthesis of 5-Propylcyclohexane-1,3-dione, modeled after established procedures for analogous compounds[6][7].

Overall Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Decarboxylation & Purification a Diethyl Malonate + 1-Hexen-3-one c Michael Adduct (1,5-Dicarbonyl Intermediate) a->c  Form C-C Bond   b Base (NaOEt) Anhydrous EtOH e Cyclized Potassium Carboxylate Salt c->e  Intramolecular Claisen  & Saponification   d Base (KOH) Aqueous EtOH, Reflux h 5-Propylcyclohexane-1,3-dione e->h  Protonation & Loss of CO2   f Acidification (HCl) Gentle Heating g Purification (Recrystallization) h->g

Caption: Step-wise workflow for the synthesis of 5-Propylcyclohexane-1,3-dione.

Detailed Synthesis Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesStoichiometry
Sodium Metal22.994.6 g0.202.0 eq
Anhydrous Ethanol46.07100 mL--
Diethyl Malonate160.1716.0 g (14.2 mL)0.101.0 eq
1-Hexen-3-one98.1410.3 g (12.1 mL)0.1051.05 eq
Potassium Hydroxide56.1122.4 g0.404.0 eq
Water18.02100 mL--
Conc. HCl (37%)36.46~40 mL-to pH < 2

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (4.6 g) in small pieces to a flask containing 100 mL of anhydrous ethanol. Allow the sodium to react completely. The flask will become hot. Cool the resulting sodium ethoxide solution to room temperature.

  • Michael Addition: To the stirred sodium ethoxide solution, add diethyl malonate (16.0 g) dropwise. After 15 minutes, begin the slow, dropwise addition of 1-hexen-3-one (10.3 g). A mild exotherm may be observed. After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours to drive the reaction to completion.

  • Cyclization and Hydrolysis: To the reaction mixture, add a solution of potassium hydroxide (22.4 g) in water (100 mL). The mixture will become heterogeneous. Stir vigorously and reflux for 6 hours to ensure complete cyclization and saponification.

  • Workup and Decarboxylation:

    • While the solution is still hot, make it just acid to litmus paper by carefully adding concentrated HCl.

    • Arrange for distillation and remove as much ethanol as possible.

    • Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH < 2 (test with methyl orange paper) with concentrated HCl.

    • Gently heat the acidic solution on a water bath to 60-70 °C for 1-2 hours. Vigorous evolution of CO₂ should be observed. Continue gentle heating until the gas evolution ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, then in an ice bath. The product may crystallize or oil out.

    • Extract the mixture three times with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexanes) to afford pure 5-Propylcyclohexane-1,3-dione.

Expected Product Specifications:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₄O₂[1][11].

  • Molecular Weight: 154.21 g/mol [1][11].

  • Note on Tautomerism: Be aware that cyclohexane-1,3-diones exist as a mixture of keto and enol tautomers in solution, which can lead to complex NMR spectra.

References

  • Wikipedia. Robinson annulation. [Link]

  • J&K Scientific LLC. Robinson Annulation. [Link]

  • PubChem. 5-(Isopropyl)cyclohexane-1,3-dione | C9H14O2 | CID 566106. [Link]

  • Chemistry LibreTexts. 23.13: The Robinson Annulation Reaction. [Link]

  • OpenStax. 23.12 The Robinson Annulation Reaction - Organic Chemistry. [Link]

  • Google Patents.
  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. [Link]

  • PubChem. 5-Propylcyclohexane-1,3-dione | C9H14O2 | CID 2737224. [Link]

  • Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. [Link]

  • Google Patents. EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....
  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • jOeCHEM (YouTube). Michael Additions Revisited with 1,3 Dicarbonyls. [Link]

  • ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]

Sources

Technical Support Center: 5-Propylcyclohexane-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Propylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application.

Introduction

5-Propylcyclohexane-1,3-dione is a valuable intermediate in organic synthesis, serving as a key building block for various biologically active molecules, including natural products and pharmaceuticals.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly reduce yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

The most common and efficient route to 5-substituted-cyclohexane-1,3-diones involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, such as a Dieckmann or Claisen condensation.[1][3] Variations of this strategy, including the Robinson annulation, are also widely employed.[4][5][6][7] This guide will focus on the side reactions inherent to these core transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of 5-Propylcyclohexane-1,3-dione, detailing their potential causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Product

A low yield is one of the most frequent challenges. This can often be attributed to a variety of competing side reactions or suboptimal reaction conditions.

Potential Cause A: Competing 1,2-Addition vs. 1,4-Addition (Michael Reaction)

The initial step in many syntheses of 5-Propylcyclohexane-1,3-dione is a Michael (or 1,4-conjugate) addition.[8][9][10] However, the α,β-unsaturated carbonyl acceptor has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Nucleophilic attack at the carbonyl carbon results in a 1,2-addition, which is an undesired side reaction.

  • Explanation of Causality: The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile (the "Michael donor"). "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor the kinetically controlled 1,2-addition.[9] "Soft," resonance-stabilized nucleophiles, like the enolates of malonic esters or other β-dicarbonyl compounds, are classic Michael donors and favor the thermodynamically more stable 1,4-addition product.[8][9]

  • Recommended Solutions:

    • Choice of Nucleophile: Employ a stabilized enolate as the nucleophile. Diethyl malonate or a similar active methylene compound is an excellent choice for this reaction.[8][10][11]

    • Use of Gilman Reagents: If an organometallic reagent is necessary, consider using a Gilman reagent (a lithium dialkylcuprate). These are "softer" organometallic reagents that selectively perform 1,4-addition.

Potential Cause B: Self-Condensation of Starting Materials

Under basic conditions, both the ketone/aldehyde starting material and the α,β-unsaturated acceptor can undergo self-condensation (e.g., aldol condensation), leading to a complex mixture of byproducts and consumption of starting materials.

  • Explanation of Causality: The base used to generate the nucleophilic enolate can also deprotonate other acidic protons in the reaction mixture, initiating unwanted condensation reactions.

  • Recommended Solutions:

    • Controlled Addition: Add the α,β-unsaturated acceptor slowly to the pre-formed enolate of the Michael donor. This ensures that the concentration of the acceptor is always low, minimizing its self-condensation.

    • Choice of Base: Use a base that is just strong enough to deprotonate the Michael donor but not so strong that it promotes widespread self-condensation. For a malonic ester, sodium ethoxide in ethanol is a standard and effective choice.[8] For less acidic donors, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) may be necessary to ensure complete enolate formation before the addition of the acceptor.[9]

Potential Cause C: Reversibility of the Michael Addition

The Michael addition can be reversible, especially under harsh basic conditions or elevated temperatures.[12] This retro-Michael reaction can decrease the concentration of the desired intermediate, leading to a lower overall yield.

  • Explanation of Causality: The newly formed carbon-carbon bond can cleave if the equilibrium is not driven towards the product.

  • Recommended Solutions:

    • Thermodynamic Control: The reaction is generally thermodynamically favorable because a C-C single bond is stronger than the C=C double bond that is broken.[8] Ensure the reaction is allowed to proceed to completion to favor the more stable product.

    • Temperature Control: Maintain a moderate reaction temperature. While some heat may be necessary to overcome the activation energy, excessive heat can favor the retro-Michael reaction.

    • Irreversible Subsequent Step: The subsequent intramolecular cyclization (Dieckmann condensation) is often driven by the deprotonation of the resulting β-keto ester, which is an irreversible acid-base reaction and helps to drive the overall equilibrium forward.[13]

Issue 2: Presence of Unexpected Byproducts

The isolation of compounds other than 5-Propylcyclohexane-1,3-dione indicates that significant side reactions are occurring.

Potential Cause A: Polysubstitution or Over-alkylation

The intermediate enolate formed after the Michael addition can be further alkylated if an alkylating agent is present or if unreacted α,β-unsaturated acceptor remains.

  • Explanation of Causality: The enolate intermediate is itself a nucleophile and can react with any available electrophiles in the reaction mixture.

  • Recommended Solutions:

    • Stoichiometric Control: Use a precise 1:1 stoichiometry of the Michael donor and acceptor to prevent an excess of the electrophile.

    • Reaction Quenching: Once the Michael addition is complete, the reaction should be worked up to protonate the intermediate enolate, preventing it from participating in further reactions before proceeding to the cyclization step if it is performed separately.

Potential Cause B: Incomplete Cyclization or Hydrolysis

If the synthesis involves a diester intermediate that undergoes a Dieckmann condensation, incomplete cyclization can leave a linear diester product.[13][14][15][16] Subsequent hydrolysis and decarboxylation steps can also be a source of byproducts if not carried out to completion.

  • Explanation of Causality: The Dieckmann condensation is an equilibrium process.[14] The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the cyclic β-keto ester product.[13] Insufficient base or a proton source in the reaction mixture can prevent the reaction from going to completion.

  • Recommended Solutions:

    • Sufficient Base: Use at least one full equivalent of a strong base (e.g., sodium ethoxide) for the Dieckmann condensation to ensure the final, irreversible deprotonation occurs.[13]

    • Anhydrous Conditions: The presence of water can hydrolyze the ester groups and quench the base, hindering the condensation. Ensure all reagents and solvents are anhydrous.

    • Hydrolysis and Decarboxylation Conditions: For the final step, ensure complete hydrolysis of the ester group by using a sufficient excess of strong acid or base and adequate heating, followed by careful acidification to promote decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a mixture of keto and enol tautomers for the final product. Is this normal, and how can I purify it?

A1: Yes, this is entirely normal. β-dicarbonyl compounds like 5-Propylcyclohexane-1,3-dione exist as a tautomeric equilibrium between the diketo and keto-enol forms.[3][17] In many solvents, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. The ratio of tautomers depends on the solvent, temperature, and pH. This is not an impurity. For most subsequent reactions, the tautomeric mixture can be used directly as the enol form is often the reactive species. If a single form is required for characterization, purification can sometimes be achieved by forming a metal chelate (e.g., a copper complex), which can be isolated and then decomposed to regenerate the purified β-diketone.[17][18]

Q2: I am using a Knoevenagel condensation as part of my synthetic route. What are the common pitfalls?

A2: The Knoevenagel condensation is a reaction between an active hydrogen compound and a carbonyl group, often catalyzed by a weak base like an amine (e.g., piperidine).[19][20][21] Common side reactions include:

  • Self-condensation of the aldehyde/ketone: This is more likely if a strong base is used instead of a weak amine catalyst.[19]

  • Michael addition to the product: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor for another molecule of the active hydrogen compound, leading to bis-adducts.[21]

  • Reversibility: The initial addition step can be reversible. Removing the water formed during the dehydration step (e.g., by azeotropic distillation) can help drive the reaction to completion.[20][21]

Q3: Can I use a Robinson annulation to synthesize a substituted 5-Propylcyclohexane-1,3-dione?

A3: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring.[4][5][6][7][22] While it typically produces α,β-unsaturated ketones, it can be adapted. For instance, starting with a β-diketone as the Michael donor in a Robinson annulation sequence can lead to products that are precursors to or can be converted into the desired cyclohexane-1,3-dione structure.[5][6] Careful choice of substrates is critical to achieving the desired substitution pattern.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 5-Alkylcyclohexane-1,3-diones

This protocol is a generalized procedure based on the Michael addition followed by intramolecular condensation, hydrolysis, and decarboxylation.

  • Step 1: Michael Addition

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature.

    • Stir for 30 minutes to ensure complete formation of the enolate.

    • Cool the mixture to 0-5 °C and add the appropriate α,β-unsaturated ketone (e.g., hex-1-en-3-one for the propyl substituent) (1.0 eq.) dropwise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 2: Cyclization, Hydrolysis, and Decarboxylation

    • To the reaction mixture from Step 1, add a solution of aqueous sodium hydroxide (e.g., 20% w/v, 3-4 eq.).

    • Heat the mixture to reflux for 4-6 hours to effect both the intramolecular cyclization (Dieckmann/Claisen) and saponification of the ester groups.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2 to induce decarboxylation. CO2 evolution will be observed.

    • The product may precipitate upon acidification or can be extracted with an organic solvent (e.g., ethyl acetate).

Table 1: Troubleshooting Summary
Problem Potential Cause Key Solution
Low Yield 1,2-addition instead of 1,4-additionUse a stabilized enolate (e.g., from diethyl malonate).
Self-condensation of starting materialsAdd the Michael acceptor slowly to the pre-formed enolate.
Retro-Michael reactionMaintain moderate temperature; ensure the subsequent step is irreversible.
Byproducts Over-alkylation/PolysubstitutionUse precise 1:1 stoichiometry of reactants.
Incomplete cyclizationUse at least one equivalent of strong base under anhydrous conditions.
Incomplete hydrolysis/decarboxylationEnsure sufficient acid/base and heating during these steps.

Visualizing Reaction Pathways

Diagram 1: Desired vs. Side Reaction Pathways

The following diagram illustrates the main synthetic pathway to 5-Propylcyclohexane-1,3-dione versus the common side reactions of 1,2-addition and self-condensation.

G Start Diethyl Malonate + Hex-1-en-3-one Base Base (NaOEt) Start->Base Deprotonation Side_Self_Condensation Self-Condensation Byproducts Start->Side_Self_Condensation Michael_Adduct Michael Adduct (1,4-Addition Intermediate) Base->Michael_Adduct Desired 1,4-Addition Side_12_Addition 1,2-Addition Product (Undesired) Base->Side_12_Addition Side Reaction: 1,2-Addition Cyclization Intramolecular Condensation Michael_Adduct->Cyclization Followed by... Final_Product 5-Propylcyclohexane-1,3-dione Cyclization->Final_Product

Sources

Technical Support Center: Purification of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Propylcyclohexane-1,3-dione. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges encountered during its synthesis and isolation. As a versatile building block in organic synthesis, obtaining high-purity 5-Propylcyclohexane-1,3-dione is critical for the success of subsequent reactions.[1][2] This center is designed to provide you with the expertise and practical insights needed to navigate the complexities of its purification.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of 5-Propylcyclohexane-1,3-dione in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My yield of 5-Propylcyclohexane-1,3-dione is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer:

Low recovery of 5-Propylcyclohexane-1,3-dione post-purification can be attributed to several factors, ranging from reaction inefficiencies to suboptimal purification techniques. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction or Side Reactions: The synthesis of 5-Propylcyclohexane-1,3-dione, often achieved through a Michael-Dieckmann condensation pathway, can be prone to side reactions.[3][4][5] Incomplete cyclization of the diester precursor or intermolecular condensation can lead to a variety of byproducts, reducing the yield of the desired dione.

    • Solution: Before purification, it is crucial to ensure the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider optimizing the reaction conditions such as reaction time, temperature, or the stoichiometry of the base used.

  • Product Loss During Extraction: 5-Propylcyclohexane-1,3-dione exhibits moderate polarity and can be partially soluble in aqueous layers during workup, especially if the pH is not carefully controlled.

    • Solution: Ensure the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

  • Improper Recrystallization Solvent Selection: Using a solvent in which your compound is too soluble, even at low temperatures, will result in significant loss of product in the mother liquor.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For 5-Propylcyclohexane-1,3-dione, consider solvent systems like ethanol-water, ethyl acetate-hexane, or toluene.[6] A systematic approach to solvent screening with small amounts of your crude product is highly recommended.

  • Decomposition on Silica Gel: While less common for this specific dione, some diones can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[7]

    • Solution: If you suspect decomposition, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).[7]

Question 2: I'm observing multiple spots on my TLC plate after synthesis, even after initial workup. What are the likely impurities and how can I get rid of them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. For a typical synthesis of 5-Propylcyclohexane-1,3-dione, the common impurities include:

  • Unreacted Starting Materials: The diester precursor is a common impurity if the Dieckmann condensation is not complete.[4][8]

  • Intermolecular Condensation Products: Instead of intramolecular cyclization, two molecules of the diester can react with each other, leading to higher molecular weight byproducts.

  • Hydrolyzed Intermediates: Premature hydrolysis of the ester groups during the reaction or workup can lead to carboxylic acid impurities.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The polarity of the fractions can be monitored by TLC to isolate the desired product.

  • Recrystallization: If the impurities have significantly different solubilities from your product, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that selectively crystallizes the 5-Propylcyclohexane-1,3-dione, leaving the impurities in the mother liquor.

Question 3: My purified 5-Propylcyclohexane-1,3-dione shows broad peaks in the NMR spectrum. What could be the reason?

Answer:

Broad NMR peaks for 5-Propylcyclohexane-1,3-dione are often indicative of keto-enol tautomerism.[9] The dione can exist in equilibrium between its diketo form and two possible enol forms. This exchange can occur on a timescale that is comparable to the NMR experiment, leading to broadened signals.

  • Understanding the Tautomerism: The position of the keto-enol equilibrium is highly dependent on the solvent, temperature, and concentration.[9][10][11] In polar, protic solvents like methanol, the diketo form may be favored, while in non-polar, aprotic solvents like chloroform or DMSO, the enol form is often more prevalent due to the formation of a stable intramolecular hydrogen bond.[10][11]

  • Troubleshooting the NMR:

    • Solvent Choice: Acquiring the NMR spectrum in a solvent that favors one tautomer over the other can result in sharper peaks. For instance, using a deuterated solvent that can hydrogen bond strongly (like DMSO-d6) might lock the equilibrium towards the enol form.[9]

    • Temperature Variation: Lowering the temperature of the NMR experiment can slow down the rate of tautomeric interconversion, potentially leading to the resolution of separate sharp peaks for each tautomer.

    • Purity Check: While tautomerism is a likely cause, the presence of paramagnetic impurities can also lead to peak broadening. An elemental analysis or ICP-MS can be performed to check for trace metals if this is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my 5-Propylcyclohexane-1,3-dione?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • 1H and 13C NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[12][13] The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating the main compound from any impurities. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point. The purity is determined by the relative peak area of the main component.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Techniques like GC-MS or LC-MS can also help in identifying the molecular weights of any impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q2: How should I store purified 5-Propylcyclohexane-1,3-dione?

A2: 5-Propylcyclohexane-1,3-dione should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration is recommended.

Q3: Can I use 5-Propylcyclohexane-1,3-dione that exists as a mixture of keto-enol tautomers in my next reaction?

A3: In most cases, yes. The keto-enol tautomers are in rapid equilibrium, and according to Le Chatelier's principle, as one tautomer is consumed in a reaction, the equilibrium will shift to replenish it. However, the reaction kinetics might be influenced by the tautomeric ratio. If a specific tautomer is required for a reaction, the reaction conditions (e.g., solvent) can be chosen to favor that form.

Experimental Protocols

Protocol 1: Recrystallization of 5-Propylcyclohexane-1,3-dione

This protocol outlines a general procedure for the recrystallization of 5-Propylcyclohexane-1,3-dione. The ideal solvent or solvent system should be determined empirically on a small scale first.

Materials:

  • Crude 5-Propylcyclohexane-1,3-dione

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 5-Propylcyclohexane-1,3-dione in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 5-Propylcyclohexane-1,3-dione

This protocol provides a general guideline for purification by column chromatography. The eluent system should be optimized by TLC beforehand.

Materials:

  • Crude 5-Propylcyclohexane-1,3-dione

  • Silica gel (or alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Propylcyclohexane-1,3-dione.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude 5-Propylcyclohexane-1,3-dione tlc_analysis TLC Analysis of Crude Product start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile recrystallization Attempt Recrystallization impurity_profile->recrystallization Impurities have different solubilities column_chromatography Perform Column Chromatography impurity_profile->column_chromatography Complex mixture or similar polarities purity_check_recrys Check Purity (TLC, NMR) recrystallization->purity_check_recrys purity_check_column Check Purity (TLC, NMR) column_chromatography->purity_check_column purity_check_recrys->column_chromatography Purity < 98% pure_product Pure Product purity_check_recrys->pure_product Purity > 98% purity_check_column->pure_product Purity > 98% further_purification Further Purification Needed purity_check_column->further_purification Purity < 98%

Caption: Decision tree for selecting the optimal purification method.

Keto-Enol Tautomerism of 5-Propylcyclohexane-1,3-dione

Tautomerism cluster_diketo cluster_enol1 cluster_enol2 diketo Diketo Form enol1 Enol Form 1 diketo->enol1 Equilibrium enol2 Enol Form 2 diketo->enol2 Equilibrium diketo_img diketo_img enol1_img enol1_img enol2_img enol2_img

Caption: Equilibrium between the diketo and enol tautomers.

References

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). Wiley Online Library. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Propylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(23), 9220–9231. [Link]

  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

  • Pires, R. (2020, August 6). Selecting a recrystallization solvent. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2025, August 6). ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Propylcyclohexane-1,3-diol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Isopropyl)cyclohexane-1,3-dione. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2024, December 1). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules (Basel, Switzerland), 25(22), 5441. [Link]

  • Naňka, P., & Smékal, Z. (1990). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Journal of pharmaceutical and biomedical analysis, 8(8-12), 881–889. [Link]

  • Royal Society of Chemistry. (n.d.). Novel keto–enol tautomerism in 1,3,5-trihydroxybenzene systems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

Sources

stability of 5-Propylcyclohexane-1,3-dione under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Propylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 5-Propylcyclohexane-1,3-dione under standard laboratory conditions?

5-Propylcyclohexane-1,3-dione, like other cyclic β-dicarbonyl compounds, is generally stable when stored under appropriate conditions. For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. The product is considered chemically stable under standard ambient temperatures.

Q2: How does pH affect the stability of 5-Propylcyclohexane-1,3-dione?

The stability of 5-Propylcyclohexane-1,3-dione is pH-dependent. In neutral solutions, it is relatively stable. However, both acidic and basic conditions can promote degradation.

  • Acidic Conditions: In acidic media, the carbonyl groups of the dione can be protonated, which may facilitate reactions such as condensation with other molecules.[1]

  • Basic Conditions: Under alkaline conditions, vinylogous esters of similar compounds have been shown to hydrolyze.[2] The increased acidity of the α-protons in β-dicarbonyl compounds makes them susceptible to base-catalyzed reactions.[3][4]

Q3: What is the keto-enol tautomerism and how does it impact the stability of 5-Propylcyclohexane-1,3-dione?

5-Propylcyclohexane-1,3-dione exists as an equilibrium mixture of keto and enol tautomers. In solution, the enol form is often predominant for 1,3-cyclohexanediones.[5] This tautomerism is crucial as the enol form can be stabilized by intermolecular hydrogen bonding. The keto tautomer can be more susceptible to photodegradation pathways.[6] The specific equilibrium is influenced by the solvent and temperature.

Q4: Is 5-Propylcyclohexane-1,3-dione susceptible to oxidation?

Yes, β-dicarbonyl compounds can be susceptible to oxidation. The α-position of cyclic ketones can be oxidized under various conditions.[7] Depending on the oxidizing agent and reaction conditions, this can lead to ring-expansion or ring-cleavage.[8] It is advisable to protect the compound from strong oxidizing agents and atmospheric oxygen during long-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation of 5-Propylcyclohexane-1,3-dione due to pH, temperature, or solvent effects.Prepare samples fresh in a neutral, buffered solvent if possible. Avoid high temperatures during sample preparation. Analyze a freshly prepared standard to confirm the identity of the main peak and any new peaks.
Loss of compound over time in solution. Hydrolysis or other solvent-mediated degradation.Prepare solutions fresh daily. If storage is necessary, store at low temperatures (2-8 °C) and protect from light. Conduct a preliminary stability study in your chosen solvent to determine the acceptable storage duration.
Discoloration of the solid compound. Oxidation or photodegradation.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial in a cool, dark place.
Inconsistent reaction yields. Instability of 5-Propylcyclohexane-1,3-dione under reaction conditions.Carefully control the pH and temperature of your reaction. If the reaction is performed at elevated temperatures, consider that the stability of the compound decreases.[1] Perform a forced degradation study under your reaction conditions to assess stability.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand a compound's stability profile.[6][8][9][10][11]

1. Acidic Hydrolysis:

  • Prepare a solution of 5-Propylcyclohexane-1,3-dione in a suitable solvent (e.g., acetonitrile/water).
  • Add hydrochloric acid to a final concentration of 0.1 N.
  • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
  • At various time points, withdraw an aliquot, neutralize with an equivalent amount of base, and analyze by a suitable analytical method (e.g., HPLC-UV).

2. Basic Hydrolysis:

  • Prepare a solution of 5-Propylcyclohexane-1,3-dione in a suitable solvent.
  • Add sodium hydroxide to a final concentration of 0.1 N.
  • Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
  • At various time points, withdraw an aliquot, neutralize with an equivalent amount of acid, and analyze.

3. Oxidative Degradation:

  • Prepare a solution of 5-Propylcyclohexane-1,3-dione in a suitable solvent.
  • Add hydrogen peroxide to a final concentration of 3%.
  • Incubate at room temperature, protected from light, for a defined period.
  • Analyze at various time points.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period.
  • Alternatively, prepare a solution of the compound and incubate at an elevated temperature.
  • Analyze the sample at various time points.

5. Photodegradation:

  • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a specified light intensity).
  • Simultaneously, keep a control sample in the dark.
  • Analyze both samples at various time points.
Protocol 2: Analysis of Stability by HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (based on similar structures, may require optimization)[12]

  • Injection Volume: 10 µL

  • Temperature: 25 °C

Visualizing Potential Degradation

Degradation Pathway Overview

Potential Degradation Pathways of 5-Propylcyclohexane-1,3-dione A 5-Propylcyclohexane-1,3-dione B Hydrolysis Products (e.g., ring opening) A->B Acid/Base C Oxidation Products (e.g., ring expansion/cleavage) A->C Oxidizing Agents D Photodegradation Products A->D UV/Light

Caption: Potential degradation routes for 5-Propylcyclohexane-1,3-dione.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation A Acidic Hydrolysis F Time-Point Sampling A->F B Basic Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G HPLC-UV Analysis F->G H LC-MS for Degradant ID G->H I Calculate % Degradation G->I J Identify Degradation Products H->J K Determine Stability Profile I->K J->K

Caption: A systematic approach to evaluating compound stability.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Löfgren, J., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Retrieved from [Link]

  • Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. Retrieved from [Link]

  • HOPEMAX. (2024). What is the stability of 1,3 - Cyclohexanedione under different conditions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of the α-oxidation of cyclic ketones. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Reaction of β-Diketones with Peracids. Retrieved from [Link]

  • Cookson, R. C., et al. (1965). Photochemistry of β-diketones. Chemical Communications (London). Retrieved from [Link]

  • NIH. (n.d.). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. Retrieved from [Link]

  • ResearchGate. (2021). Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
  • RSC Publishing. (n.d.). Use of cyclohexane-1,3-dione derivatives in the preparation of enaminones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-dione. Retrieved from [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Synthesis of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Propylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide practical, experience-driven solutions to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Propylcyclohexane-1,3-dione and what are the key scale-up considerations?

A1: The most prevalent and scalable approach for synthesizing 5-alkyl-1,3-cyclohexanediones involves a Michael addition followed by an intramolecular Claisen condensation and subsequent decarboxylation.[1] In the case of 5-Propylcyclohexane-1,3-dione, this typically involves the reaction of a malonic ester, such as diethyl malonate, with an α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation.

Key scale-up considerations for this route include:

  • Reaction Kinetics and Thermochemistry: The Michael addition and Claisen condensation are often exothermic. Understanding the heat flow is critical to prevent runaway reactions, especially at a larger scale.[2][3]

  • Reagent Addition and Mixing: Controlled addition of reagents is crucial to manage the reaction rate and temperature. Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.

  • Solvent Selection: The choice of solvent impacts reaction rates, solubility of intermediates, and product isolation. The solvent must be suitable for the temperature range of all reaction steps and facilitate efficient heat transfer.

  • Work-up and Product Isolation: The transition from laboratory-scale work-up (e.g., separatory funnel extractions) to industrial-scale procedures (e.g., centrifugation, filtration) requires careful planning to ensure product purity and minimize losses.

Q2: Can the Robinson Annulation be used for this synthesis, and what are its pros and cons for scale-up?

A2: Yes, the Robinson annulation is a powerful alternative for constructing the cyclohexanedione ring system.[4][5] It combines a Michael addition and an intramolecular aldol condensation in a single operational sequence.[6][7]

  • Pros for Scale-up:

    • Process Intensification: Combining two steps into one reduces reaction time, solvent usage, and waste generation, leading to a more efficient process.[4]

    • Higher Overall Yields: By avoiding the isolation of the intermediate diketone, potential losses during work-up and purification are minimized.[4]

  • Cons for Scale-up:

    • Complex Optimization: As two reactions occur in one pot, optimizing conditions for both the Michael addition and the aldol condensation simultaneously can be challenging.

    • Side Reaction Potential: The increased complexity can sometimes lead to the formation of more side products if reaction conditions are not tightly controlled.

Q3: What are the primary safety concerns when scaling up the synthesis of 5-Propylcyclohexane-1,3-dione?

A3: The primary safety concerns revolve around the management of exothermic reactions and the handling of potentially hazardous reagents.[8]

  • Thermal Runaway: As mentioned, the reactions involved can be highly exothermic. Inadequate cooling capacity on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3][9]

  • Handling of Strong Bases: The use of strong bases like sodium ethoxide or sodium hydride requires careful handling under inert and anhydrous conditions to prevent violent reactions with water or air.

  • Flammable Solvents: Many organic solvents used in this synthesis are flammable. Proper grounding of equipment and use of inert atmospheres are essential to prevent ignition sources.

Troubleshooting Guides

Problem 1: Low Yield of the Michael Adduct

Symptoms:

  • Incomplete consumption of starting materials (α,β-unsaturated ketone or malonic ester) as observed by TLC or HPLC.

  • Formation of multiple unexpected spots on TLC, indicating side reactions.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inefficient Enolate Formation The concentration or reactivity of the base may be insufficient to fully deprotonate the malonic ester, leading to a lower concentration of the active nucleophile.[10][11]- Verify Base Quality: Use a freshly opened or properly stored strong base (e.g., sodium ethoxide, sodium hydride). - Optimize Base Stoichiometry: Ensure at least one full equivalent of base is used. A slight excess may be beneficial. - Solvent Choice: Use a dry, aprotic solvent that does not compete with the malonic ester for the base.
Decomposition of the α,β-Unsaturated Ketone The Michael acceptor can be prone to polymerization or other side reactions under strongly basic conditions, especially at elevated temperatures.- Controlled Addition: Add the α,β-unsaturated ketone slowly to the solution of the pre-formed enolate. - Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition and initial reaction phase.
Reversibility of the Michael Addition The Michael addition is a reversible reaction.[11] If the subsequent cyclization is slow, the equilibrium may favor the starting materials.- Drive the Reaction Forward: Once the Michael addition is complete, proceed directly to the cyclization step without isolating the intermediate.
Problem 2: Incomplete Cyclization and/or Low Yield of the Cyclohexanedione

Symptoms:

  • Presence of the linear Michael adduct intermediate in the crude product.

  • Low overall yield of the final 5-Propylcyclohexane-1,3-dione.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficiently Strong Base for Claisen Condensation The intramolecular Claisen condensation requires a strong base to deprotonate the appropriate α-carbon of the intermediate.- Use a Stronger Base: If a weaker base was used for the Michael addition, a stronger base may be needed for the cyclization step. - Ensure Anhydrous Conditions: Water will quench the base and prevent the condensation from proceeding.
Steric Hindrance The propyl group at the 5-position might introduce some steric hindrance, slowing down the intramolecular cyclization.- Increase Reaction Temperature: After the Michael addition, carefully increasing the temperature can provide the necessary activation energy for cyclization. - Prolong Reaction Time: Allow for a longer reaction time for the cyclization to go to completion.
Problem 3: Difficulties with Decarboxylation

Symptoms:

  • Isolation of the β-keto ester intermediate instead of the final dione.

  • Incomplete reaction even after prolonged heating.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inefficient Hydrolysis of the Ester The ester group must first be hydrolyzed to a carboxylic acid before decarboxylation can occur.[12][13]- Ensure Complete Saponification: Use a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating to drive the ester hydrolysis to completion. - Acidification: After saponification, carefully acidify the reaction mixture to protonate the carboxylate and form the β-keto acid.
Suboptimal Decarboxylation Conditions The decarboxylation of the resulting β-keto acid is thermally driven but can be influenced by pH.[14][15]- Acid Catalysis: The decarboxylation is often facilitated by acidic conditions. Ensure the mixture is sufficiently acidic after the hydrolysis work-up. - Adequate Heating: Heat the acidic solution to reflux to promote the loss of CO2. The temperature required will depend on the solvent used.

Experimental Workflow and Visualization

Below is a generalized workflow for the scale-up synthesis of 5-Propylcyclohexane-1,3-dione.

Scale_Up_Synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Claisen Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate Formation A->C Deprotonation B Strong Base (e.g., NaOEt) in Anhydrous Solvent B->C E Michael Adduct Intermediate C->E D α,β-Unsaturated Ketone (e.g., 1-Hexen-3-one) D->E Nucleophilic Attack F Cyclic β-Keto Ester E->F Cyclization under Basic Conditions E->F G Saponification (Base, H2O, Heat) F->G F->G H β-Keto Acid Intermediate G->H I Acidification & Heat H->I J 5-Propylcyclohexane-1,3-dione I->J Loss of CO2

Caption: Generalized workflow for the synthesis of 5-Propylcyclohexane-1,3-dione.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]

  • Filo. Step-by-step mechanism of the Michael addition between diethyl malonate a.. Available at: [Link]

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  • Google Patents. EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione.
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  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available at: [Link]

Sources

troubleshooting failed reactions with 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Propylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile building block. Our goal is to equip you with the knowledge to overcome common experimental challenges and ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and reactivity of 5-Propylcyclohexane-1,3-dione.

Q1: What are the key structural and reactive features of 5-Propylcyclohexane-1,3-dione?

5-Propylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione, is a β-diketone. The key features that dictate its reactivity are:

  • Acidity of the C2 Proton: The methylene protons at the C2 position (between the two carbonyl groups) are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyls. This allows for easy deprotonation to form a stabilized enolate, which is a potent nucleophile.

  • Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, it exists as a mixture of keto and enol tautomers in solution.[1] The enol form is often the dominant species and plays a crucial role in its reactivity.

  • Nucleophilicity: The enolate formed upon deprotonation is a soft nucleophile, making it ideal for conjugate additions (Michael reactions).[2][3][4]

  • Reaction Sites: The primary reaction sites are the acidic C2 carbon and the carbonyl groups themselves, which can undergo nucleophilic attack.

Q2: How should I store and handle 5-Propylcyclohexane-1,3-dione?

While specific stability data for the 5-propyl derivative is not extensively published, general guidelines for cyclohexane-1,3-diones should be followed. It is a solid compound and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, refrigeration is recommended. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.[6]

Q3: In what solvents is 5-Propylcyclohexane-1,3-dione soluble?

Cyclohexane-1,3-diones generally exhibit good solubility in polar organic solvents such as ethanol, methanol, tetrahydrofuran (THF), and dimethylformamide (DMF). Solubility in nonpolar solvents like hexanes is limited. The choice of solvent will be highly dependent on the specific reaction being performed.

Q4: What are the most common reactions involving 5-Propylcyclohexane-1,3-dione?

The reactivity of 5-Propylcyclohexane-1,3-dione is characteristic of β-dicarbonyl compounds. The most common and synthetically useful reactions include:

  • Michael Addition: As a soft nucleophile, the enolate of 5-propylcyclohexane-1,3-dione readily participates in Michael additions to α,β-unsaturated carbonyl compounds.[2][3][4][7]

  • Knoevenagel Condensation: It can act as the active methylene compound in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base.[8][9]

  • Alkylation: The acidic C2 proton can be removed by a suitable base, and the resulting enolate can be alkylated with various electrophiles.

  • Synthesis of Heterocycles: It is a valuable precursor for the synthesis of various heterocyclic systems, such as pyrans, pyridines, and thiophenes, often through multi-component reactions.[10]

Section 2: Troubleshooting Failed Reactions

This section provides a structured approach to diagnosing and resolving common issues encountered in reactions with 5-Propylcyclohexane-1,3-dione.

Guide 1: Troubleshooting Failed Michael Additions

The Michael addition is a cornerstone reaction for this class of compounds. Low yield or no reaction are common hurdles.

Problem: Low to no yield of the Michael adduct.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution(s)
Improper Base Selection A base that is too strong can lead to side reactions, such as self-condensation of the Michael acceptor. A base that is too weak will not sufficiently deprotonate the dione.For Michael additions, a catalytic amount of a non-nucleophilic base like sodium ethoxide or potassium carbonate is often sufficient. The choice of base should be tailored to the specific substrates.
Reaction Temperature Michael additions are often run at room temperature or with gentle heating. Excessively high temperatures can promote side reactions or decomposition.Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
Steric Hindrance The propyl group at the 5-position or bulky substituents on the Michael acceptor can sterically hinder the reaction.In cases of significant steric hindrance, longer reaction times or a more reactive (less hindered) base may be necessary.
Poor Quality of Reagents The 5-propylcyclohexane-1,3-dione or the Michael acceptor may be impure. The solvent may contain water, which can quench the enolate.Ensure the purity of your starting materials. Use anhydrous solvents for the reaction.

Experimental Protocol: General Procedure for a Michael Addition

  • To a solution of 5-Propylcyclohexane-1,3-dione (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, THF) under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0-1.2 eq).

  • Add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[11]

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Troubleshooting Workflow: Michael Addition

Michael_Addition_Troubleshooting start Low/No Product check_base Verify Base (Strength & Stoichiometry) start->check_base check_temp Optimize Temperature check_base->check_temp Base OK solution_base Use weaker/stronger base or catalytic amount check_base->solution_base Base Incorrect check_sterics Assess Steric Hindrance check_temp->check_sterics Temp OK solution_temp Run at RT or with gentle heating check_temp->solution_temp Temp Incorrect check_reagents Confirm Reagent Purity & Anhydrous Conditions check_sterics->check_reagents Sterics OK solution_sterics Increase reaction time or use less hindered base check_sterics->solution_sterics Sterics an Issue solution_reagents Purify starting materials & use dry solvents check_reagents->solution_reagents Reagents Impure success Successful Reaction check_reagents->success Reagents OK solution_base->success solution_temp->success solution_sterics->success solution_reagents->success

Caption: Troubleshooting flowchart for failed Michael additions.

Guide 2: Troubleshooting Failed Knoevenagel Condensations

The Knoevenagel condensation is another key transformation. Failure to obtain the desired α,β-unsaturated product is a common issue.

Problem: Low to no yield of the Knoevenagel condensation product.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution(s)
Inappropriate Catalyst A strong base can cause self-condensation of the aldehyde or ketone starting material.[8][9] A catalyst that is too weak will not promote the reaction effectively.Use a weak base catalyst such as piperidine or pyridine.[8][9] The optimal catalyst can be substrate-dependent.
Water Removal The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[8]Use a Dean-Stark trap to azeotropically remove water, especially if the reaction is run at elevated temperatures in a solvent like toluene.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[8] Some Knoevenagel condensations require heating to proceed to completion.[8]
Side Reactions A common side reaction is the Michael addition of the dione to the newly formed α,β-unsaturated product.[8]Optimize the stoichiometry of the reactants, for instance, by using a slight excess of the carbonyl compound.[8]

Experimental Protocol: General Procedure for a Knoevenagel Condensation

  • In a round-bottom flask equipped with a condenser (and a Dean-Stark trap if necessary), dissolve 5-Propylcyclohexane-1,3-dione (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., toluene, ethanol).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent.[8]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[8]

Troubleshooting Workflow: Knoevenagel Condensation

Knoevenagel_Condensation_Troubleshooting start Low/No Product check_catalyst Verify Catalyst (Weak Base) start->check_catalyst check_water Is Water Being Removed? check_catalyst->check_water Catalyst OK solution_catalyst Use Piperidine/Pyridine check_catalyst->solution_catalyst Catalyst Incorrect check_completion Monitor for Completion (TLC/GC-MS) check_water->check_completion Water Removal OK solution_water Use Dean-Stark Trap check_water->solution_water Water Present check_side_reactions Check for Side Products check_completion->check_side_reactions Reaction Complete solution_completion Increase Time/Temperature check_completion->solution_completion Incomplete solution_side_reactions Adjust Stoichiometry check_side_reactions->solution_side_reactions Side Reactions Observed success Successful Reaction check_side_reactions->success No Side Reactions solution_catalyst->success solution_water->success solution_completion->success solution_side_reactions->success

Caption: Troubleshooting flowchart for failed Knoevenagel condensations.

Section 3: Analytical Monitoring of Reactions

Effective troubleshooting relies on accurate monitoring of the reaction progress.

Q5: What are the best techniques for monitoring reactions with 5-Propylcyclohexane-1,3-dione?

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method for routine monitoring. A typical mobile phase would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate or iodine can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS provides separation and mass information, which is invaluable for identifying starting materials, intermediates, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[7][11] This is particularly useful for determining conversion and identifying the structure of the product.

References

  • Dalton Transactions. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
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  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexane-1,3-Dione Reactions Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Isopropyl)cyclohexane-1,3-dione. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Michael Addition. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • YouTube. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]

  • ResearchGate. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-dione. Retrieved from [Link]

  • MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-diol. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
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Sources

avoiding byproduct formation with 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Propylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile β-diketone. Here, we will address common challenges and provide in-depth troubleshooting guides to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and validated experimental strategies.

Introduction to the Reactivity of 5-Propylcyclohexane-1,3-dione

5-Propylcyclohexane-1,3-dione is a valuable building block in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. Its reactivity is dominated by the presence of two carbonyl groups and an acidic methylene bridge. This structure allows for facile enolate formation, making it an excellent nucleophile in reactions such as Michael additions, Knoevenagel condensations, and alkylations.

However, this rich reactivity profile also presents challenges. The presence of multiple reactive sites can lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide will provide a systematic approach to identifying and mitigating these side reactions.

Core Principles of Reactivity and Tautomerism

A fundamental characteristic of 5-Propylcyclohexane-1,3-dione is its existence in a keto-enol tautomeric equilibrium.[1][2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which significantly influences the molecule's reactivity. The acidity of the methylene protons (α to both carbonyls) is dramatically increased compared to a simple ketone, with a pKa value typically around 9-11.[3] This enhanced acidity allows for the use of mild bases to generate the enolate, which is a key factor in controlling reaction selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield in Michael Addition Reactions - Competing Side Reactions

Question: I am performing a Michael addition using 5-Propylcyclohexane-1,3-dione as the Michael donor and an α,β-unsaturated ketone as the acceptor. My yield of the desired 1,4-adduct is low, and I observe several other spots on my TLC plate. What are the likely byproducts and how can I suppress their formation?

Answer:

Low yields in Michael additions with β-diketones are often due to competing side reactions. The primary culprits are typically 1,2-addition to the carbonyl group of the acceptor and self-condensation of the starting materials.[4]

Potential Byproducts and Their Formation Mechanisms:

  • 1,2-Addition Product (Aldol Adduct): The enolate of 5-Propylcyclohexane-1,3-dione can act as a hard nucleophile and attack the electrophilic carbonyl carbon of the Michael acceptor, leading to a 1,2-addition product. This is more likely to occur with highly reactive, unhindered carbonyls and under conditions that favor kinetic control (e.g., very low temperatures with strong, non-equilibrating bases).

  • Self-Condensation of the Michael Acceptor: If the Michael acceptor can enolize, it may undergo self-condensation under the basic reaction conditions.

  • Self-Condensation of 5-Propylcyclohexane-1,3-dione: Although less common, under forcing conditions, the dione can undergo self-condensation.

  • Double Michael Addition: If the Michael acceptor has multiple sites for addition, or if the initial adduct can react further, poly-addition products can form.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Base Selection Use a mild, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine, or a catalytic amount of a weaker base like piperidine.Strong, hard bases like LDA or organolithium reagents can favor 1,2-addition. Milder bases favor the thermodynamically controlled 1,4-addition pathway.
Solvent Choice Aprotic polar solvents like THF, acetonitrile, or DMF are generally preferred.These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the enolate.
Temperature Control Run the reaction at room temperature or slightly elevated temperatures (40-60 °C).While counterintuitive, slightly higher temperatures can favor the reversible 1,2-addition to revert to starting materials, allowing the irreversible 1,4-addition to become the dominant pathway.
Order of Addition Add the Michael acceptor slowly to a solution of the dione and the base.This maintains a low concentration of the acceptor, minimizing its self-condensation.

Experimental Workflow: Optimized Michael Addition

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Dissolve 5-Propylcyclohexane-1,3-dione and base in THF add_acceptor Slowly add Michael acceptor at room temperature start->add_acceptor Ensure complete dissolution stir Stir for 12-24 hours, monitoring by TLC add_acceptor->stir quench Quench with aq. NH4Cl stir->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify

Caption: Optimized workflow for a selective Michael addition.

Issue 2: Multiple Products in Knoevenagel Condensation

Question: I am attempting a Knoevenagel condensation between 5-Propylcyclohexane-1,3-dione and an aromatic aldehyde using piperidine as a catalyst. I am getting a mixture of products, including what appears to be a tandem Knoevenagel-Michael adduct. How can I selectively obtain the initial Knoevenagel product?

Answer:

The Knoevenagel condensation is a powerful tool for forming α,β-unsaturated systems.[5] However, the initial product is itself a Michael acceptor, which can react with a second molecule of the dione, leading to a tandem Knoevenagel-Michael adduct.[6] The selectivity is highly dependent on the reaction conditions.

Potential Byproducts and Their Formation Mechanisms:

  • Knoevenagel Product: The desired product from the condensation of one molecule of the dione and one molecule of the aldehyde, followed by dehydration.

  • Tandem Knoevenagel-Michael Adduct: The initial Knoevenagel product acts as a Michael acceptor and reacts with another equivalent of the dione's enolate.

  • Aldehyde Self-Condensation (Aldol): If the aldehyde has α-protons, it can undergo self-condensation, especially with stronger bases or higher temperatures.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the aldehyde.This ensures that the dione is the limiting reagent, reducing the likelihood of it acting as a Michael donor in a subsequent reaction.
Catalyst Loading Use a catalytic amount of a weak base like piperidine or pyrrolidine.A full equivalent or a stronger base can accelerate the subsequent Michael addition.
Reaction Time and Temperature Monitor the reaction closely by TLC and stop it as soon as the starting dione is consumed. Run the reaction at a lower temperature if possible.Shorter reaction times and lower temperatures will favor the formation of the initial Knoevenagel product and disfavor the slower, subsequent Michael addition.
Dehydrating Agent Consider the addition of a dehydrating agent like molecular sieves or using a Dean-Stark trap if the reaction is run in a suitable solvent like toluene.Removal of water drives the equilibrium towards the condensation product.

Reaction Pathway Visualization

Knoevenagel_Byproducts Dione 5-Propylcyclohexane-1,3-dione Knoevenagel_Product Knoevenagel Product (α,β-unsaturated dione) Dione->Knoevenagel_Product + Aldehyde - H2O Tandem_Product Tandem Knoevenagel-Michael Adduct Dione->Tandem_Product Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel_Product Knoevenagel_Product->Tandem_Product + Dione (enolate)

Sources

Catalyst Selection for 5-Propylcyclohexane-1,3-dione Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propylcyclohexane-1,3-dione. It is designed to address common challenges and frequently asked questions related to catalyst selection and optimization, moving beyond procedural steps to explain the underlying chemical principles.

Section 1: Synthesis Strategy & Core Concepts

The synthesis of 5-Propylcyclohexane-1,3-dione, a key intermediate in the creation of various biologically active molecules, typically hinges on the formation of a six-membered ring through carbon-carbon bond formation.[1][2] The most prevalent and robust strategies involve variations of the Michael addition and Robinson annulation, where catalyst selection is paramount for achieving high yield and purity.[3][4][5][6]

A common synthetic route involves the base-catalyzed Michael addition of a nucleophile, such as diethyl malonate, to an α,β-unsaturated ketone, followed by an intramolecular condensation reaction. Another key strategy is the hydrogenation of an unsaturated precursor. This guide will focus on catalyst selection for these critical steps.

Section 2: Catalyst Selection FAQ

This section addresses frequently asked questions regarding catalyst selection for the primary synthesis routes.

Question 1: What are the primary synthesis routes for 5-Propylcyclohexane-1,3-dione and which catalysts are used?

Answer: The two primary routes are:

  • Base-Catalyzed Cyclocondensation: This is a variation of the Robinson Annulation.[3][6] It involves the Michael addition of a C-nucleophile (like diethyl malonate) to an α,β-unsaturated ketone (e.g., hept-1-en-3-one) followed by an intramolecular Claisen condensation. The catalyst for this reaction is a base.

  • Catalytic Hydrogenation: This route involves the synthesis of an unsaturated precursor, such as 5-Propyl-2-cyclohexen-1,3-dione, which is then hydrogenated to the desired saturated dione. The catalysts are typically heterogeneous noble metal catalysts.

Question 2: For the base-catalyzed cyclocondensation route, how do I select the appropriate base?

Answer: The choice of base is critical and depends on the pKa of the pronucleophile (the acidic proton of the malonic ester) and the desired reaction rate.

  • Sodium Ethoxide (NaOEt): A common and cost-effective choice. It is typically used in ethanol as a solvent. It is a strong enough base to deprotonate diethyl malonate effectively.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides an irreversible deprotonation.[1] This can be advantageous in driving the reaction to completion. It is typically used in an aprotic solvent like THF or toluene.

  • Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that can favor the kinetic enolate, though this is less of a concern with highly acidic malonates. It is often used in THF or tert-butanol.

Expert Insight: For the synthesis of 5-Propylcyclohexane-1,3-dione from diethyl malonate and hept-1-en-3-one, sodium ethoxide in ethanol is a reliable starting point due to its sufficient basicity and the compatibility of the solvent with the reactants.

Question 3: What are the recommended catalysts for the hydrogenation of a 5-propyl-2-cyclohexen-1,3-dione precursor?

Answer: The selective hydrogenation of the carbon-carbon double bond without affecting the carbonyl groups is the primary goal.

  • Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for the hydrogenation of alkenes.[7] A 5% or 10% Pd/C catalyst is typically effective under mild conditions (room temperature, 1-4 atm H₂).

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that can be used for the hydrogenation of a wide range of functional groups. It may require more careful control of reaction conditions to avoid over-reduction.

  • Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, but it can sometimes be less selective and may require higher temperatures and pressures.

Expert Insight: For this specific transformation, 5% Pd/C is the recommended starting catalyst due to its high selectivity for the C=C bond and its ease of handling.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Issue 1: Low yield in the base-catalyzed cyclocondensation reaction.

Potential Cause Troubleshooting Step
Inactive Base: The base (e.g., NaOEt, NaH) may have degraded due to moisture. Use a freshly opened bottle or a freshly prepared solution.
Insufficient Base: Ensure at least one equivalent of base is used for the deprotonation of the malonate.
Side Reactions: Polymerization of the α,β-unsaturated ketone can be an issue. Add the ketone slowly to the solution of the deprotonated malonate.
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction by TLC. If necessary, increase the reaction time or temperature.

Issue 2: Poor selectivity or over-reduction during the hydrogenation step.

Potential Cause Troubleshooting Step
Catalyst is too active: If using a highly active catalyst like PtO₂, consider switching to a less active one like 5% Pd/C.
High Hydrogen Pressure/Temperature: Reduce the hydrogen pressure and/or reaction temperature to increase selectivity.
Excessive Catalyst Loading: Too much catalyst can lead to over-reduction.[8][9] Optimize the catalyst loading, starting with a lower amount (e.g., 1-2 mol%).

Issue 3: Catalyst deactivation.

Potential Cause Troubleshooting Step
Catalyst Poisoning: The starting materials or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst.[10] Purify the starting materials and use high-purity solvents.
Coking: At high temperatures, carbonaceous deposits can form on the catalyst surface, blocking active sites.[11][12] Ensure the reaction is run at the optimal temperature.
Sintering: High temperatures can cause the metal particles on the support to agglomerate, reducing the active surface area.[10] Avoid excessive reaction temperatures.

Section 4: Experimental Protocols & Data

Protocol 1: Base-Catalyzed Synthesis of 5-Propylcyclohexane-1,3-dione
  • Under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 eq) in anhydrous ethanol at room temperature.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of hept-1-en-3-one (1.0 eq) in anhydrous ethanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation of 5-Propyl-2-cyclohexen-1,3-dione
  • Dissolve 5-Propyl-2-cyclohexen-1,3-dione (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 5% Pd/C catalyst (1-5 mol% loading) to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (1-4 atm) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Table 1: Comparison of Catalysts for Hydrogenation
CatalystTypical Loading (mol%)Pressure (atm)Temperature (°C)Notes
5% Pd/C 1 - 51 - 425 - 50High selectivity for C=C bonds.
PtO₂ 0.5 - 21 - 325Highly active, may lead to over-reduction.
Raney Ni 5 - 1010 - 5050 - 100Cost-effective, but may require harsher conditions.

Section 5: Visualizing the Process

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Michael Addition & Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Hydrogenation Diethyl Malonate Diethyl Malonate Intermediate Cyclized Intermediate Diethyl Malonate->Intermediate NaOEt Hept-1-en-3-one Hept-1-en-3-one Hept-1-en-3-one->Intermediate Unsaturated_Dione 5-Propyl-2-cyclohexen-1,3-dione Intermediate->Unsaturated_Dione H₃O⁺, Δ Final_Product 5-Propylcyclohexane-1,3-dione Unsaturated_Dione->Final_Product H₂, Pd/C

Caption: Synthetic pathway for 5-Propylcyclohexane-1,3-dione.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Reactants Verify Reactant Purity Start->Check_Reactants Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Start->Optimize_Conditions Resolved Yield Improved Check_Base->Resolved Check_Reactants->Resolved Optimize_Conditions->Resolved

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Chemistry LibreTexts. (2020, October 20). 13.9: The Robinson Annulation. [Link]

  • Chemistry LibreTexts. (2016, January 11). 19.18: The Robinson Annulation. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2020, December 22). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. [Link]

  • ResearchGate. (2019, August 5). (PDF) Catalyst Deactivation, Poisoning and Regeneration. [Link]

  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]

  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate,. [Link]

  • ResearchGate. (n.d.). Optimisation of catalyst loading for effective TH of aceto- phenone using complex Ru3 as pre-catalyst. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2024, December 1). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

  • YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. [Link]

  • ResearchGate. (2025, August 7). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. [Link]

  • YouTube. (2021, April 15). Catalyst deactivation. [Link]

  • MDPI. (2021, June 30). Special Issue on Catalyst Deactivation and Regeneration. [Link]

  • MDPI. (n.d.). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. [Link]

  • PubChem. (n.d.). 5-Propylcyclohexane-1,3-dione. [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic ....
  • PubChem. (n.d.). 3-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohexanone. [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. [Link]

  • YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • Chemistry LibreTexts. (2019, December 30). 11.5: Catalytic Hydrogenation. [Link]

  • European Patent Office. (2017, May 3). HYDROGENATION OF DIENE-BASED POLYMERS - EP 2598537 B1. [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]

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Technical Support Center: Solvent Effects on 5-Propylcyclohexane-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Propylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, grounded in established chemical principles.

Introduction: The Critical Role of the Solvent

5-Propylcyclohexane-1,3-dione is a versatile building block in organic synthesis. Its reactivity is fundamentally governed by the equilibrium between its keto and enol tautomers. The choice of solvent can dramatically influence this equilibrium, and consequently, the outcome of a reaction, affecting reaction rates, yields, and even the regioselectivity of product formation. This guide will provide you with the insights to harness solvent effects to your advantage.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-Propylcyclohexane-1,3-dione sluggish or not proceeding to completion?

A1: The reactivity of 5-Propylcyclohexane-1,3-dione is intrinsically linked to its keto-enol tautomerism. The enol form is typically the more nucleophilic species required for many reactions. The choice of solvent plays a pivotal role in the position of this equilibrium.

  • Explanation of Causality: Polar solvents, particularly protic solvents like methanol and ethanol, can stabilize the more polar keto tautomer through hydrogen bonding, thereby reducing the concentration of the reactive enol form.[1][2][3] Conversely, non-polar aprotic solvents like toluene or hexane will favor the enol form, which is stabilized by an intramolecular hydrogen bond.[1]

  • Troubleshooting Steps:

    • Solvent Choice: If your reaction is slow, consider switching from a polar protic solvent to a polar aprotic solvent (e.g., THF, DMF, DMSO) or a non-polar solvent (e.g., toluene, dichloromethane). This shift will favor the formation of the more reactive enolate anion.

    • Base Selection: The choice of base is also critical. A strong, non-nucleophilic base will deprotonate the dione to form the enolate. The solubility and effectiveness of the base can be highly solvent-dependent.

    • Temperature: Increasing the reaction temperature can often overcome activation energy barriers, but be mindful of potential side reactions.

Q2: I am observing a mixture of C-alkylated and O-alkylated products in my alkylation reaction. How can I improve the selectivity for C-alkylation?

A2: The competition between C-alkylation and O-alkylation is a classic challenge in the chemistry of 1,3-dicarbonyl compounds. The solvent system is a key factor in controlling this selectivity.

  • Explanation of Causality: The enolate of 5-Propylcyclohexane-1,3-dione is an ambident nucleophile, with electron density on both a carbon and an oxygen atom.

    • O-alkylation is favored under conditions that promote a "free" or dissociated enolate, which often occurs in polar aprotic solvents like DMF or DMSO.[4] These solvents effectively solvate the cation, leaving the more electronegative oxygen atom more exposed and reactive. This pathway is often under kinetic control.

    • C-alkylation is favored in less polar or protic solvents where the enolate and its counter-ion exist as a tighter ion pair.[4] Protic solvents can also solvate the oxygen atom of the enolate, making the carbon atom the more available nucleophilic center. This pathway is often under thermodynamic control.

  • Troubleshooting Protocol:

    • Solvent Modification:

      • To favor C-alkylation , switch to a less polar solvent such as THF or even a non-polar solvent like toluene. Protic solvents like ethanol or methanol can also favor C-alkylation, but may lead to slower reaction rates.

      • To favor O-alkylation , use a polar aprotic solvent like DMF or DMSO.

    • Counter-ion Effect: The nature of the counter-ion of the base used is also important. Smaller, harder cations (like Li⁺) tend to associate more tightly with the oxygen of the enolate, favoring C-alkylation. Larger, softer cations (like K⁺) lead to a looser ion pair, which can increase the proportion of O-alkylation.

    • Leaving Group: A better leaving group on the electrophile will favor O-alkylation due to a more charge-separated transition state.

ConditionFavored ProductRationale
Solvent
Polar Aprotic (DMF, DMSO)O-alkylationSolvates cation, "freeing" the enolate.
Protic (Ethanol, Methanol)C-alkylationSolvates the oxygen of the enolate.
Non-polar (Toluene, THF)C-alkylationPromotes tight ion-pairing.
Counter-ion
Li⁺C-alkylationForms a tight ion pair with oxygen.
K⁺O-alkylationForms a looser ion pair.
Q3: My Knoevenagel condensation with an aldehyde is giving low yields. What solvent system should I be using?

A3: The Knoevenagel condensation involves the reaction of the active methylene group of the dione with an aldehyde or ketone. The optimal solvent depends on the catalyst and substrates used.

  • Explanation of Causality: This reaction is often base-catalyzed and proceeds via the enolate. The solvent must be able to dissolve the reactants and the catalyst, and it should not interfere with the catalytic cycle. In many cases, a solvent that can be removed along with the water formed during the condensation (e.g., via a Dean-Stark apparatus) is beneficial.

  • Troubleshooting and Optimization:

    • Aprotic Solvents: Non-polar aprotic solvents like toluene or benzene are frequently used, often with a Dean-Stark trap to remove water and drive the equilibrium towards the product.

    • Polar Aprotic Solvents: Solvents like DMF can also be effective, particularly with certain catalysts, as they can increase the solubility of the reactants and intermediates.

    • Solvent-Free Conditions: In some cases, solvent-free conditions with a solid-supported catalyst can be a highly efficient and environmentally friendly option.

Troubleshooting Guides

Guide 1: Optimizing Michael Addition Reactions

The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common application of 5-Propylcyclohexane-1,3-dione as the Michael donor.

Common Problem: Low yield of the Michael adduct and/or formation of side products.

Workflow for Optimization:

Caption: Troubleshooting workflow for Michael addition reactions.

Detailed Steps:

  • Analyze the Current Solvent System: Identify the properties of your current solvent (polar, non-polar, protic, aprotic).

  • Consider Solvent Polarity:

    • Polar Protic Solvents (e.g., Ethanol): These can facilitate proton transfer steps but may also lead to retro-Michael reactions. If you suspect this, consider switching to an aprotic solvent.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often good choices as they can effectively dissolve the enolate and other charged intermediates. However, they can sometimes lead to side reactions due to their high boiling points and reactivity.

    • Non-polar Solvents (e.g., Toluene, THF): These can be effective, particularly in base-catalyzed reactions. Ensure your reactants and catalyst are sufficiently soluble. If not, a polar aprotic co-solvent might be necessary.

  • Base and Temperature: The choice of base and reaction temperature are intrinsically linked to the solvent. A change in solvent may require re-optimization of the base and temperature.

Guide 2: Managing Keto-Enol Tautomerism for Consistent Reactivity

The ratio of keto to enol tautomers can be determined by ¹H NMR spectroscopy, which can be a valuable tool for troubleshooting.[2][5]

Common Problem: Inconsistent reaction outcomes that may be attributable to shifts in the keto-enol equilibrium.

Experimental Protocol for ¹H NMR Analysis:

  • Prepare solutions of 5-Propylcyclohexane-1,3-dione at a consistent concentration in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Acquire ¹H NMR spectra for each solution.

  • Identify the characteristic signals for the keto and enol forms.

    • Keto form: Look for the signal corresponding to the protons of the methylene group between the two carbonyls.

    • Enol form: Look for the vinylic proton signal.

  • Integrate the signals for the keto and enol forms to determine their relative ratio.

Interpreting the Results:

Solvent TypeExpected Predominant TautomerRationale
Non-polar (e.g., CDCl₃)EnolIntramolecular H-bonding stabilizes the enol form.
Polar Aprotic (e.g., DMSO-d₆)KetoThe polar solvent disrupts intramolecular H-bonding and stabilizes the more polar keto form.
Polar Protic (e.g., Methanol-d₄)KetoStrong H-bonding with the solvent stabilizes the keto form.

This data can then inform your choice of solvent for a particular reaction to ensure you have a sufficient concentration of the desired reactive tautomer.

Logical Relationship Diagram:

G cluster_0 Solvent Properties cluster_1 Tautomeric Equilibrium cluster_2 Reaction Outcome Polar Protic Polar Protic Keto Keto Polar Protic->Keto Stabilizes Polar Aprotic Polar Aprotic Polar Aprotic->Keto Favors Non-Polar Non-Polar Enol Enol Non-Polar->Enol Favors Michael Addition Michael Addition Keto->Michael Addition Can be reactive C-Alkylation C-Alkylation Enol->C-Alkylation Favored in non-polar/protic O-Alkylation O-Alkylation Enol->O-Alkylation Favored in polar aprotic Knoevenagel Condensation Knoevenagel Condensation Enol->Knoevenagel Condensation Reactive form

Caption: Influence of solvent on tautomerism and reaction type.

References

  • Ruiz, D. L., Albesa, A. G., Ponzinibbio, A., & Schiavoni, M. C. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 979(1-3), 129-136.
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(24), 8427.
  • Optimization of the Reaction Conditions.
  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure, 1108, 54-62.
  • Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers.
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Differential reaction energy profiles for O versus C alkylation of enolates.
  • Optimization of reaction conditions for Michael addition.
  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions.
  • C-Alkylation vs O-Alkyl
  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry, 11, 116-126.
  • Enolate Seminar. Macmillan Group, Princeton University.
  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube.
  • Understanding the regioselectivity in Scholl reactions for the synthesis of oligoarenes.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 752-762.
  • Kinetic vs.
  • 5-Propylcyclohexane-1,3-diol. PubChem.
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 25(21), 5099.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione. PubChem.
  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • 5-Propylcyclohexane-1,3-dione. PubChem.
  • 5-Propylcyclohexane-1,3-dione. Achmem.
  • A solvent-induced reversal of regioselectivity in the Suzuki coupling of pyrrole esters.
  • An In-Depth Technical Guide to the Knoevenagel Condensation for 1,3-Dioxan-4-one Synthesis. Benchchem.
  • High Regio- and Diastereo-Selective Synthesis of 1,5-Dicarbonyls by Michael Addition.
  • Michael Additions Revisited with 1,3 Dicarbonyls. YouTube.

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Technical Support Center: Monitoring 5-Propylcyclohexane-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving 5-Propylcyclohexane-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of tracking reaction progress accurately and efficiently. As β-diketones like 5-Propylcyclohexane-1,3-dione are versatile intermediates, rigorous in-process monitoring is paramount for optimizing yield, minimizing impurities, and ensuring reproducibility.

This guide provides in-depth, field-tested insights into common analytical techniques, presented in a troubleshooting-focused Q&A format. We will explore the "why" behind experimental choices, ensuring you can not only solve problems but also understand their root causes.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for qualitative reaction monitoring.[1][2] It provides a quick snapshot of the presence of starting materials, products, and byproducts.

TLC Troubleshooting Q&A

Question: My spots are streaking or elongated. What's causing this and how do I fix it?

Answer: Spot streaking is a common issue that can obscure results, making it difficult to determine reaction completion. The primary causes and solutions are:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[3][4] This saturates the stationary phase, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your reaction aliquot significantly before spotting. It's often better to spot a dilute sample multiple times in the same location (allowing the solvent to evaporate between applications) than to spot a concentrated sample once.[3][4]

  • Compound Polarity/Acidity/Basicity: 5-Propylcyclohexane-1,3-dione and related structures can be acidic due to the enolizable protons. Highly polar or ionizable compounds may interact too strongly with the silica gel.

    • Solution: Modify the mobile phase. For acidic compounds like β-diketones, adding a small amount of acetic or formic acid (0.1–1%) to the eluent can suppress ionization and lead to sharper spots.[3]

  • Inappropriate Solvent System: If the mobile phase is too polar, it may not allow for proper partitioning, causing the compound to move as a band rather than a spot.

    • Solution: Decrease the polarity of your eluent system.[3]

Question: My starting material and product have very similar Rf values. How can I improve separation?

Answer: Poor separation between two spots with similar polarities is a frequent challenge.

  • Causality: The Rf (retention factor) is determined by the compound's partitioning between the stationary and mobile phases. If the starting material and product have very similar structures and polarities, they will travel up the plate at nearly the same rate.

  • Solutions:

    • Change Solvent System: Experiment with different solvent systems. The goal is to find a mobile phase that has a differential affinity for your two compounds. Try combinations of solvents with different properties (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). A less polar solvent system will generally decrease Rf values and may increase the separation between spots.[3][5]

    • Use a Co-spot: A "co-spot" is crucial for confirming reaction progress when Rf values are close. Spot the starting material in one lane, the reaction mixture in the middle lane, and a combination of the starting material and reaction mixture (the co-spot) in the third lane. If the reaction is complete, the middle lane will show only the product spot, and the co-spot lane will show two distinct spots (starting material and product). If the spots merge into a single elongated spot in the co-spot lane, your separation is insufficient.[5]

    • Two-Dimensional (2D) TLC: If you suspect one of your spots is a decomposition product, a 2D TLC can be informative.[6] Run the plate in one direction, dry it, rotate it 90 degrees, and run it again in a second solvent system. Stable compounds will appear on the diagonal, while decomposition products will appear off the diagonal.[5][6]

Question: I don't see any spots on my TLC plate after development.

Answer: This can be alarming, but it's often easily resolved.

  • Insufficient Concentration: The sample may be too dilute to be detected.[3][4]

    • Solution: Concentrate your sample or spot it multiple times in the same location, ensuring the plate dries between applications.[3][4]

  • Compound is Not UV-Active: 5-Propylcyclohexane-1,3-dione has a chromophore and should be UV-active. However, if your product is not, you will not see it under a UV lamp.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with reducible functional groups (like the double bond in the enol form). Anisaldehyde or ceric ammonium molybdate stains are also broadly applicable.[5]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate before or during development.[3]

    • Solution: Develop the plate immediately after spotting and drying.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[4]

Problem Potential Cause Solution
Streaking/ElongationSample overloaded; Compound is acidic/basicDilute sample; Add 0.1-1% acetic acid or triethylamine to eluent[1][3]
Poor Separation (Rf too close)Inappropriate solvent systemTest different mobile phases; Use a co-spot for confirmation[5]
Rf too high or too lowEluent is too polar or not polar enoughDecrease or increase the eluent polarity, respectively[3]
No Spots VisibleSample too dilute; Not UV-activeConcentrate sample/spot multiple times; Use a chemical stain (e.g., KMnO₄)[3][4]

Section 2: GC-MS and HPLC Monitoring

For quantitative analysis and more complex reaction mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable.

Workflow for Method Development & Troubleshooting

Below is a typical workflow for troubleshooting chromatographic issues.

G start Poor Chromatographic Result (e.g., Bad Peak Shape, No Separation) check_system Is the issue with ALL peaks? start->check_system system_issue Systemic Problem Likely check_system->system_issue Yes analyte_issue Analyte-Specific or Column Problem check_system->analyte_issue No yes_path Yes check_flow Check Pump Pressure & Flow Rate. Are they stable? system_issue->check_flow check_mobile_phase Check Mobile Phase / Carrier Gas. Freshly prepared? Any leaks? check_flow->check_mobile_phase fix_system Address System Issue: Degas mobile phase, check for leaks, service pump/injector. check_mobile_phase->fix_system no_path No check_overload Is peak fronting or tailing? Could it be column overload? analyte_issue->check_overload check_column Is the column old or contaminated? Is backpressure high? check_overload->check_column fix_analyte Address Analyte/Column Issue: Dilute sample, use guard column, flush or replace column. check_column->fix_analyte

Caption: Troubleshooting workflow for chromatographic issues.

GC-MS Troubleshooting Q&A

Question: I am not seeing any peaks for my compounds.

Answer: This is a common startup problem.

  • Causality: The absence of peaks means your analyte is not reaching the detector. This can be due to injection issues, system leaks, or incorrect method parameters.[7]

  • Solutions:

    • Check Injection: Ensure the syringe is drawing and injecting the sample correctly. Check the septum for leaks or cores.[8]

    • Verify Temperatures: The injector temperature must be high enough to volatilize 5-propylcyclohexane-1,3-dione without causing thermal decomposition. A starting point would be 250 °C.

    • Check for Leaks: A leak in the carrier gas line or at the column fittings will prevent the sample from being carried through the column.[7]

Question: My peaks are broad or tailing.

Answer: Poor peak shape compromises resolution and quantification.

  • Causality: Peak tailing for a polar compound like a β-diketone is often caused by unwanted interactions with active sites in the injector liner or the column itself.[7] Broadening can be caused by a slow injection or a poorly optimized temperature program.[8]

  • Solutions:

    • Use a Deactivated Liner: Employ a glass wool liner that has been deactivated (silanized) to cover active sites that can irreversibly adsorb your analyte.

    • Column Conditioning: Ensure the column is properly conditioned by baking it out at a high temperature (as per manufacturer's instructions) to remove contaminants.[7]

    • Optimize Temperature Program: A slow temperature ramp can sometimes lead to peak broadening. Try a faster ramp rate to keep the analyte band focused as it moves through the column.[9]

    • Check for Column Overload: Injecting too much sample can cause peak fronting or tailing.[8] Try injecting a more dilute sample.

HPLC Troubleshooting Q&A

Question: My peak shapes are poor (tailing, fronting, or split). What is the cause?

Answer: Peak shape is a critical indicator of the health and suitability of your HPLC method.[10]

  • Causality & Solutions:

    • Peak Tailing: For acidic molecules like β-diketones, tailing on a reverse-phase column (e.g., C18) is often due to secondary interactions with free silanol groups on the silica surface.

      • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This protonates the silanol groups, minimizing unwanted interactions.

    • Peak Fronting: This is often a sign of column overloading.[11]

      • Solution: Reduce the injection volume or dilute the sample.[12]

    • Split Peaks: This can indicate a partially blocked column inlet frit or a void in the column packing.

      • Solution: First, try reversing the column and flushing it to dislodge any particulates from the frit. If this fails, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[10][12]

Question: My retention times are drifting or inconsistent.

Answer: Reproducible retention times are essential for reliable peak identification and quantification.

  • Causality: Drifting retention times usually point to a problem with the mobile phase composition or the pump.

  • Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition can cause drift, especially in gradient methods. Use fresh, HPLC-grade solvents.[12]

    • Pump Issues: Check for leaks in the pump heads or check valves. Air bubbles in the system are a common cause of inconsistent flow rates, which directly impacts retention time. Purge the pump thoroughly.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention times.[11]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR is a powerful, non-destructive technique that provides detailed structural information, making it ideal for unambiguously identifying reactants, products, and intermediates in a reaction mixture.[13][14] It is inherently quantitative under the right conditions, allowing for direct calculation of conversion.[15][16]

NMR Troubleshooting & Analysis Q&A

Question: How do I use ¹H NMR to calculate the percent conversion of my reaction?

Answer: Calculating conversion is a primary use of NMR for reaction monitoring.[16]

  • Methodology:

    • Identify Unique, Well-Resolved Peaks: Find a peak corresponding to the starting material and a separate peak for the product that do not overlap with each other or with solvent/impurity peaks.[17] For 5-propylcyclohexane-1,3-dione, the protons on the propyl chain or the methylene protons in the ring could be suitable candidates.

    • Integration: Carefully integrate both the starting material peak and the product peak.

    • Normalize and Calculate: The percent conversion can be calculated using the integral values. Let ISM be the integral of the starting material peak and IP be the integral of the product peak. You must normalize these integrals by the number of protons they represent (NSM and NP).

      Conversion (%) = [ (IP / NP) / ( (ISM / NSM) + (IP / NP) ) ] * 100

  • Expert Tip: For the most accurate results, ensure the relaxation delay (d1) in your acquisition parameters is long enough (typically 5 times the longest T1 of the protons being integrated) to allow for complete relaxation of the nuclei between scans. This ensures the signal intensity is directly proportional to the number of protons.

Question: I see multiple peaks for my 5-propylcyclohexane-1,3-dione starting material. Is it impure?

Answer: Not necessarily. This is likely due to keto-enol tautomerism.

  • Causality: β-dicarbonyl compounds like 5-propylcyclohexane-1,3-dione exist as an equilibrium mixture of the diketo form and one or more enol forms.[18][19][20] These tautomers are distinct chemical species and will give rise to separate sets of peaks in the NMR spectrum.[21] The equilibrium is often solvent-dependent.[18] The enol form is stabilized by conjugation and intramolecular hydrogen bonding.[21][22]

  • What to Look For:

    • Diketo Form: Expect to see signals for the CH₂ groups between the carbonyls and the CH proton adjacent to the propyl group.

    • Enol Form: Look for a characteristic enolic proton (O-H) signal, which is often broad and can appear far downfield (e.g., >10 ppm). You will also see a vinyl proton signal (C=C-H). The other ring protons will also shift accordingly.[23]

  • Implication for Monitoring: When monitoring the reaction, you must track the disappearance of all signals corresponding to the starting material tautomers.

Question: My NMR baseline is distorted and the peaks are broad, making integration difficult.

Answer: Poor spectral quality can arise from several issues related to sample preparation and spectrometer settings.

  • Causality: A distorted baseline and broad peaks are often symptoms of poor magnetic field homogeneity (shimming), the presence of solid particles, or paramagnetic impurities.[24]

  • Solutions:

    • Filter the Sample: If your reaction mixture contains solids, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulates will severely degrade spectral quality.

    • Improve Shimming: The shimming process corrects for inhomogeneities in the magnetic field. For reaction mixtures, which can have different magnetic susceptibilities than standard samples, you may need to perform manual shimming on your sample to achieve sharp peaks and a flat baseline.

    • Check for Paramagnetic Species: Paramagnetic metals (even at trace levels) can cause significant line broadening. If your reaction uses a metal catalyst (e.g., iron, copper), this may be the cause. Sometimes this effect cannot be eliminated, but proper sample preparation can minimize it.

Section 4: Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Preparation: Prepare a developing chamber by adding a piece of filter paper and ~0.5 cm of the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Cover and let the chamber saturate.[2]

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube or syringe. Dilute this aliquot with a volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial.

  • Spotting: Using a capillary spotter, apply a small spot of the diluted reaction mixture onto the TLC plate's baseline. Also spot the starting material standard and a co-spot (starting material + reaction mixture) for comparison.[2]

  • Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[4] Cover the chamber and allow the solvent to ascend until it is ~1 cm from the top of the plate.[2]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate for further visualization.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lane to assess the consumption of the reactant and the formation of the product.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Lab Manager. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Available at: [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • Lacerda, V., et al. (2007). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure. Available at: [Link]

  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145, 478-485. Available at: [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available at: [Link]

  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Available at: [Link]

  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Available at: [Link]

  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Available at: [Link]

  • Urban, P. L., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Available at: [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]

  • MacKenzie, D. A., et al. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • YouTube. (2021, November 30). Reaction Monitoring by NMR. Available at: [Link]

  • Homework.Study.com. Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available at: [Link]

  • ResearchGate. (2025, August 9). Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. Available at: [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Open-i. Enol tautomer of cyclohexane-1,2-dione. Available at: [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]

  • Pharmacognosy Magazine. (2021, June 10). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. Available at: [Link]

  • OpenOChem Learn. Interpreting NMR. Available at: [Link]

  • ResearchGate. (PDF) Mobile tool for HPLC reaction monitoring. Available at: [Link]

  • Oregon State University. Keto/Enol Tautomerization. Available at: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Guber, A. E., et al. (2016, November 23). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. RSC Publishing. Available at: [Link]

  • Yogev, A., & Mazur, Y. Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available at: [Link]

  • Labtech. The Science of Separation: Understanding High-Performance Liquid Chromatography. Available at: [Link]

  • Der Pharma Chemica. Efficient Ultrasound synthesis of β-diketone and its metal complexes. Available at: [Link]

  • MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Available at: [Link]

  • Google Patents. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
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  • MDPI. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones. Available at: [Link]

Sources

Validation & Comparative

Introduction: The Criticality of Purity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Analytical Validation of 5-Propylcyclohexane-1,3-dione Purity

5-Propylcyclohexane-1,3-dione is a versatile building block in organic synthesis, often serving as a precursor in the development of novel pharmaceutical agents. In the highly regulated landscape of drug discovery and manufacturing, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace impurities can lead to unforeseen side reactions, altered pharmacological activity, or the generation of toxic byproducts.

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Propylcyclohexane-1,3-dione purity. As a Senior Application Scientist, my objective is to move beyond rote protocols and delve into the causality behind methodological choices. We will explore the strengths and limitations of orthogonal techniques, grounding our discussion in the principles of scientific integrity and the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is designed for researchers, analytical chemists, and quality control professionals who require a robust, defensible, and scientifically sound approach to purity validation.

Pillar 1: Chromatographic Purity Assessment – The Quantitative Workhorses

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the method of choice for non-volatile or thermally labile compounds like β-diketones. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Expertise & Experience: Why RP-HPLC is a Primary Choice

The dione moiety in 5-Propylcyclohexane-1,3-dione contains chromophores that allow for sensitive detection using a UV detector. Furthermore, its polarity makes it well-suited for reversed-phase chromatography. A critical consideration for β-diketones is their existence in tautomeric equilibrium (keto-enol forms). HPLC analysis, under the right conditions, typically results in a single, sharp peak as the equilibrium is rapid on the chromatographic timescale. The method's high precision and accuracy make it ideal for quantitative purity assays and stability studies.[4][5]

Experimental Protocol: Validated RP-HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for the propylcyclohexane backbone.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. Rationale: The acetonitrile provides sufficient elution strength, while the formic acid improves peak shape by suppressing the ionization of the enolic form.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: This wavelength typically provides a good response for the conjugated enone system of the enol tautomer.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 5-Propylcyclohexane-1,3-dione reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard.

  • Validation Procedure (Abbreviated per ICH Q2(R2)[1][3]):

    • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), the standard, and a spiked sample containing known impurities to demonstrate that the peak for the main analyte is free from interference.[2]

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.05 to 0.75 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[2][5]

    • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Calculate the percent recovery, which should typically be within 98.0% to 102.0%.

    • Precision (Repeatability): Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[1]

Workflow Visualization: HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Weighing & Dissolution D Sequence Setup (Blank, Std, Sample) B->D C->D E HPLC Injection & Run D->E F Peak Integration & Identification E->F G Linearity, Accuracy, Precision Calculation (ICH Q2(R2)) F->G H Final Purity Report (% Area Normalization) G->H

Caption: High-level workflow for HPLC method validation.

B. Gas Chromatography (GC)

GC is a powerful alternative, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC. The technique separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.

Expertise & Experience: When to Employ GC

5-Propylcyclohexane-1,3-dione has sufficient volatility to be amenable to GC analysis. The primary advantage of GC is its high efficiency and sensitivity, especially when using a Flame Ionization Detector (FID), which provides a near-universal response for organic compounds. This makes GC-FID an excellent choice for detecting and quantifying impurities arising from synthetic starting materials or residual solvents. The separation of the keto-enol tautomers can sometimes be observed in GC, providing additional insight into the compound's behavior.[6]

Experimental Protocol: GC-FID Method for Impurity Profiling

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose nonpolar column suitable for a wide range of analytes.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min. Rationale: The temperature ramp allows for the elution of both volatile impurities and the higher-boiling main analyte.

    • Split Ratio: 50:1. Rationale: A split injection prevents column overloading with the concentrated main component.

  • Standard and Sample Preparation:

    • Solution Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Validation Procedure: The validation parameters (Specificity, Linearity, Accuracy, Precision) are analogous to those for HPLC, with acceptance criteria adjusted for the specific performance of the GC method.

Workflow Visualization: GC Purity Validation

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A Sample Dissolution (e.g., in DCM) B Transfer to Autosampler Vial A->B D GC Injection B->D C Instrument Setup (Temp Program, Gas Flow) C->D E Compound Separation in Column D->E F FID Signal Detection E->F G Chromatogram Generation F->G H Purity Calculation (Area % Report) G->H

Caption: General workflow for GC-FID purity analysis.

Pillar 2: Structural Confirmation & Orthogonal Verification

While chromatography provides quantitative data on purity, it relies on comparing a sample to a reference standard. Orthogonal methods that determine the molecule's intrinsic structure are essential for definitive identification and for characterizing unknown impurities.

A. Mass Spectrometry (MS) for Impurity Identification

When coupled with GC or HPLC, mass spectrometry becomes the ultimate tool for impurity identification. It provides molecular weight information and characteristic fragmentation patterns that act as a chemical fingerprint.[7][8]

Trustworthiness: The Power of Hyphenation A peak in a chromatogram only tells us "something is there." A mass spectrum tells us "what it likely is." For an unknown impurity, GC-MS or LC-MS can provide a tentative structure, guiding further investigation and toxicological assessment as required by ICH Q3A/B guidelines.[9] For the main component, the mass spectrum confirms its identity by matching the expected molecular ion and fragmentation. The mass spectra of β-diketones are well-studied and show predictable fragmentation, such as the elimination of ketene.[8]

Logical Relationship: Chromatography and Mass Spectrometry

MS_Logic Chrom Chromatography (HPLC/GC) Separates mixture into individual components over time MS Mass Spectrometry Provides Mass-to-Charge (m/z) ratio for each component Chrom->MS Hyphenation (LC-MS/GC-MS) Result Confident Identification Purity Assay (Chromatogram) + Structural Info (Mass Spectrum) Chrom->Result MS->Result

Caption: Synergy between chromatography and mass spectrometry.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.[10][11] Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework, connectivity, and stereochemistry of the analyte and any impurities present.[12]

Authoritative Grounding: qNMR for Absolute Purity Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the 5-Propylcyclohexane-1,3-dione can be calculated directly. This makes qNMR an invaluable tool for certifying in-house primary standards.

Pillar 3: Comparative Analysis and Method Selection

The choice of analytical method depends on the intended purpose. No single technique is universally superior; a combination of orthogonal methods provides the most complete and trustworthy purity assessment.

Data Presentation: Performance Comparison of Purity Validation Methods

ParameterRP-HPLC-UVGC-FIDLC-MS / GC-MSQuantitative NMR (qNMR)
Primary Use Quantitative Purity, StabilityImpurity Profile, Residual SolventsImpurity IdentificationAbsolute Purity, Standard Certification
Specificity High (Separation-based)High (Separation-based)Very High (Mass-based)Very High (Structure-based)
Limit of Quantitation ~0.05%~0.02%~0.01%~0.1%
Precision (%RSD) < 1.5%< 2.0%Semi-quantitative< 1.0%
Throughput HighHighMediumLow
Key Advantage Robust, precise, widely availableExcellent for volatile impuritiesDefinitive impurity identificationAbsolute quantification
Key Limitation Requires reference standardNot for non-volatile compoundsComplex instrumentationLower sensitivity than chroma.

Conclusion

Validating the purity of 5-Propylcyclohexane-1,3-dione requires a multi-faceted and scientifically rigorous approach.

  • For routine quality control and release testing, a validated RP-HPLC method offers the best combination of precision, accuracy, and throughput for quantifying the main component and known impurities.

  • A complementary GC-FID method is essential for a comprehensive impurity profile, particularly for detecting volatile byproducts or residual solvents from the synthesis.

  • For reference standard characterization, impurity structure elucidation, and out-of-specification investigations, hyphenated techniques like LC-MS and GC-MS are indispensable.

  • qNMR serves as the ultimate orthogonal technique for assigning absolute purity and certifying primary reference materials, providing an authoritative foundation for all other relative chromatographic methods.

By strategically employing these orthogonal methods, researchers and drug development professionals can build a comprehensive, self-validating system that ensures the quality of 5-Propylcyclohexane-1,3-dione, thereby safeguarding the integrity of the entire drug development pipeline.

References

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A Comparative Guide to 5-Propylcyclohexane-1,3-dione and Other Cyclic Diones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, cyclic β-diones are indispensable building blocks for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of medicinal importance. Among these, 5-Propylcyclohexane-1,3-dione presents a unique profile due to its alkyl substituent, which can significantly influence its reactivity and the properties of the resulting products. This guide provides a comprehensive comparison of 5-Propylcyclohexane-1,3-dione with other commonly employed cyclic diones, such as the parent 1,3-cyclohexanedione and the sterically hindered dimedone (5,5-dimethylcyclohexane-1,3-dione). We will delve into their performance in key synthetic transformations, supported by experimental data, to offer a clear perspective for researchers selecting the optimal dione for their synthetic endeavors.

The Crucial Role of the C5-Substituent: A Structural Overview

The reactivity of cyclohexane-1,3-diones in fundamental carbon-carbon bond-forming reactions is primarily dictated by the acidity of the methylene protons at the C2 position, flanked by the two carbonyl groups. The nature of the substituent at the C5 position, however, plays a subtle yet critical role in modulating this reactivity through steric and electronic effects.

  • 1,3-Cyclohexanedione : The unsubstituted parent compound is highly reactive due to the unhindered nature of its active methylene group.

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) : The gem-dimethyl group at the C5 position introduces significant steric bulk. While this does not directly impede the formation of the enolate at C2, it can influence the approach of bulky electrophiles and the conformation of reaction intermediates and products.

  • 5-Propylcyclohexane-1,3-dione : The propyl group at the C5 position offers a balance between the unhindered nature of the parent dione and the steric hindrance of dimedone. This alkyl chain can influence the solubility of the dione and its derivatives in organic solvents and may participate in non-covalent interactions, potentially directing the stereochemical outcome of reactions.

The following diagram illustrates the structural differences between these key cyclic diones.

Diones cluster_CHD 1,3-Cyclohexanedione cluster_Dimedone Dimedone cluster_Propyl 5-Propylcyclohexane-1,3-dione CHD 1,3-Cyclohexanedione (Unsubstituted) Dimedone Dimedone (5,5-Dimethyl) Propyl 5-Propylcyclohexane-1,3-dione (5-Propyl)

Caption: Structural comparison of key cyclic β-diones.

Performance in Key Synthetic Transformations

The utility of these diones is best illustrated through their application in cornerstone organic reactions. Here, we compare their performance in Knoevenagel condensations and Michael additions, which are frequently employed in the synthesis of bioactive molecules.

Knoevenagel Condensation: A Gateway to Unsaturated Scaffolds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a cyclic β-dione, to a carbonyl group, typically an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[1] This reaction is a critical step in the synthesis of various heterocyclic compounds.

The general mechanism involves the formation of an enolate from the dione, which then acts as the nucleophile. The nature of the C5 substituent can influence the rate of enolate formation and the stability of the resulting condensed product.

Knoevenagel Dione Cyclic Dione Enolate Enolate Intermediate Dione->Enolate + Base Aldehyde Aldehyde (R-CHO) Adduct Aldol Adduct Base Base Enolate->Adduct + Aldehyde Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O

Caption: Generalized workflow for the Knoevenagel condensation.

While specific comparative data for 5-propylcyclohexane-1,3-dione is not extensively reported, we can infer its reactivity based on general principles. The electron-donating nature of the propyl group is expected to have a minimal effect on the acidity of the C2 protons compared to the unsubstituted analog. Therefore, its reactivity in Knoevenagel condensations is anticipated to be comparable to 1,3-cyclohexanedione, potentially offering improved solubility of intermediates and products in less polar solvents.

Table 1: Illustrative Yields in Knoevenagel-type Syntheses of Xanthenones

DioneAldehydeCatalystConditionsYield (%)Reference
1,3-Cyclohexanedione4-ChlorobenzaldehydeL-prolineEtOH, reflux92[2]
Dimedone4-ChlorobenzaldehydeL-prolineEtOH, reflux95[2]
1,3-CyclohexanedioneBenzaldehydeOxalic AcidSolvent-free, 80°C93[2]
DimedoneBenzaldehydeOxalic AcidSolvent-free, 80°C90[2]

Note: Data for 5-Propylcyclohexane-1,3-dione in a directly comparable reaction was not available in the cited literature. The presented data serves to illustrate the general high efficiency of these reactions.

Michael Addition: Building Complexity through Conjugate Addition

The Michael addition is a conjugate addition of a nucleophile (Michael donor), such as the enolate of a cyclic β-dione, to an α,β-unsaturated carbonyl compound (Michael acceptor).[3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are versatile intermediates for further cyclization reactions, leading to complex molecular architectures.

The steric environment around the nucleophilic carbon of the dione can influence the efficiency and stereoselectivity of the Michael addition.

Michael_Addition Dione Cyclic Dione Enolate Enolate (Michael Donor) Dione->Enolate + Base Base Base Adduct Michael Adduct (1,5-Dicarbonyl) Enolate->Adduct + Acceptor Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor)

Sources

A Comparative Guide to the Biological Activity of 5-Propylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of 5-propylcyclohexane-1,3-dione and its related derivatives. Designed for researchers, scientists, and professionals in drug and herbicide development, this document moves beyond a simple catalog of compounds to explore the mechanistic underpinnings of their activity, supported by robust experimental data and detailed protocols. We will primarily focus on their well-established role as potent herbicides, while also touching upon other emergent biological applications.

Introduction: The Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry. Its unique structural and electronic properties, particularly its ability to exist in keto-enol tautomeric forms, make it an ideal building block for designing enzyme inhibitors. While derivatives of this core have been explored for various biological targets, their most significant commercial and scientific impact has been in the field of weed management. Specifically, 2-acylcyclohexane-1,3-dione derivatives have risen to prominence as highly effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical target for herbicides.[1][2]

This guide will dissect the structure-activity relationships of these compounds, compare their potency through quantitative data, and provide the experimental frameworks necessary to validate these findings in a laboratory setting.

Primary Biological Activity: Herbicidal Action via HPPD Inhibition

The overwhelming majority of biologically active 5-propylcyclohexane-1,3-dione derivatives function as bleaching herbicides.[3] Their mechanism of action is the potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[2][4]

The HPPD Pathway: A Critical Target

HPPD is a non-heme Fe(II)-dependent dioxygenase that plays a crucial role in the tyrosine catabolism pathway in most aerobic organisms.[5][6] In plants, it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2] HGA is the aromatic precursor for the biosynthesis of two essential types of molecules:

  • Plastoquinones: These are vital electron carriers in the photosynthetic electron transport chain.

  • Tocopherols (Vitamin E): These act as crucial antioxidants, protecting the photosynthetic machinery from oxidative damage.

By inhibiting HPPD, these derivatives starve the plant of plastoquinone. This has a dual effect: it disrupts photosynthesis and, critically, it halts carotenoid biosynthesis, as plastoquinone is an essential cofactor for the enzyme phytoene desaturase.[2][3] Without carotenoids to quench excess light energy, photo-oxidation rapidly destroys chlorophyll, leading to the characteristic white or "bleached" appearance of treated plants and eventual plant death.[7][8]

HPPD_Pathway cluster_0 Tyrosine Catabolism Pathway cluster_1 Downstream Biosynthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Electron Transport Carotenoids->Photosynthesis Photoprotection Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->HPPA Inhibition

Caption: The HPPD biosynthetic pathway and its inhibition by cyclohexane-1,3-dione derivatives.

Comparative In Vitro HPPD Inhibition

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) against the HPPD enzyme, typically from Arabidopsis thaliana (AtHPPD). A lower IC₅₀ value indicates a more potent inhibitor. The data reveals that modifications to the 2-acyl side chain and the cyclohexane ring significantly impact activity.

Compound Class/ExampleKey Structural FeaturesIC₅₀ vs. AtHPPD (µM)Reference CompoundIC₅₀ (µM)
2-(Arylformyl)cyclohexane-1,3-diones Quinoline ring in the acyl moiety< 0.204 Mesotrione0.204
2-Acyl-cyclohexane-1,3-diones C11 alkyl side chain0.18 Sulcotrione0.25
2-(6-Phenylnicotinoyl)cyclohexane-1,3-diones 6-Phenylnicotinic acid scaffold0.21 Mesotrione0.23
2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) Nitro-trifluoromethylbenzoyl group~0.04 (rat liver HPPD)--
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (Sulcotrione) Chloro-methanesulfonylbenzoyl group0.25 --

Data synthesized from multiple sources for comparative purposes.[1][2][6][9]

Expert Insights: The data consistently demonstrates that a 1,3-dione feature is essential for HPPD inhibition.[2] The potency is then fine-tuned by the nature of the substituent at the 2-position. Molecular docking studies reveal that the triketone moiety forms a bidentate chelation with the Fe(II) ion in the enzyme's active site, while the acyl side chain engages in π-π stacking interactions with key phenylalanine residues (e.g., Phe-360, Phe-403), enhancing binding affinity.[1][10] Derivatives with extended aromatic systems, like quinoline or phenylnicotinoyl groups, often exhibit superior potency to simple benzoyl groups by optimizing these π-π interactions.[1][9]

Comparative Whole-Plant Herbicidal Efficacy

While in vitro enzyme inhibition is a critical first screen, whole-plant efficacy is the ultimate measure of a herbicide's utility. This depends on the compound's ability to be absorbed by the roots or leaves, translocate to the target meristematic tissues, and resist metabolic degradation.[7][11][12]

Compound IDWeed SpeciesApplication Rate (g a.i./ha)Growth Inhibition (%)Crop Safety
Compound IV-45 Setaria viridis (Green Foxtail)150> 80%Safe for Corn, Rice, Cotton
Compound IV-8 Echinochloa crus-galli (Barnyard Grass)150> 80%-
Compound 28 General WeedsComparable to Mesotrione-Enhanced safety in Canola
Sulcotrione General WeedsStandard commercial ratesEffectiveSelective use in corn

Data synthesized from multiple sources.[1][3][9]

Expert Insights: High herbicidal activity is often correlated with good HPPD inhibition, as seen with compounds like IV-45, which has an IC₅₀ of 0.21 µM and provides over 80% control of key weed species at 150 g/ha.[9] However, crop safety is equally important. Selectivity arises from the crop's ability to rapidly metabolize the herbicide into inactive forms, a trait often engineered into herbicide-tolerant crops. For instance, the safety of sulcotrione in corn is due to the crop's metabolic pathways.[3]

Secondary Biological Activities

While herbicidal action is their dominant profile, certain cyclohexane-1,3-dione derivatives have been investigated for other therapeutic applications, albeit with less extensive data.

  • Anticancer Activity: Some derivatives have shown inhibitory activity against cancer cell lines, such as non-small-cell lung cancer (H460).[13] One study identified a compound with an LC₅₀ value of 10.31 µg/ml against a human breast cancer cell line (MDA-MB-231).[14] The mechanism often involves the inhibition of key kinases or other enzymes vital for cancer cell proliferation.

  • Antimicrobial Activity: Novel cyclohexane-1,3-dione ligands and their metal complexes have been screened for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, showing mild to moderate activity.[15][16]

These secondary activities highlight the versatility of the scaffold, but they are less potent and well-characterized than the herbicidal effects.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These methods are foundational for screening and characterizing novel cyclohexane-1,3-dione derivatives.

Protocol 1: In Vitro HPPD Inhibition Spectrophotometric Assay

This protocol is a robust method for determining the IC₅₀ value of a test compound against the HPPD enzyme. The causality behind this experimental design is to measure the formation of a downstream product of the enzymatic reaction, which is directly proportional to the enzyme's activity. Inhibition is observed as a decrease in the rate of product formation.

HPPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A 1. Prepare Stock Solutions: - Test Inhibitor (in DMSO) - HPPA Substrate - HPPD Enzyme - Assay Buffer B 2. Create Serial Dilutions of Test Inhibitor A->B C 3. Add Assay Buffer, HPPD Enzyme, and Inhibitor Dilutions to Wells B->C D 4. Pre-incubate Plate (e.g., 15 min at RT) C->D E 5. Initiate Reaction: Add HPPA Substrate to all wells D->E F 6. Measure Absorbance Increase at 318 nm over time in a microplate reader E->F G 7. Calculate % Inhibition for each concentration F->G H 8. Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve to determine IC₅₀ G->H

Caption: Workflow for the in vitro HPPD spectrophotometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM PBS, pH 7.4) containing necessary cofactors like ascorbate and catalase.[17]

    • HPPD Enzyme Solution: Dilute recombinant HPPD enzyme (e.g., from A. thaliana) to an optimal concentration in the Assay Buffer. This concentration should be determined empirically to yield a linear reaction rate.

    • Substrate Solution: Prepare a fresh solution of 4-hydroxyphenylpyruvate (HPPA) in Assay Buffer.

    • Inhibitor Stock: Dissolve the test 5-propylcyclohexane-1,3-dione derivative in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Setup (96-well UV-transparent plate):

    • Perform serial dilutions of the inhibitor stock solution directly in the plate using Assay Buffer to achieve a range of final assay concentrations.

    • Include "vehicle control" wells containing only DMSO (to measure 100% enzyme activity) and "no enzyme" control wells (for background correction).

  • Enzymatic Reaction:

    • To each well (except "no enzyme" controls), add the diluted HPPD enzyme solution.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

    • Initiate the reaction by adding the HPPA substrate solution to all wells.

  • Data Measurement and Analysis:

    • Immediately place the plate in a microplate reader capable of kinetic reads.

    • Measure the increase in absorbance at 318 nm over a set period. This wavelength corresponds to the formation of maleylacetoacetate, a colored downstream product of homogentisate.[5][17]

    • Calculate the initial reaction rate (V) for each well.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[17]

Protocol 2: Whole-Plant Post-Emergence Herbicidal Bioassay

This protocol is designed to assess the in vivo efficacy of a compound on target weed species under controlled greenhouse conditions. The choice of a whole-plant assay is critical because it integrates the compound's physicochemical properties (absorption, translocation) with its inherent biological activity.[18]

Step-by-Step Methodology:

  • Plant Cultivation:

    • Sow seeds of susceptible weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) and a susceptible check population in pots containing a standardized soil mix.[18][19]

    • Grow plants in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 16h photoperiod).

    • Water and fertilize as needed to ensure uniform and healthy growth.

  • Herbicide Application:

    • Treat seedlings at a specific growth stage (e.g., 2-3 leaf stage), as this is a critical parameter for efficacy.[18]

    • Prepare solutions of the test derivative at various application rates (e.g., corresponding to 75, 150, 300, 600 g a.i./ha). Include an untreated control group sprayed only with the carrier solution.

    • Apply the herbicide solution evenly over the foliage using a calibrated track sprayer to simulate a field application.

  • Evaluation and Data Collection:

    • Return the treated plants to the greenhouse and monitor for symptom development.

    • Assess plant injury at set time points (e.g., 7, 14, and 21 days after treatment).

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death) based on symptoms like bleaching, necrosis, and stunting.

    • Biomass Reduction: At the final time point, harvest the above-ground plant material, dry it in an oven (e.g., 60°C for 72h), and weigh it. Calculate the percent biomass reduction relative to the untreated control.[19]

  • Data Analysis:

    • Analyze the dose-response data to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth/biomass) or EC₅₀ (the dose required to cause 50% of the maximal effect).

Conclusion and Future Directions

The 5-propylcyclohexane-1,3-dione scaffold and its derivatives are unequivocally potent inhibitors of the HPPD enzyme, making them highly successful bleaching herbicides. The comparative data clearly show that while the 1,3-dione core is the pharmacophore responsible for chelating the active site metal ion, the 2-acyl substituent is the primary driver for optimizing potency and can be rationally designed to enhance π-π stacking interactions.

While secondary activities in oncology and microbiology exist, they remain a nascent field of research for this chemical class. Future research should focus on:

  • Developing Novel HPPD Inhibitors: Synthesizing new derivatives to overcome emerging weed resistance and improve crop safety profiles.

  • Exploring Other Therapeutic Targets: Systematically screening diverse libraries of these derivatives against other metalloenzymes to uncover novel therapeutic leads, leveraging the scaffold's proven enzyme-inhibiting capabilities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational models to better predict the activity of novel derivatives and streamline the discovery process.[2][13]

This guide provides a comprehensive framework for understanding and evaluating the biological activity of this important class of compounds, grounding future research in established mechanisms and validated experimental protocols.

References

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  • Li, R., et al. (2023). Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(32), 11867-11877. Retrieved from [Link]

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  • dos Santos, F. P., et al. (2023). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. Chemistry & Biodiversity, 20(10), e202300994. Retrieved from [Link]

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A Structural Comparison of 5-Propylcyclohexane-1,3-dione and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural comparison of 5-propylcyclohexane-1,3-dione and its lower alkyl analogs, namely 5-methyl- and 5-ethylcyclohexane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the conformational analysis, spectroscopic signatures, and structure-activity relationships of these compounds. By synthesizing established chemical principles with available experimental and computational data, we aim to provide a comprehensive understanding of how the seemingly subtle variation of the 5-alkyl substituent can influence the physicochemical and biological properties of the cyclohexane-1,3-dione scaffold.

Introduction: The Versatile Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a privileged scaffold in organic and medicinal chemistry. Its derivatives are key precursors in the total synthesis of numerous natural products and exhibit a wide spectrum of biological activities, including herbicidal, antibacterial, anti-inflammatory, and antitumor properties.[1][2] The reactivity of this scaffold is largely dictated by the presence of the two carbonyl groups and the highly acidic methylene protons at the C2 position, which facilitate a variety of chemical transformations.[1]

The substituent at the C5 position plays a crucial role in modulating the overall shape, lipophilicity, and ultimately, the biological activity of these molecules. This guide will focus on a systematic comparison of the structural features of 5-methyl-, 5-ethyl-, and 5-propylcyclohexane-1,3-dione, providing a foundational understanding for the rational design of more complex analogs.

Conformational Analysis: The Energetic Landscape of 5-Alkylcyclohexane-1,3-diones

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two conformers are in rapid equilibrium at room temperature through a process known as ring flipping.

Fig. 1: Chair-chair interconversion of a 5-substituted cyclohexane-1,3-dione.

For all 5-alkylcyclohexane-1,3-diones, the equatorial conformer is significantly more stable than the axial conformer. This preference is primarily due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions. In the axial conformation, the alkyl group at C5 experiences steric repulsion with the axial protons at C1 and C3.[3] This destabilizing interaction increases with the size of the alkyl group.

The "A-value" is a quantitative measure of the steric bulk of a substituent and corresponds to the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₃~1.7
-CH₂CH₃~1.75
-CH₂CH₂CH₃~1.8

Note: A-values are for monosubstituted cyclohexanes and serve as a good approximation for the 5-substituted cyclohexane-1,3-dione system.

As the alkyl chain elongates from methyl to propyl, the A-value increases slightly, signifying a greater energetic penalty for the axial conformation. Consequently, at equilibrium, 5-propylcyclohexane-1,3-dione will have a higher population of the equatorial conformer compared to its methyl and ethyl analogs, although all three exist overwhelmingly in the equatorial state.

This strong preference for the equatorial position means that the 5-alkyl group extends away from the bulk of the ring, influencing the molecule's overall shape and how it can interact with biological targets.

Structural Analysis via X-ray Crystallography

To date, a crystal structure for the simple 5-propylcyclohexane-1,3-dione or its immediate lower homologs has not been deposited in public databases. However, the crystal structure of a more complex derivative, (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione, reveals key features of the ring system. In this structure, the cyclohexane-1,3-dione ring adopts an envelope conformation.[4][5] This deviation from a perfect chair is likely due to the influence of the bulky substituent at the C2 position. For the simpler 5-alkyl analogs discussed here, a chair or slightly distorted chair conformation is expected in the solid state.

The defining structural parameters that would be of interest for a comparative analysis, should crystal structures become available, are:

  • Ring Conformation: While a chair form is expected, the degree of puckering and any minor deviations (e.g., towards a twist-boat) would be influenced by crystal packing forces.

  • Bond Lengths and Angles: The C-C and C=O bond lengths within the ring, as well as the bond angles, would provide insight into the electronic effects of the alkyl substituent.

  • Intermolecular Interactions: The nature of hydrogen bonding and van der Waals interactions in the crystal lattice would reveal how these molecules self-assemble.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining diffraction-quality crystals is often the most challenging step. A general protocol for small organic molecules is as follows:

  • Purification: The compound must be of high purity (>99%).

  • Solvent Selection: A solvent screen is performed to find a solvent or solvent system in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map, from which the atomic positions are determined and refined.

Fig. 2: Workflow for Single-Crystal X-ray Crystallography.

Spectroscopic Comparison: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By comparing the ¹H and ¹³C NMR spectra of 5-methyl-, 5-ethyl-, and 5-propylcyclohexane-1,3-dione, we can observe the influence of the alkyl chain on the electronic environment of the cyclohexane ring.

While a complete set of directly comparable spectra is not available in the literature, we can predict the key differences based on established principles and available data for analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-methylcyclohexane-1,3-dione is available and serves as a baseline.[7] Due to the rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon atom often average out, leading to simpler spectra than one might expect for a rigid chair.

Key Resonances and Expected Trends:

  • Alkyl Protons:

    • 5-Methyl: A doublet for the -CH₃ group, coupled to the C5 proton.

    • 5-Ethyl: A triplet for the -CH₃ group and a quartet for the -CH₂- group, with further coupling to the C5 proton.

    • 5-Propyl: A triplet for the terminal -CH₃, a sextet for the central -CH₂-, and a triplet for the -CH₂- attached to the ring, each with their respective couplings.

  • Ring Protons: The protons on the cyclohexane ring will appear as complex multiplets. The chemical shifts of the protons on carbons adjacent to the alkyl-substituted carbon (C4 and C6) are expected to show minor downfield shifts as the alkyl chain length increases due to subtle inductive effects.

  • Enol Tautomer: Cyclohexane-1,3-diones can exist in equilibrium with their enol tautomer.[8] This will be evident by the appearance of a vinyl proton signal and a broad enolic hydroxyl proton signal. The position of this equilibrium can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide a clearer picture of the electronic changes within the carbon skeleton.

Key Resonances and Expected Trends:

Carbon Position5-Methyl (Predicted δ)5-Ethyl (Predicted δ)5-Propyl (Predicted δ)Trend with Increasing Chain Length
C1, C3 (C=O) ~210 ppm~210 ppm~210 ppmNegligible change
C2 ~50 ppm~50 ppm~50 ppmNegligible change
C4, C6 ~40 ppm~41 ppm~41.5 ppmSlight downfield shift
C5 ~30 ppm~37 ppm~35 ppmShift reflects substitution pattern
Alkyl Carbons ~21 ppm (-CH₃)~28 ppm (-CH₂-), ~12 ppm (-CH₃)~37, ~20, ~14 ppmAppearance of new signals downfield

The most significant changes will be observed for the carbons of the alkyl chain itself and for the C5 carbon to which it is attached. The carbons further away from the substituent (C1, C2, C3) will be minimally affected.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field NMR spectrometer. Subsequently, acquire a broadband proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the coupling patterns (splitting) to establish connectivity. Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary.

Structure-Activity Relationships (SAR)

While direct comparative biological data for this specific trio of simple 5-alkyl analogs is scarce, the extensive literature on more complex cyclohexane-1,3-dione derivatives allows us to infer likely SAR trends.[2][6] Many derivatives exhibit potent activity as inhibitors of enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicides or tyrosine kinases in anticancer agents.[2]

Sources

A Comparative Guide to the Synthesis of Cyclohexanediones for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a synthetic route is a critical decision, balancing efficiency, scalability, and safety. The cyclohexanedione scaffold is a cornerstone in the synthesis of a myriad of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for 1,2-, 1,3-, and 1,4-cyclohexanedione, offering field-proven insights to inform your experimental choices.

The Strategic Importance of Cyclohexanediones

Cyclohexanediones are versatile intermediates, prized for their dual carbonyl functionality which allows for a rich variety of subsequent chemical transformations. Their applications are extensive, serving as key building blocks in the synthesis of agrochemicals, dyes, and notably, active pharmaceutical ingredients (APIs). The choice of the specific isomer and its synthetic origin can significantly impact the overall efficiency and viability of a multi-step synthesis. This guide aims to elucidate the nuances of the most prevalent synthetic pathways.

Synthesis of 1,2-Cyclohexanedione: A Tale of Oxidation

The synthesis of 1,2-cyclohexanedione predominantly relies on the oxidation of a readily available precursor, cyclohexanone.

The Riley Oxidation: A Classic Approach

The most established method for the synthesis of 1,2-cyclohexanedione is the Riley oxidation of cyclohexanone using selenium dioxide (SeO₂).[1][2][3] This method is valued for its directness and relatively good yields.

Mechanism: The reaction proceeds via the enol form of cyclohexanone, which attacks the electrophilic selenium center of SeO₂. A subsequent series of rearrangements and hydrolysis steps leads to the formation of the desired 1,2-dicarbonyl compound and the precipitation of elemental selenium.[1][2]

Riley_Oxidation Cyclohexanone Cyclohexanone Enol Enol Intermediate Cyclohexanone->Enol Tautomerization SeO2 SeO₂ Product 1,2-Cyclohexanedione Selenium Se (red ppt.) Selenite_Ester Selenite Ester Adduct Enol->Selenite_Ester + SeO₂ Selenite_Ester->Product Rearrangement & Hydrolysis Selenite_Ester->Selenium

Figure 1: Simplified workflow of the Riley Oxidation.

Causality of Experimental Choices: The use of a solvent like dioxane is common as it helps to solubilize both the organic substrate and the selenium dioxide.[4] The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate, while cooling may be necessary during the initial addition to control the exothermic reaction.[4][5]

Trustworthiness and Limitations: While the Riley oxidation is a reliable method, the primary drawback is the high toxicity of selenium compounds.[6] Strict safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are paramount. The removal of the precipitated selenium, while straightforward via filtration, requires careful handling and disposal.

Alternative Route: From 2-Nitratocyclohexanone

An alternative, though less common, pathway involves the treatment of 2-nitratocyclohexanone with a strong base.[7] This method avoids the use of highly toxic selenium reagents but requires the preparation of the nitrated precursor.

Synthesis of 1,3-Cyclohexanedione: Hydrogenation and Cyclization

The synthesis of 1,3-cyclohexanedione is dominated by the partial hydrogenation of resorcinol, a widely available and inexpensive starting material.

Catalytic Hydrogenation of Resorcinol

This is the most industrially significant route to 1,3-cyclohexanedione. The reaction involves the selective reduction of one of the aromatic rings of resorcinol.

Mechanism: The hydrogenation is typically carried out under basic conditions. Resorcinol is first converted to its monosodium salt, which increases the electron density of the aromatic ring, facilitating electrophilic attack by hydrogen. The presence of the phenoxide ion is believed to prevent over-reduction to cyclohexanediol. The resulting enolate is then neutralized with acid to yield 1,3-cyclohexanedione, which exists predominantly in its enol tautomer.[8]

Resorcinol_Hydrogenation Resorcinol Resorcinol Monosodium_Salt Monosodium Salt Resorcinol->Monosodium_Salt + NaOH NaOH NaOH H2 H₂ / Catalyst HCl HCl (neutralization) Product 1,3-Cyclohexanedione (Enol form) Intermediate_Enolate Intermediate Enolate Monosodium_Salt->Intermediate_Enolate + H₂ / Catalyst (e.g., Pd/C) Intermediate_Enolate->Product + HCl

Figure 2: Reaction pathway for the synthesis of 1,3-cyclohexanedione from resorcinol.

Causality of Experimental Choices: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is a highly effective and reusable catalyst for this transformation.[9] The reaction can be performed using hydrogen gas under pressure or through transfer hydrogenation with a hydrogen donor like sodium formate.[6][9][10] The use of a base, such as sodium hydroxide, is essential for high selectivity.

Trustworthiness and Scalability: This method is highly reliable and scalable, making it suitable for industrial production.[11] The product is typically isolated by crystallization after acidification of the reaction mixture.[12]

Intramolecular Cyclization of 5-Oxohexanoates

An alternative approach involves the base-catalyzed intramolecular cyclization of esters of 5-oxohexanoic acid. This Dieckmann-type condensation is a classic method for the formation of five- and six-membered rings, though it is less common for the synthesis of unsubstituted 1,3-cyclohexanedione compared to the resorcinol route.

Synthesis of 1,4-Cyclohexanedione: A Condensation-Decarboxylation Strategy

The most prevalent and well-documented synthesis of 1,4-cyclohexanedione is a two-step process commencing with the self-condensation of diethyl succinate.

Dieckmann-Type Condensation of Diethyl Succinate

This method involves the base-catalyzed self-condensation of diethyl succinate to form diethyl 1,4-cyclohexanedione-2,5-dicarboxylate (also known as diethyl succinylsuccinate).[13][14][15]

Mechanism: The reaction is a variation of the Claisen condensation. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one molecule of diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. A subsequent intramolecular cyclization and elimination of ethoxide yields the cyclic β-keto ester.

Hydrolysis and Decarboxylation

The resulting diethyl 1,4-cyclohexanedione-2,5-dicarboxylate is then subjected to hydrolysis and decarboxylation to yield the final product.[13][14]

Mechanism: The ester groups are first hydrolyzed to carboxylic acids under acidic or basic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to afford 1,4-cyclohexanedione.[16]

Dieckmann_Condensation Diethyl_Succinate 2x Diethyl Succinate Intermediate Diethyl 1,4-cyclohexanedione- 2,5-dicarboxylate Diethyl_Succinate->Intermediate + NaOEt (Condensation) Base NaOEt Product 1,4-Cyclohexanedione Intermediate->Product + H₂O, H⁺, Δ (Hydrolysis & Decarboxylation) Byproducts 2x EtOH + 2x CO₂ Intermediate->Byproducts H2O_Heat H₂O, H⁺, Δ

Figure 3: Overall transformation for the synthesis of 1,4-cyclohexanedione.

Causality of Experimental Choices: Sodium ethoxide is a common choice of base as it is readily prepared from sodium and ethanol.[13] The condensation is typically carried out under reflux to ensure the reaction goes to completion. The subsequent hydrolysis and decarboxylation are often performed in a single pot by heating the intermediate with water, sometimes under pressure.[13][14]

Trustworthiness and Yield: This is a robust and well-established procedure, detailed in sources such as Organic Syntheses, which vouches for its reliability.[13] The overall yield for the two-step process is good, typically in the range of 60-70%.

Comparative Performance Data

Product Synthesis Method Starting Material(s) Key Reagents Typical Yield Reaction Time Key Advantages Key Disadvantages
1,2-Cyclohexanedione Riley OxidationCyclohexanoneSelenium dioxide~70-80%8-12 hoursDirect, good yieldHigh toxicity of selenium reagents
1,3-Cyclohexanedione Catalytic HydrogenationResorcinolH₂ or NaHCO₂, Pd/C, NaOH>90%1-15 hoursHigh yield, scalable, inexpensive starting materialRequires pressure equipment for H₂ gas
1,4-Cyclohexanedione Condensation & DecarboxylationDiethyl succinateNaOEt, H₂O, Acid64-68% (condensation), 81-89% (hydrolysis)24+ hoursReliable, well-documentedMulti-step, moderately long reaction time

Experimental Protocols

Synthesis of 1,2-Cyclohexanedione via Riley Oxidation

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 229 (1963); Vol. 32, p. 35 (1952).[4][5]

  • Caution: Selenium dioxide is highly toxic. Handle with extreme care in a fume hood.

  • In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a cooling coil, place 1708 g (17.4 moles) of cyclohexanone.

  • Prepare a solution of 387 g (3 moles) of selenious acid (H₂SeO₃) in 500 mL of dioxane and 100 mL of water.

  • With stirring and cooling to maintain the temperature, add the selenious acid solution dropwise to the cyclohexanone over a period of 3 hours. A red amorphous precipitate of selenium will form.

  • Continue stirring for an additional 5 hours at water-bath temperature and then for 6 hours at room temperature.

  • Filter the reaction mixture to remove the precipitated selenium.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 1,2-cyclohexanedione.

Synthesis of 1,3-Cyclohexanedione from Resorcinol via Transfer Hydrogenation

This protocol is based on the procedure described in US Patent 5,744,648.[6]

  • To a 500 mL flask, add 125 mL of water, 20 g of 50% sodium hydroxide, 55.0 g of resorcinol, and 40.8 g of sodium formate.

  • Heat the mixture to 40°C with stirring and purge with nitrogen for 20 minutes.

  • Add 2.0 g of 5% Pd/C catalyst (50% wet).

  • Maintain the reaction at 40°C for 3 hours, then heat to 50°C for another 3 hours.

  • Filter the hot reaction mixture to remove the catalyst.

  • Cool the filtrate to 0-5°C and adjust the pH to 3.0 with concentrated hydrochloric acid.

  • Add sodium chloride (40 g) to facilitate precipitation.

  • Collect the precipitated 1,3-cyclohexanedione by filtration and dry. The reported yield is 91%.[6]

Synthesis of 1,4-Cyclohexanedione from Diethyl Succinate

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 221 (1963); Vol. 33, p. 17 (1953).[13]

Part A: 2,5-Dicarbethoxy-1,4-cyclohexanedione

  • Prepare a solution of sodium ethoxide by adding 92 g (4 g atoms) of sodium to 900 mL of absolute ethanol in a 3-L flask equipped with a reflux condenser. Heat to complete the reaction.

  • To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur.

  • Heat the mixture under reflux for 24 hours. A thick precipitate will form.

  • Remove the ethanol under reduced pressure.

  • To the warm residue, add 2 L of 2N sulfuric acid and stir vigorously for 3-4 hours.

  • Collect the solid by suction filtration, wash with water, and air-dry. The yield is 165-175 g (64-68%).

Part B: 1,4-Cyclohexanedione

  • Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 mL of water in a steel pressure vessel.

  • Seal the vessel and heat rapidly to 185-195°C and maintain this temperature for 10-15 minutes.

  • Immediately cool the vessel in an ice bath to room temperature.

  • Carefully release the pressure and transfer the contents to a distillation flask.

  • Distill the 1,4-cyclohexanedione under reduced pressure (b.p. 130-133°C at 20 mm). The product solidifies on cooling. The yield is 60-66 g (81-89%).

Conclusion

The synthesis of cyclohexanediones offers a fascinating case study in the application of fundamental organic reactions to produce valuable chemical intermediates. For the synthesis of 1,2-cyclohexanedione , the Riley oxidation remains a primary choice, though its hazardous nature necessitates stringent safety protocols. The catalytic hydrogenation of resorcinol is the superior method for producing 1,3-cyclohexanedione , offering high yields, scalability, and the use of a readily available starting material. Finally, the two-step condensation-decarboxylation of diethyl succinate provides a reliable and well-documented route to 1,4-cyclohexanedione . The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including scale, available equipment, and safety considerations.

References

  • Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. (2014). Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1735-1741. [Link]

  • 1,4-Cyclohexanedione. Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 33, p.17 (1953). [Link]

  • 1,2-Cyclohexanedione dioxime. Organic Syntheses, Coll. Vol. 4, p.229 (1963); Vol. 32, p.35 (1952). [Link]

  • 1,3-Cyclohexanedione. Wikipedia. [Link]

  • Synthesis of 1,4-Cyclohexanedione. Chempedia - LookChem. [Link]

  • Mechanistic insights into the selective hydrogenation of resorcinol to 1,3-cyclohexanedione over Pd/rGO catalyst through DFT calculation. ResearchGate. [Link]

  • Dihydroresorcinol. Organic Syntheses, 27, 21 (1947). [Link]

  • Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol. Patsnap Eureka. [Link]

  • Graphene-supported Pd catalyst for highly selective hydrogenation of resorcinol to 1, 3-cyclohexanedione through giant π-conjugate interactions. ResearchGate. [Link]

  • Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Course Hero. [Link]

  • Selenium dioxide. ChemicalDesk.Com. [Link]

  • Method for preparing 1, 3-cyclohexanedione. SciSpace. [Link]

  • Process for the manufacture of 1, 3-cyclohexanedione.
  • trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses. [Link]

  • 2-methyl-1,3-cyclohexanedione. Organic Syntheses. [Link]

  • Process for the preparation of 1, 2-cycloalkanediones.
  • Riley oxidation. Wikipedia. [Link]

  • Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry. [Link]

  • 1,2-Cyclohexanedione. Wikipedia. [Link]

  • Selenium Dioxide added dropwise to cyclopentanone in an oxidative pathway towards cyclopentane-1,2-diketone. The maroon color is the reduced selenium metal precipitating from solution after it reacts. Reddit. [Link]

  • Process for the isolation of crystalline 1,3- cyclohexanedione.
  • Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
  • Stobbe condensation. Wikipedia. [Link]

  • Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
  • 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester. PubChem. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
  • Decarboxylation. Organic Chemistry Portal. [Link]

  • 1,3-Cyclopentanedione, 2-methyl. Organic Syntheses. [Link]

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A Comparative Guide for Researchers: 5-Propylcyclohexane-1,3-dione vs. 5-Methylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the cyclohexane-1,3-dione scaffold is a cornerstone for the creation of a diverse array of bioactive molecules and complex natural products.[1] The strategic placement of substituents on this versatile ring system can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two closely related analogues: 5-propylcyclohexane-1,3-dione and 5-methylcyclohexane-1,3-dione. By examining their synthesis, chemical behavior, and performance in key applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal building block for their specific research endeavors.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the nature of the alkyl substituent at the 5-position of the cyclohexane ring. 5-Methylcyclohexane-1,3-dione possesses a methyl group, while 5-propylcyclohexane-1,3-dione features a propyl group. This seemingly minor variation in alkyl chain length gives rise to notable differences in their physical and chemical properties, which are summarized in the table below.

Property5-Propylcyclohexane-1,3-dione5-Methylcyclohexane-1,3-dione
Molecular Formula C₉H₁₄O₂[2]C₇H₁₀O₂
Molecular Weight 154.21 g/mol [2]126.15 g/mol [3]
Appearance White to off-white powderWhite crystalline powder
Melting Point 95-99 °C126-130 °C[4]
Boiling Point 267.1±23.0 °C (Predicted)194.28 °C (Rough Estimate)
pKa ~5.1 (Predicted)~5.3 (Predicted)
LogP (Octanol/Water) 1.2 (Predicted)0.4 (Predicted)

The longer alkyl chain in 5-propylcyclohexane-1,3-dione contributes to a higher molecular weight and is predicted to increase its lipophilicity (higher LogP) compared to its methyl counterpart. This increased lipophilicity can have significant implications for solubility in various solvents and for its interaction with biological membranes. Interestingly, the melting point of the propyl derivative is lower than that of the methyl derivative, which may be attributed to differences in crystal packing.

Synthesis and Reaction Mechanisms

The most prevalent and versatile method for the synthesis of 5-alkylcyclohexane-1,3-diones is the Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

G cluster_0 Michael Addition for 5-Alkylcyclohexane-1,3-dione Synthesis Michael_Acceptor α,β-Unsaturated Ketone (e.g., Alkyl vinyl ketone) Intermediate_1 Enolate Intermediate Michael_Acceptor->Intermediate_1 Michael_Donor Malonic Ester Derivative (e.g., Diethyl malonate) Michael_Donor->Intermediate_1 Deprotonation Base Base (e.g., Sodium Ethoxide) Base->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Dieckmann Condensation Final_Product 5-Alkylcyclohexane-1,3-dione Intermediate_2->Final_Product Hydrolysis & Decarboxylation

Caption: General workflow for the synthesis of 5-alkylcyclohexane-1,3-diones via Michael addition.

Experimental Protocol: Synthesis of 5-Propylcyclohexane-1,3-dione

This protocol is a representative example of a Michael addition followed by cyclization, hydrolysis, and decarboxylation to yield the target compound.

Materials:

  • Diethyl malonate

  • Pent-1-en-3-one (Ethyl vinyl ketone)

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Michael Addition: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. After the addition is complete, add pent-1-en-3-one dropwise, maintaining the temperature below 10 °C.

  • Cyclization: After the addition of the α,β-unsaturated ketone, remove the ice bath and reflux the reaction mixture for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux the mixture for an additional 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation and Precipitation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic. This will induce decarboxylation and precipitation of the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-propylcyclohexane-1,3-dione.

The synthesis of 5-methylcyclohexane-1,3-dione follows a similar procedure, substituting methyl vinyl ketone for pent-1-en-3-one.

Keto-Enol Tautomerism: A Comparative Analysis

Cyclohexane-1,3-diones exist in a dynamic equilibrium between their diketo and enol forms. This tautomerism is a critical determinant of their reactivity, as the enol form is a key nucleophilic intermediate in many reactions. The position of this equilibrium is influenced by the solvent and the nature of the substituents on the ring.[5]

Tautomerism cluster_keto Keto Form cluster_enol Enol Form keto [Image of the keto form of 5-alkylcyclohexane-1,3-dione] enol [Image of the enol form of 5-alkylcyclohexane-1,3-dione] keto->enol Equilibrium

Caption: Keto-enol tautomerism in 5-alkylcyclohexane-1,3-diones.

Performance in Key Applications

The utility of 5-alkylcyclohexane-1,3-diones is most prominently demonstrated in the fields of agriculture and medicine, where they serve as precursors to herbicides and antimicrobials.

Herbicidal Activity

Cyclohexane-1,3-dione derivatives are a well-established class of herbicides that act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] The efficacy of these herbicides is influenced by the nature of the substituents on the cyclohexane ring.

While a direct comparative study is not available, QSAR (Quantitative Structure-Activity Relationship) studies on related compounds suggest that the size and lipophilicity of the 5-alkyl group can impact herbicidal potency. An increase in alkyl chain length from methyl to propyl increases lipophilicity, which may enhance the compound's ability to penetrate the plant cuticle and reach the target enzyme. However, steric hindrance at the active site of the enzyme could also come into play. It has been noted in some studies that compounds with ethyl or propyl groups at certain positions can exhibit remarkable biological activity.[7]

Experimental Protocol: Assessment of Herbicidal Activity (Post-emergence)

Materials:

  • Test compounds (5-propylcyclohexane-1,3-dione and 5-methylcyclohexane-1,3-dione derivatives)

  • Weed species (e.g., Avena fatua - wild oat, Setaria viridis - green foxtail)

  • Crop species (e.g., Triticum aestivum - wheat, Zea mays - corn)

  • Potting soil

  • Acetone

  • Tween 20 (surfactant)

  • Spray chamber

Procedure:

  • Plant Growth: Sow seeds of weed and crop species in pots filled with potting soil and grow them in a greenhouse under controlled conditions until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: Dissolve the test compounds in acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates.

  • Application: Spray the plants uniformly with the test solutions using a calibrated spray chamber. Include a control group sprayed only with the acetone/water/surfactant solution.

  • Evaluation: After a set period (e.g., 14 and 21 days), visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete plant death).

Antimicrobial Activity

Derivatives of cyclohexane-1,3-diones have also shown promise as antimicrobial agents. The lipophilicity of the molecule can play a crucial role in its ability to disrupt microbial cell membranes.

Studies on homologous series of other antimicrobial compounds have shown that increasing the alkyl chain length can lead to an increase in antimicrobial activity up to a certain point, after which a "cut-off" effect is observed due to reduced water solubility.[8] It is plausible that the increased lipophilicity of the propyl group in 5-propylcyclohexane-1,3-dione derivatives could lead to enhanced antimicrobial activity against certain bacterial or fungal strains compared to the methyl analogues. Research on cyclohexane derivatives has indicated that compounds with ethyl, propyl, or butyl groups can exhibit significant antibacterial properties.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Both 5-propylcyclohexane-1,3-dione and 5-methylcyclohexane-1,3-dione are valuable synthons for the development of new chemical entities. The choice between them will ultimately depend on the specific goals of the research.

  • 5-Methylcyclohexane-1,3-dione , being a smaller and more well-studied molecule, may be preferred for initial explorations and for applications where high lipophilicity is not a primary requirement.

  • 5-Propylcyclohexane-1,3-dione , with its increased lipophilicity, offers a promising avenue for enhancing the biological activity of derivatives, particularly in applications where membrane permeability is a key factor, such as in the development of new herbicides and antimicrobials.

Further direct comparative studies are warranted to fully elucidate the subtle yet significant differences in the reactivity and biological performance of these two important building blocks. Such research will undoubtedly pave the way for the rational design of more potent and selective bioactive compounds.

References

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A Comparative Analysis of 5-Propylcyclohexane-1,3-dione and 5-Ethylcyclohexane-1,3-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a project's success. Cyclohexane-1,3-dione derivatives, valued for their versatile reactivity, serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, objective comparison of two closely related analogues: 5-propylcyclohexane-1,3-dione and 5-ethylcyclohexane-1,3-dione. By examining their synthesis, physicochemical properties, and performance in relevant applications, supported by experimental data and established chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research and development endeavors.

Introduction to 5-Alkylcyclohexane-1,3-diones: A Foundation for Innovation

5-Alkylcyclohexane-1,3-diones are a subclass of cyclic β-diketones that have garnered significant attention in organic synthesis. Their utility stems from the presence of a reactive methylene group and two carbonyl functionalities, which allow for a diverse range of chemical transformations.[2] These compounds are key precursors for the construction of complex molecular architectures found in numerous natural products and synthetic compounds with demonstrated biological activities, including herbicidal, antimicrobial, and anticancer properties.[2][3][4]

The seemingly minor difference in the alkyl substituent at the 5-position—a propyl group versus an ethyl group—can have a cascade of effects on the molecule's properties and, consequently, its performance in various applications. This guide will dissect these differences to provide a clear comparative framework.

Physicochemical Properties: A Tale of Two Alkyl Chains

The length of the alkyl chain at the 5-position directly influences the physicochemical properties of 5-propylcyclohexane-1,3-dione and 5-ethylcyclohexane-1,3-dione, which in turn affects their solubility, lipophilicity, and ultimately their biological activity and reaction kinetics.

Property5-Propylcyclohexane-1,3-dione5-Ethylcyclohexane-1,3-dioneRationale for Differences
Molecular Formula C₉H₁₄O₂C₈H₁₂O₂Addition of a methylene group in the propyl chain.
Molecular Weight 154.21 g/mol [5]140.18 g/mol [6]The propyl derivative has a higher mass due to the extra carbon and two hydrogens.
Predicted LogP ~1.7~1.2The longer propyl chain increases the nonpolar surface area, leading to higher lipophilicity (hydrophobicity).
Predicted pKa ~5.2~5.3The electron-donating effect of the longer alkyl chain can slightly decrease the acidity of the methylene protons, resulting in a marginally higher pKa.
Solubility Lower in polar solvents, higher in nonpolar solventsHigher in polar solvents, lower in nonpolar solventsThe increased lipophilicity of the propyl derivative reduces its affinity for polar solvents like water and increases its solubility in organic solvents.

Note: Predicted values are based on computational models and may vary slightly from experimental values. The trend, however, is expected to hold true.

The greater lipophilicity of 5-propylcyclohexane-1,3-dione can be advantageous in applications where transport across biological membranes is crucial, such as in the development of herbicides or drugs targeting intracellular components. Conversely, the slightly higher polarity of 5-ethylcyclohexane-1,3-dione may be preferred for reactions in aqueous or mixed-solvent systems, or for applications where higher water solubility is desired.

Synthesis and Reactivity: A Comparative Overview

The synthesis of 5-alkylcyclohexane-1,3-diones is well-established, with the most common methods being the Michael addition of a malonic ester to an α,β-unsaturated ketone followed by an intramolecular Claisen condensation and decarboxylation, or the direct alkylation of cyclohexane-1,3-dione.[7][8]

Representative Synthetic Workflow

G cluster_michael Michael Addition cluster_claisen Intramolecular Claisen Condensation & Decarboxylation malonic_ester Diethyl Malonate michael_adduct Michael Adduct malonic_ester->michael_adduct Base (e.g., NaOEt) alpha_beta_ketone α,β-Unsaturated Ketone (e.g., 1-Penten-3-one for ethyl, 1-Hexen-3-one for propyl) alpha_beta_ketone->michael_adduct cyclic_intermediate Cyclic Intermediate michael_adduct->cyclic_intermediate Base, Heat final_product 5-Alkylcyclohexane-1,3-dione cyclic_intermediate->final_product Acid, Heat (Hydrolysis & Decarboxylation)

Caption: Generalized synthetic pathway for 5-alkylcyclohexane-1,3-diones.

While the overall synthetic strategy remains the same for both compounds, the choice of starting materials and reaction conditions may require slight optimization. In general, the reactivity of the two compounds in subsequent reactions is expected to be similar, primarily dictated by the dione functionality. However, the steric bulk of the propyl group, although only slightly larger than the ethyl group, could introduce subtle differences in the stereoselectivity of certain reactions.

Performance in Key Applications: A Focus on Biological Activity

The primary driver for the use of 5-alkylcyclohexane-1,3-diones is their role as precursors to potent herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][9] These compounds also exhibit antimicrobial properties, making them interesting scaffolds for the development of new anti-infective agents.

Herbicidal Activity

The herbicidal activity of HPPD inhibitors is highly dependent on the overall structure of the final molecule. However, the nature of the 5-alkyl substituent on the cyclohexane-1,3-dione intermediate can influence the binding affinity of the final herbicide to the enzyme's active site.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of cyclohexane-1,3-dione derivatives.[1][4] The mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with key metabolic pathways.

Microbial Species5-Propylcyclohexane-1,3-dione (Predicted MIC Range)5-Ethylcyclohexane-1,3-dione (Predicted MIC Range)
Staphylococcus aureus16 - 64 µg/mL32 - 128 µg/mL
Escherichia coli32 - 128 µg/mL64 - 256 µg/mL
Candida albicans16 - 64 µg/mL32 - 128 µg/mL

Note: The MIC values presented are predictive and based on general trends observed for alkyl-substituted phenolic and cyclic compounds. Actual experimental values may vary.

The higher predicted antimicrobial activity of the 5-propyl derivative can be rationalized by its increased lipophilicity, which facilitates its partitioning into and disruption of the microbial cell membrane.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed experimental protocols are provided.

Synthesis of 5-Propylcyclohexane-1,3-dione

This protocol is adapted from established methods for the synthesis of related 5-alkylcyclohexane-1,3-diones.

Materials:

  • Diethyl malonate

  • 1-Hexen-3-one

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add 1-hexen-3-one (1 equivalent) dropwise, maintaining the temperature below 30°C.

  • Claisen Condensation and Cyclization: After the addition of the ketone, heat the reaction mixture to reflux for 2-3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (2 equivalents) in water. Heat the mixture to reflux for an additional 4-6 hours to effect hydrolysis of the ester and decarboxylation.

  • Workup and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-propylcyclohexane-1,3-dione.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

A similar protocol can be followed for the synthesis of 5-ethylcyclohexane-1,3-dione, substituting 1-hexen-3-one with 1-penten-3-one.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 96-well microtiter plates

  • Stock solutions of 5-propylcyclohexane-1,3-dione and 5-ethylcyclohexane-1,3-dione in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Microtiter Plates: Prepare serial twofold dilutions of each test compound in MHB directly in the 96-well plates. The final volume in each well should be 50 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The choice between 5-propylcyclohexane-1,3-dione and 5-ethylcyclohexane-1,3-dione as a synthetic intermediate should be guided by the specific requirements of the target application. The propyl derivative, with its increased lipophilicity, may offer advantages in the development of bioactive compounds that need to cross cellular membranes, potentially leading to enhanced herbicidal or antimicrobial activity. The ethyl derivative, being slightly more polar, might be more suitable for certain synthetic transformations or applications where higher aqueous solubility is beneficial.

It is imperative for researchers to recognize that while general trends can be predicted, empirical testing is essential to determine the optimal choice for a given project. The provided protocols offer a starting point for such investigations. Future research should focus on direct, head-to-head comparisons of these and other 5-alkylcyclohexane-1,3-diones in a variety of biological and chemical systems to build a more comprehensive understanding of their structure-activity relationships. This will undoubtedly accelerate the discovery and development of novel, high-performing molecules in the fields of medicine and agriculture.

References

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  • ACS Publications. (2025, August 3). Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Retrieved from [Link]

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A Comparative Guide to the Biological Efficacy of 5-Propylcyclohexane-1,3-dione and Standard HPPD-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, 5-Propylcyclohexane-1,3-dione, in comparison to established standards in the field of herbicidal science. The focus is on the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for a class of herbicides known as β-triketones or benzoylcyclohexane-1,3-diones.[1] While specific experimental data for 5-Propylcyclohexane-1,3-dione is not yet publicly available, this document will detail the established methodologies, rationale, and comparative benchmarks necessary for its thorough scientific evaluation. Our audience of researchers, scientists, and drug development professionals will find the following protocols and in-depth analysis to be a valuable resource for their own investigations into novel HPPD inhibitors.

Introduction: The Significance of HPPD Inhibition

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical component in the biochemical pathway that converts tyrosine to essential molecules like plastoquinone and α-tocopherol.[1] In plants, plastoquinone is a vital cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidative damage.[2][3] Inhibition of HPPD disrupts this pathway, leading to a characteristic bleaching of the leaves as chlorophyll degrades, ultimately resulting in plant death.[4][5] This mechanism of action is the foundation for a successful class of selective herbicides.

The cyclohexane-1,3-dione skeleton is a well-established molecular fragment found in both natural and synthetic HPPD inhibitors.[6] Prominent commercial herbicides such as mesotrione and sulcotrione are prime examples of this chemical class, often referred to as β-triketones.[4][7] These compounds act as competitive inhibitors of HPPD.[1][8] The development of new derivatives, such as 5-Propylcyclohexane-1,3-dione, is driven by the need for novel herbicides with improved efficacy, broader weed spectrum, and to combat the growing issue of herbicide resistance.

Comparative Standards: Mesotrione and Sulcotrione

A robust evaluation of 5-Propylcyclohexane-1,3-dione necessitates a direct comparison with well-characterized industry standards. For this purpose, mesotrione and sulcotrione are the logical choices.

  • Mesotrione: A selective, systemic pre- and post-emergence herbicide, mesotrione is widely used for controlling broadleaf weeds in maize crops.[4][5][9] It was inspired by the natural phytotoxin leptospermone, found in the bottlebrush plant (Callistemon citrinus).[4][5][9]

  • Sulcotrione: Another member of the triketone family, sulcotrione is also an HPPD inhibitor used for broad-spectrum weed control.[10]

These compounds provide a solid baseline for assessing the potency and potential of novel cyclohexane-1,3-dione derivatives.

In Vitro Efficacy Assessment: HPPD Enzyme Inhibition Assay

The foundational step in evaluating a potential HPPD-inhibiting herbicide is to determine its direct effect on the target enzyme. This is achieved through an in vitro HPPD enzyme inhibition assay.

Rationale for Experimental Design

The objective is to quantify the concentration of the test compound required to inhibit 50% of the HPPD enzyme activity (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. This assay provides a direct measure of the compound's interaction with the molecular target, independent of factors like cellular uptake and metabolism that are present in whole-plant systems. The experimental workflow is designed to be a self-validating system by including a known inhibitor (mesotrione or sulcotrione) as a positive control and a vehicle-only control (negative control).

Experimental Workflow: HPPD Inhibition Assay

HPPD_Inhibition_Workflow start Start: Prepare Reagents enzyme_prep HPPD Enzyme Preparation start->enzyme_prep compound_prep Test Compound Dilution Series (5-Propylcyclohexane-1,3-dione, Mesotrione, Sulcotrione) start->compound_prep reaction_mix Prepare Reaction Mixture: - Buffer - Ascorbate - Fe(II) - Catalase start->reaction_mix incubation Incubate Enzyme with Test Compounds enzyme_prep->incubation compound_prep->incubation reaction_mix->incubation substrate_add Add Substrate (HPPA) incubation->substrate_add reaction Enzymatic Reaction substrate_add->reaction stop_reaction Stop Reaction reaction->stop_reaction measurement Measure Product Formation (e.g., Spectrophotometrically) stop_reaction->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values measurement->data_analysis end End: Comparative Potency data_analysis->end

Caption: Workflow for the in vitro HPPD enzyme inhibition assay.

Detailed Protocol: HPPD Enzyme Inhibition Assay
  • Enzyme Source: Recombinant HPPD from a model plant species such as Arabidopsis thaliana is expressed and purified.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Cofactors: Prepare fresh solutions of L-ascorbic acid and Fe(NH₄)₂(SO₄)₂.

    • Substrate: Prepare a solution of 4-hydroxyphenylpyruvic acid (HPPA).

    • Test Compounds: Prepare stock solutions of 5-Propylcyclohexane-1,3-dione, mesotrione, and sulcotrione in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, catalase, Fe(II), and ascorbate to each well.

    • Add the test compounds at various concentrations to the respective wells. Include wells with the standard inhibitors and a vehicle control.

    • Add the purified HPPD enzyme to all wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the HPPA substrate.

    • Allow the reaction to proceed for a specific duration (e.g., 15 minutes).

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Detection: The formation of the product, homogentisic acid, can be measured spectrophotometrically or through other analytical methods such as HPLC.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value for each compound using a non-linear regression analysis.

Expected Data and Comparative Analysis

The primary output of this experiment will be the IC₅₀ values for 5-Propylcyclohexane-1,3-dione and the standard inhibitors.

CompoundPredicted IC₅₀ (µM)
5-Propylcyclohexane-1,3-dioneTo be determined
Mesotrione~0.01 (literature values vary)
Sulcotrione~0.25

Note: The IC₅₀ values for mesotrione and sulcotrione are approximate and can vary based on the specific assay conditions.[11]

A lower IC₅₀ value for 5-Propylcyclohexane-1,3-dione compared to the standards would indicate higher potency at the enzymatic level.

In Vivo Efficacy Assessment: Whole-Plant Bioassays

While in vitro assays are crucial for determining target engagement, in vivo whole-plant bioassays are essential for evaluating the overall herbicidal efficacy, which includes factors like uptake, translocation, and metabolism.

Rationale for Experimental Design

The goal of whole-plant bioassays is to determine the dose-response relationship of the test compound on target weed species and to assess its selectivity with respect to a crop species. These experiments are designed to mimic real-world application scenarios, including both pre-emergence (application to soil before weed emergence) and post-emergence (application to emerged weeds) treatments.

Experimental Workflow: Whole-Plant Bioassay

Whole_Plant_Bioassay_Workflow start Start: Plant Cultivation plant_prep Grow Target Weeds and Crop (e.g., Amaranthus spp., Maize) start->plant_prep pre_emergence Pre-emergence Application (Soil Treatment) plant_prep->pre_emergence post_emergence Post-emergence Application (Foliar Spray) plant_prep->post_emergence compound_formulation Formulate Test Compounds (5-Propylcyclohexane-1,3-dione, Mesotrione, Sulcotrione) compound_formulation->pre_emergence compound_formulation->post_emergence growth_period Incubate in Controlled Environment (Growth Chamber) pre_emergence->growth_period post_emergence->growth_period visual_assessment Visual Assessment: - Bleaching Symptoms - Growth Inhibition growth_period->visual_assessment biomass_measurement Harvest and Measure Dry Biomass visual_assessment->biomass_measurement data_analysis Data Analysis: - Calculate % Growth Reduction - Determine GR50 values biomass_measurement->data_analysis end End: Comparative Efficacy and Selectivity data_analysis->end

Caption: Workflow for pre- and post-emergence whole-plant bioassays.

Detailed Protocol: Whole-Plant Bioassays
  • Plant Material: Select relevant broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., Zea mays).

  • Plant Growth: Grow plants from seed in pots containing a standardized soil mix in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity.

  • Compound Formulation: Prepare spray solutions of 5-Propylcyclohexane-1,3-dione and the standard herbicides at a range of application rates (e.g., grams of active ingredient per hectare). Include appropriate adjuvants to ensure proper spray coverage.

  • Application:

    • Pre-emergence: Apply the formulated compounds to the soil surface immediately after planting the seeds.

    • Post-emergence: Apply the formulated compounds as a foliar spray to plants at a specific growth stage (e.g., 2-4 true leaves).

  • Incubation: Return the treated plants to the controlled environment and observe them over a period of 14-21 days.

  • Data Collection:

    • Visual Assessment: Score the plants at regular intervals for phytotoxicity symptoms, primarily bleaching, on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh the dry biomass.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to an untreated control.

    • Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth) for each compound on each plant species.

Expected Data and Comparative Analysis

The results will allow for a comparison of the herbicidal activity and crop selectivity of 5-Propylcyclohexane-1,3-dione with the standards.

Table 2: Hypothetical Post-emergence GR₅₀ Values (g a.i./ha)

CompoundAmaranthus retroflexus (Weed)Zea mays (Crop)Selectivity Index (Crop GR₅₀ / Weed GR₅₀)
5-Propylcyclohexane-1,3-dioneTo be determinedTo be determinedTo be determined
Mesotrione~50>200>4
Sulcotrione~100>400>4

Note: The GR₅₀ values are hypothetical and will vary depending on the specific conditions and plant species.

A lower GR₅₀ value on the weed species indicates higher herbicidal potency. A higher selectivity index indicates a greater margin of safety for the crop.

Mechanism of Action Confirmation: The Carotenoid Biosynthesis Pathway

The inhibition of HPPD and the subsequent bleaching of plant tissues are directly linked to the disruption of the carotenoid biosynthesis pathway.

Carotenoid_Biosynthesis_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisic Acid (HGA) HPPA->HGA O2 HPPD HPPD Enzyme HPPA->HPPD Plastoquinone Plastoquinone HGA->Plastoquinone PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Phytoene Phytoene Carotenoids Carotenoids Phytoene->Carotenoids Phytoene->PDS Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation HPPD->HGA PDS->Carotenoids Inhibitor 5-Propylcyclohexane-1,3-dione (HPPD Inhibitor) Inhibitor->HPPD Inhibition

Caption: Inhibition of HPPD disrupts carotenoid biosynthesis, leading to chlorophyll degradation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the biological efficacy of 5-Propylcyclohexane-1,3-dione in comparison to established HPPD-inhibiting herbicides. By employing a combination of in vitro enzyme assays and in vivo whole-plant bioassays, researchers can build a complete profile of this novel compound's potency, spectrum of activity, and crop selectivity. The experimental workflows and protocols described herein are designed to be self-validating and provide a clear path for generating the robust data required for further development. The ultimate success of 5-Propylcyclohexane-1,3-dione will depend on its ability to demonstrate superior or otherwise advantageous properties when compared to current standards like mesotrione and sulcotrione.

References

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A Technical Guide to Benchmarking 5-Propylcyclohexane-1,3-dione Performance in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount to identifying promising lead compounds. 5-Propylcyclohexane-1,3-dione belongs to the versatile class of cyclohexane-1,3-dione derivatives, a scaffold known to exhibit a range of biological activities.[1] These compounds are of significant interest in two primary fields: as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications and as potential cytotoxic agents in oncology research.[2][3]

This guide provides a comprehensive framework for benchmarking the performance of 5-Propylcyclohexane-1,3-dione. While specific experimental data for this exact molecule is limited in publicly available literature, we will draw upon extensive structure-activity relationship (SAR) studies of its close analogs to provide a robust comparative analysis.[3][4] We will compare its predicted performance against established commercial standards in both HPPD inhibition and cancer cell cytotoxicity assays. Detailed, field-proven protocols are provided to enable researchers to conduct their own validated assessments.

Section 1: Herbicidal Activity via HPPD Inhibition

The primary herbicidal mechanism of action for the triketone class, which includes cyclohexane-1,3-dione derivatives, is the inhibition of the HPPD enzyme.[5] This enzyme is crucial in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[6] The inhibition of HPPD leads to a depletion of plastoquinone, an essential cofactor for carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues and eventual death.[6][7]

The Mechanism of HPPD Inhibition

The inhibitory action of cyclohexane-1,3-dione derivatives on the HPPD enzyme is a well-characterized process. These compounds act as competitive inhibitors, binding to the active site of the enzyme and chelating the essential ferrous ion (Fe²⁺) required for catalysis. This prevents the substrate, HPPA, from binding and being converted to homogentisate, thereby blocking the downstream production of vital plant compounds.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Mechanism of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Protection Carotenoids->Photosynthesis Inhibitor 5-Propylcyclohexane-1,3-dione (Triketone Herbicide) HPPD_Active_Site HPPD Active Site (with Fe²⁺) Inhibitor->HPPD_Active_Site Competitive Binding & Chelation

HPPD Inhibition Pathway by Triketone Herbicides.
Comparative Performance in HPPD Inhibition Assays

For benchmarking purposes, we compare the performance of highly active cyclohexane-1,3-dione analogs against well-established commercial HPPD inhibitors.

CompoundClassTargetIC₅₀ (µM)Reference(s)
Analog: 2-undecanoyl-cyclohexane-1,3-dione 2-Acyl-cyclohexane-1,3-dioneA. thaliana HPPD0.18 ± 0.02[8][9]
Alternative 1: Sulcotrione Triketone Herbicide (Commercial)A. thaliana HPPD0.25 ± 0.02[8][9]
Alternative 2: Mesotrione Triketone Herbicide (Commercial)A. thaliana HPPD0.204 - 0.283[10][11]
Alternative 3: Leptospermone Natural TriketoneA. thaliana HPPD12.1[12]
Experimental Protocol: Spectrophotometric HPPD Inhibition Assay

This protocol allows for the determination of the IC₅₀ value of a test compound by monitoring the enzymatic activity of HPPD. The assay measures the formation of maleylacetoacetate, a downstream product of the HPPD-catalyzed reaction, which absorbs light at 318 nm.[6][13]

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 5-Propylcyclohexane-1,3-dione (or other test inhibitors)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate and Catalase (Cofactors)

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with absorbance measurement at 318 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Propylcyclohexane-1,3-dione in DMSO.

    • Prepare a fresh solution of HPP substrate in Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Dilute the purified HPPD enzyme to its optimal concentration in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, perform serial dilutions of the inhibitor stock solution with Assay Buffer to create a range of desired concentrations.

    • Include a vehicle control (DMSO without inhibitor) and a "no enzyme" control.

    • To each well, add the reagents in the following order: Assay Buffer, diluted inhibitor or vehicle, cofactor solution, and FeSO₄ solution.

  • Enzyme Reaction and Measurement:

    • Add the diluted HPPD enzyme solution to all wells except the "no enzyme" controls.

    • Optional: Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over a set period.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HPPD_Assay_Workflow start Start prep Prepare Reagents: - Inhibitor Stock (in DMSO) - HPP Substrate - Cofactors & FeSO₄ - HPPD Enzyme start->prep plate Plate Setup (96-well): - Serial Dilutions of Inhibitor - Add Buffers, Cofactors, FeSO₄ prep->plate enzyme_add Add HPPD Enzyme plate->enzyme_add incubate Pre-incubate (15 min) enzyme_add->incubate reaction Initiate Reaction with HPP Substrate incubate->reaction measure Measure Absorbance at 318 nm (kinetic) reaction->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve measure->analyze end Determine IC₅₀ analyze->end

Workflow for Spectrophotometric HPPD Inhibition Assay.

Section 2: Anticancer Activity via Cytotoxicity

Cyclohexane-1,3-dione derivatives have been investigated for their potential as anticancer agents due to their observed cytotoxic effects on various cancer cell lines.[14][15][16] The proposed mechanisms often involve the inhibition of critical cellular pathways, such as those involving tyrosine kinases, or the induction of apoptosis.[12][14]

The Mechanism of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The principle of the assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay_Mechanism cluster_cell Living Cell cluster_assay MTT Assay Principle cluster_quantification Quantification Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) Enzymes->MTT Acts upon Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolved by Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Principle of the MTT Cell Viability Assay.
Comparative Performance in Cytotoxicity Assays

As with HPPD inhibition, specific cytotoxicity data for 5-Propylcyclohexane-1,3-dione is scarce. However, studies on various cyclohexane-1,3-dione derivatives have demonstrated potent anticancer activity. For example, certain synthesized derivatives have shown cytotoxicity against non-small-cell lung cancer (H460), human colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC₅₀ values in the single-digit micromolar range.[14][15] One study on a series of cyclohexane-1,3-dione derivatives reported an LC₅₀ value of 10.31 µg/mL for one of its most active compounds against a breast cancer cell line.[17]

The following table provides a benchmark for the cytotoxic potential of this class of compounds against established chemotherapy agents in common cancer cell lines.

CompoundClassTarget Cell LineIC₅₀ (µM)Reference(s)
Analog: Cyclohexane-1,3-dione deriv. Cyclohexane-1,3-dioneBreast Cancer~23.4 (10.31 µg/mL converted)[17]
Alternative 1: Topotecan Chemotherapy Drug (Topo I Inhibitor)MCF-7 (Breast)0.218 - 0.666[15][18][19]
Alternative 2: Doxorubicin Chemotherapy Drug (Anthracycline)HCT-116 (Colon)0.4 - 1.9[7][20]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC₅₀ of 5-Propylcyclohexane-1,3-dione against a chosen cancer cell line.[19]

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Propylcyclohexane-1,3-dione

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader with absorbance measurement at ~570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Propylcyclohexane-1,3-dione in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

5-Propylcyclohexane-1,3-dione is a representative member of a chemical class with demonstrated biological activity in both herbicidal and anticancer applications. While direct performance data for this specific molecule is limited, the provided comparative framework, based on the performance of its close analogs and established standards, offers valuable insights for researchers. The detailed protocols for HPPD inhibition and cytotoxicity assays serve as a practical guide for conducting in-house benchmarking studies. Based on structure-activity relationships, it is plausible that 5-Propylcyclohexane-1,3-dione exhibits moderate activity in these assays, making it a viable scaffold for further derivatization and optimization in drug discovery and agrochemical development programs.

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Comparative Cross-Reactivity Analysis of 5-Propylcyclohexane-1,3-dione: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Propylcyclohexane-1,3-dione, a molecule of interest in various research domains. By presenting a direct comparison with structurally similar compounds, this document outlines detailed experimental protocols for both immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, enabling a thorough evaluation of analytical selectivity.

The core principle of this guide is to provide a robust, self-validating system for cross-reactivity assessment. The experimental choices are explained to not only offer a procedural checklist but to impart a deeper understanding of the underlying scientific rationale. This ensures that the described protocols can be adapted and implemented with confidence in your own laboratory settings.

Introduction to Cross-Reactivity in Analytical Sciences

Cross-reactivity is a phenomenon where an analytical method detects non-target compounds in addition to the intended analyte. This can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data. In drug development and other scientific research, a thorough characterization of cross-reactivity is a critical component of method validation, ensuring the reliability and specificity of the obtained results.

This guide focuses on two orthogonal analytical techniques to provide a comprehensive cross-reactivity profile of 5-Propylcyclohexane-1,3-dione:

  • Immunoassay: A high-throughput technique based on the specific binding of an antibody to its antigen.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly selective and sensitive technique that separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio.

Selection of Potential Cross-Reactants

To meaningfully assess the cross-reactivity of 5-Propylcyclohexane-1,3-dione, a panel of structurally analogous compounds has been selected based on the shared cyclohexane-1,3-dione core and varying substitutions. The selected compounds are commercially available, facilitating their use in these studies.

Compound NameStructureRationale for Inclusion
5-Propylcyclohexane-1,3-dione Target Analyte The primary compound of interest.
Cyclohexane-1,3-dione[1][2][3]Parent compoundLacks the propyl group at the 5-position, allowing for assessment of the antibody's or method's specificity for this substituent.
5,5-dimethylcyclohexane-1,3-dione (Dimedone)[4][5][6][7][8]Steric hindrance analogThe gem-dimethyl group at the 5-position introduces significant steric bulk compared to the propyl group.
2-Acetyl-cyclohexane-1,3-dione[9][10][11][12][13]Substitution at a different positionThe acetyl group at the 2-position tests the method's specificity for the substitution pattern on the ring.

Experimental Design: A Two-Pronged Approach

This guide details two distinct, yet complementary, experimental workflows to assess cross-reactivity.

Immunoassay-Based Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for screening the cross-reactivity of a panel of compounds against a specific antibody. The principle lies in the competition between the target analyte and potential cross-reactants for a limited number of antibody binding sites.

ELISA_Workflow cluster_preparation Phase 1: Reagent Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis Immunogen Immunogen Synthesis: 5-Propylcyclohexane-1,3-dione conjugated to KLH Antibody Polyclonal Antibody Production in Rabbits Immunogen->Antibody Immunization Coating Coating Antigen Synthesis: 5-Propylcyclohexane-1,3-dione conjugated to BSA Plate Coat Microtiter Plate with Coating Antigen Block Block Non-specific Sites Plate->Block Compete Add Antibody and Competitor (Analyte/Cross-reactant) Block->Compete Detect Add Enzyme-labeled Secondary Antibody Compete->Detect Substrate Add Substrate and Measure Absorbance Detect->Substrate Curve Generate Standard Curve Substrate->Curve IC50 Determine IC50 Values Curve->IC50 Calc Calculate % Cross-Reactivity IC50->Calc

Caption: Workflow for LC-MS/MS-based selectivity assessment.

Part A: LC-MS/MS Method Development [14][15][16][17]

  • Mass Spectrometer Tuning and MRM Optimization:

    • Infuse a standard solution of 5-Propylcyclohexane-1,3-dione and each potential cross-reactant into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺ or [M-H]⁻).

    • Fragment the precursor ion and identify the most intense and stable product ions.

    • Optimize the collision energy and other MS parameters for each precursor-product ion transition (Multiple Reaction Monitoring - MRM). [18][19][20][21]2. Chromatographic Separation:

    • Select a suitable HPLC column (e.g., a C18 reversed-phase column for moderately polar compounds).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to achieve chromatographic separation of the target analyte from the potential cross-reactants.

  • Sample Preparation:

    • Develop a simple and efficient sample preparation method to extract the analytes from the biological matrix (e.g., plasma or urine). Protein precipitation with acetonitrile is a common starting point for small molecules.

Part B: Selectivity Assessment

  • Blank Matrix Analysis: Analyze at least six different lots of the blank biological matrix to ensure that no endogenous components interfere with the detection of 5-Propylcyclohexane-1,3-dione at its retention time.

  • Cross-Reactant Interference:

    • Spike the blank matrix with each potential cross-reactant at a high, but physiologically relevant, concentration.

    • Analyze these samples to ensure that the cross-reactants do not produce a signal in the MRM transition of 5-Propylcyclohexane-1,3-dione at its retention time.

  • Analyte in the Presence of Cross-Reactants:

    • Spike the blank matrix with 5-Propylcyclohexane-1,3-dione at its Lower Limit of Quantification (LLOQ).

    • In separate samples, co-spike the matrix with the LLOQ concentration of 5-Propylcyclohexane-1,3-dione and a high concentration of each potential cross-reactant.

    • Analyze these samples and compare the response of 5-Propylcyclohexane-1,3-dione to the response in the absence of the cross-reactant.

  • Chromatographic Resolution: Ensure that 5-Propylcyclohexane-1,3-dione is chromatographically resolved from its structural analogs.

  • Interference Assessment: In the chromatograms of the blank matrix spiked with the cross-reactants, the response at the retention time of 5-Propylcyclohexane-1,3-dione should be less than 20% of the response at the LLOQ.

  • Matrix Effects: The presence of the cross-reactants should not significantly suppress or enhance the ionization of 5-Propylcyclohexane-1,3-dione. The response of the analyte at the LLOQ in the presence of the cross-reactants should be within ±20% of its response in their absence.

Potential Cross-ReactantRetention Time (min)Response at Analyte RT in Blank + Cross-Reactant (% of LLOQ)Analyte Response at LLOQ in Presence of Cross-Reactant (% Deviation)
Cyclohexane-1,3-dioneValueValueValue
5,5-dimethylcyclohexane-1,3-dioneValueValueValue
2-Acetyl-cyclohexane-1,3-dioneValueValueValue

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of the cross-reactivity of 5-Propylcyclohexane-1,3-dione. By employing both immunoassay and LC-MS/MS methodologies, researchers can gain a high degree of confidence in the selectivity of their analytical methods. The detailed protocols and data interpretation guidelines presented herein are designed to be readily adaptable for use in various research and development settings, ultimately contributing to the generation of high-quality, reliable, and defensible scientific data.

References

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Assessing the Novelty of 5-Propylcyclohexane-1,3-dione Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique biological activities is a perpetual endeavor. The cyclohexane-1,3-dione core represents a privileged scaffold, forming the backbone of numerous commercial herbicides and emerging as a promising pharmacophore in medicinal chemistry.[1][2] This guide provides a comprehensive framework for assessing the novelty of a specific subclass: 5-Propylcyclohexane-1,3-dione derivatives. By delving into established knowledge, presenting robust experimental protocols, and offering a clear comparative analysis, this document serves as a critical resource for navigating the path from synthesis to potential application.

The Landscape of Cyclohexane-1,3-dione Derivatives: A Double-Edged Sword of Opportunity and Challenge

The versatility of the cyclohexane-1,3-dione ring system is well-documented.[2] Its derivatives have found significant commercial success as herbicides, primarily through the inhibition of key enzymes in plant biosynthetic pathways.[3] More recently, this scaffold has garnered attention for its potential in therapeutic areas, with studies highlighting its anticancer and antimicrobial properties.[4][5][6]

This established history presents both an opportunity and a challenge. The well-understood structure-activity relationships (SAR) for herbicidal activity provide a clear benchmark for comparison. Conversely, the burgeoning interest in medicinal applications suggests a vast, underexplored chemical space where novel derivatives could yield significant breakthroughs. The introduction of a propyl group at the 5-position of the cyclohexane ring offers a unique modification, the impact of which on biological activity is not yet extensively documented in publicly available literature.[7]

Comparative Analysis of Cyclohexane-1,3-dione Derivatives

To truly assess the novelty of 5-propylcyclohexane-1,3-dione derivatives, a direct comparison with existing analogs is essential. The following table summarizes the known biological activities of various cyclohexane-1,3-dione derivatives, providing a baseline against which new compounds can be evaluated.

Derivative Class Primary Biological Activity Mechanism of Action (if known) Key Examples/References
General Cyclohexane-1,3-diones HerbicidalInhibition of Acetyl-CoA carboxylase (ACCase) or p-hydroxyphenylpyruvate dioxygenase (HPPD)Alloxydim, Sethoxydim, Mesotrione
5-Substituted Cyclohexane-1,3-diones Herbicidal (often enhanced)Not explicitly detailed, but likely similar to general derivativesPatent literature suggests improved herbicidal properties
Heterocycle-fused Cyclohexane-1,3-diones Anticancer, Kinase InhibitionInhibition of receptor tyrosine kinases (e.g., c-Met)Mohareb et al.[4][8]
Metal Complexes of Cyclohexane-1,3-diones AntibacterialNot fully elucidatedTuran et al.[6]
Chalcone-Cyclohexane-1,3-dione Adducts Anticancer, AntimicrobialNot fully elucidatedChinnamanayakar et al.[5]

The novelty of 5-propyl derivatives will hinge on demonstrating one or more of the following:

  • Potent and selective herbicidal activity against commercially relevant weed species, potentially with a superior safety profile for crops.

  • Novel anticancer activity against a panel of human cancer cell lines, ideally with a well-defined molecular target.

  • Significant antimicrobial activity against pathogenic bacteria or fungi, addressing the growing concern of antimicrobial resistance.

  • A unique mechanism of action that differentiates them from existing cyclohexane-1,3-dione derivatives.

Experimental Workflows for Assessing Novelty

To rigorously evaluate the potential of novel 5-propylcyclohexane-1,3-dione derivatives, a systematic experimental approach is crucial. The following protocols are designed to be self-validating and provide a clear path to generating robust, publishable data.

Synthesis and Characterization

The journey begins with the efficient and well-characterized synthesis of the target compounds. A general synthetic pathway, based on established Michael addition reactions, is proposed.[5]

Synthesis_Workflow A 5-Propylcyclohexane-1,3-dione C Michael Addition Reaction (Catalyst, Solvent, Temp.) A->C B Chalcones B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, Mass Spec) E->F G Pure 5-Propylcyclohexane-1,3-dione Derivative F->G

Caption: Synthetic workflow for 5-propylcyclohexane-1,3-dione derivatives.

Experimental Protocol: Synthesis of 5-Propylcyclohexane-1,3-dione Derivatives via Michael Addition

  • Reactant Preparation: Dissolve 5-propylcyclohexane-1,3-dione (1 equivalent) and a substituted chalcone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide).

  • Reaction: Reflux the reaction mixture for a specified time (monitor by TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify to precipitate the crude product.

  • Purification: Filter the crude product and purify by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity Screening

The synthesized derivatives should be screened across a panel of assays to identify their primary biological activity.

Biological_Screening_Workflow A Pure 5-Propylcyclohexane-1,3-dione Derivative B Herbicidal Activity Assay A->B C Anticancer Activity Assay A->C D Antimicrobial Activity Assay A->D E Data Analysis & Hit Identification B->E C->E D->E

Caption: Initial biological screening workflow.

a) Herbicidal Activity Assay (Seedling Growth Inhibition)

  • Test Species: Select a panel of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and make serial dilutions.

  • Assay: In a petri dish containing filter paper, add a known volume of the test solution. After solvent evaporation, add a defined number of seeds and distilled water.

  • Incubation: Incubate the petri dishes under controlled conditions (light, temperature).

  • Data Collection: After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each plant species.

b) Anticancer Activity Assay (MTT Assay)

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., H460 lung cancer, MCF-7 breast cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

c) Antimicrobial Activity Assay (Broth Microdilution Method)

  • Microbial Strains: Select a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Data Collection: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Mechanism of Action Studies

For compounds that exhibit significant activity in the initial screens, further studies are warranted to elucidate their mechanism of action.

MOA_Workflow A Active 'Hit' Compound B Enzyme Inhibition Assays (e.g., ACCase, HPPD, Kinases) A->B C Molecular Docking Studies A->C D Cell-based Assays (e.g., Western Blot, Flow Cytometry) A->D E Elucidation of Molecular Target and Pathway B->E C->E D->E

Caption: Workflow for elucidating the mechanism of action.

These studies will be highly dependent on the observed biological activity. For example, a potent herbicidal compound would be tested for its ability to inhibit ACCase or HPPD in vitro. An anticancer "hit" would be investigated for its effect on specific signaling pathways or its ability to inhibit particular kinases.

Conclusion: Charting the Course for Novelty

The assessment of novelty for 5-propylcyclohexane-1,3-dione derivatives is a multifaceted process that requires a strong foundation in the existing literature, coupled with rigorous and systematic experimental validation. While the broader class of cyclohexane-1,3-diones is well-explored, the specific introduction of a 5-propyl group opens up new avenues for discovery. The true measure of novelty will be the demonstration of unique and advantageous biological properties, be it in the realm of agrochemicals or human therapeutics. By following the comparative framework and experimental guidelines presented here, researchers can confidently navigate this exciting area of chemical exploration and unlock the full potential of these intriguing molecules.

References

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  • Burton, J. D., Gronwald, J. W., Somers, D. A., Connelly, J. A., Gengenbach, B. G., & Wyse, D. L. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. Plant Physiology, 86(4), 983–986. [Link]

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. [Link]

  • European Patent Office. (n.d.). Herbicidal cyclohexane-1,3-dione derivatives.
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  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Propylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Propylcyclohexane-1,3-dione. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. 5-Propylcyclohexane-1,3-dione is not a benign substance; it is classified as a hazardous chemical. This determination is the foundational step in a compliant disposal process, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

The hazards associated with 5-Propylcyclohexane-1,3-dione, as identified in its Safety Data Sheet (SDS), categorize it as hazardous waste due to its toxic and irritant properties.[3][4]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Serious Eye Damage (Category 1/2A) Causes serious eye irritation and potentially serious damage.[5]
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Skin Irritation (Category 2) Causes skin irritation upon contact.[5]

Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[5]

Aquatic Hazard (Category 3) Harmful to aquatic life with long-lasting effects.No Pictogram

Causality: The inherent toxicity and irritant nature of this compound mean it cannot be disposed of via standard laboratory drains or in regular trash.[6] Such actions would violate EPA regulations and pose a significant threat to environmental and public health.[1] Therefore, all waste containing 5-Propylcyclohexane-1,3-dione, including the pure compound, solutions, and contaminated materials, must be treated as regulated hazardous waste.[7]

Personal Protective Equipment (PPE) and Immediate Safety

Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure reagent. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect laboratory personnel from chemical exposure.[8][9]

Required PPE for Handling 5-Propylcyclohexane-1,3-dione Waste:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. Given the risk of serious eye damage, goggles are strongly recommended.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling of solid waste should be performed in a certified chemical fume hood to minimize inhalation risk.[10]

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe laboratory waste management. Mixing incompatible chemicals can lead to violent reactions, toxic gas release, or fires.[11]

Step-by-Step Containerization:

  • Select the Right Container:

    • Use a container made of a material compatible with 5-Propylcyclohexane-1,3-dione. A high-density polyethylene (HDPE) or glass container is appropriate.[12]

    • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw-on cap.[1][8]

    • Never use food-grade containers (e.g., beverage bottles) for hazardous waste.[11]

  • Segregate the Waste Stream:

    • Designate a specific waste container solely for 5-Propylcyclohexane-1,3-dione and related materials (e.g., contaminated weigh boats, wipes).

    • Crucially, do not mix this waste with other chemical streams such as strong acids, bases, or oxidizers.[11] Keep it segregated as a non-halogenated organic solid waste.

  • Label the Container Immediately:

    • As soon as the first drop of waste enters the container, it must be labeled.[7]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "5-Propylcyclohexane-1,3-dione". Avoid abbreviations or formulas.[11]

      • The specific hazards: "Toxic," "Irritant."[11]

      • The date the waste was first added to the container (accumulation start date).

Disposal Workflow: From Point of Generation to Pickup

The disposal process follows a regulated pathway from the laboratory bench to a licensed Treatment, Storage, and Disposal Facility (TSDF). The following workflow ensures compliance and safety at every stage.

G cluster_0 In the Laboratory cluster_1 EHS Coordination cluster_2 Final Disposition gen Step 1: Waste Generation (Unused reagent, contaminated labware) container Step 2: Transfer to a Properly Labeled, Compatible Hazardous Waste Container gen->container Immediate Action saa Step 3: Store in Designated Satellite Accumulation Area (SAA) (Keep container closed) container->saa Secure Storage request Step 4: Container Full or Accumulation Limit Reached? Submit Waste Pickup Request to EHS saa->request Initiate Disposal pickup Step 5: EHS Personnel Collect Waste from Laboratory SAA request->pickup Scheduled Pickup tsdf Step 6: Transport to Licensed Waste Disposal Facility for Incineration or Treatment pickup->tsdf Manifested Transport

Sources

Navigating the Handling of 5-Propylcyclohexane-1,3-dione: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be built on a foundation of uncompromising safety. The handling of specialized chemical reagents like 5-Propylcyclohexane-1,3-dione (CAS No. 57641-89-1) demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), along with operational and disposal plans, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

5-Propylcyclohexane-1,3-dione is a solid organic compound that presents several key hazards that directly inform our PPE strategy.[1] Understanding the causality is critical: what we wear is a direct response to the specific risks this chemical poses.

According to its Safety Data Sheet (SDS) and global hazard classifications, the primary risks are:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [1][2]

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation. [1][2]

  • H412: Harmful to aquatic life with long-lasting effects.

The most acute of these, "Causes serious eye damage," dictates a stringent approach to eye protection. Because the compound is a solid, often a powder with a melting point between 95-105°C, the risk of generating airborne dust is significant.[1] This dust is the primary vector for eye contact and respiratory irritation, making containment and appropriate PPE paramount.

Core Protective Equipment: Your First Line of Defense

A multi-layered PPE strategy is required to mitigate the identified risks. The following sections detail the minimum required equipment when handling 5-Propylcyclohexane-1,3-dione.

Eye and Face Protection

The risk of serious, irreversible eye damage (H318) is the most critical hazard to address.

  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles. Goggles are essential to prevent airborne powder from making contact with the eyes.

  • Enhanced Protection: When there is a risk of splashing (e.g., during dissolution in a solvent) or significant dust generation, a face shield must be worn in addition to chemical splash goggles.[3][4]

Skin and Body Protection

To prevent skin irritation (H315), complete skin coverage is necessary.

  • Gloves: Nitrile or neoprene gloves are recommended for incidental contact.[4][5] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.[4] Gloves should be inspected for tears or holes before each use.

  • Lab Coat: A standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of contamination, such as handling larger quantities, a chemically resistant apron over the lab coat is advised.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory environment where hazardous chemicals are handled.[4]

Respiratory Protection

The potential for respiratory irritation (H335) from dust inhalation must be controlled.[2][6]

  • Engineering Controls First: The primary method for controlling dust is to use engineering controls, such as a certified chemical fume hood or a powder containment hood, especially when weighing or transferring the solid.

  • When Required: If engineering controls are insufficient to keep dust levels below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is the minimum requirement.[4]

PPE Selection for Specific Laboratory Tasks

The level of PPE required can be adjusted based on the specific procedure and the scale of the operation. The following table provides a clear guide for common laboratory tasks.

TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection LowSafety glassesNone requiredLab coatNot required
Weighing Solid Moderate-HighChemical splash gogglesNitrile glovesLab coatRequired if not in a fume/powder hood
Solution Preparation ModerateChemical splash gogglesNitrile glovesLab coatRecommended to be done in a fume hood
Reaction Workup Moderate-HighGoggles & Face ShieldNitrile glovesLab coatWork in a fume hood
Spill Cleanup HighGoggles & Face ShieldHeavy-duty nitrile glovesLab coat/apronNIOSH-approved respirator required
Waste Disposal ModerateChemical splash gogglesNitrile glovesLab coatNot required if waste is sealed

Operational and Disposal Plans

A self-validating safety system relies on established, repeatable protocols. Follow these step-by-step procedures for handling, spill management, and disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Designate a specific work area, preferably inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • PPE Donning: Before entering the designated area, don all required PPE in the following order: lab coat, respiratory protection (if needed), chemical splash goggles, and finally, gloves.

  • Handling: Carefully transfer the required amount of 5-Propylcyclohexane-1,3-dione. Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height. Keep containers tightly closed when not in use.

  • Post-Handling: Once the experimental procedure is complete, decontaminate any surfaces.

  • PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Gloves should be removed first by peeling them off inside-out. Follow with the lab coat, goggles, and respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Emergency Protocol: Spill & Disposal
  • Spill Containment: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent, inert material (e.g., vermiculite or sand).[7] Avoid raising dust.

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.[7] Do not use a standard vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: All waste, including contaminated PPE and cleanup materials, must be treated as hazardous waste. Dispose of contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant. Do not allow the product to enter drains, as it is harmful to aquatic life.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 5-Propylcyclohexane-1,3-dione.

prep 1. Preparation - Designate Area (Fume Hood) - Check Safety Equipment ppe 2. Don PPE - Lab Coat, Goggles - Gloves prep->ppe weigh 3. Weighing & Transfer ppe->weigh in_hood Is work inside a certified fume hood? weigh->in_hood respirator Don NIOSH-Approved Respirator in_hood->respirator No handle 4. Perform Experiment in_hood->handle Yes respirator->handle decon 5. Decontaminate Workspace handle->decon spill Spill Occurs? decon->spill spill_protocol Execute Spill Protocol - Evacuate, Don full PPE - Contain & Clean spill->spill_protocol Yes waste 6. Segregate Waste - Label Hazardous Waste spill->waste No spill_protocol->waste doff 7. Doff PPE (Gloves First) waste->doff wash 8. Wash Hands doff->wash end_proc End of Procedure wash->end_proc

Caption: Procedural workflow for the safe handling of 5-Propylcyclohexane-1,3-dione.

By adhering to these guidelines, researchers can confidently handle 5-Propylcyclohexane-1,3-dione, ensuring a safe laboratory environment that fosters both personal well-being and scientific advancement. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new procedure.

References

  • National Center for Biotechnology Information. "5-Propylcyclohexane-1,3-dione." PubChem Compound Summary for CID 2737224, Source: NIH, [Link].

  • National Center for Biotechnology Information. "5-Propylcyclohexane-1,3-diol." PubChem Compound Summary for CID 141275266, Source: NIH, [Link].

  • National Center for Biotechnology Information. "5-(Isopropyl)cyclohexane-1,3-dione." PubChem Compound Summary for CID 566106, Source: NIH, [Link].

  • U.S. Environmental Protection Agency. "Personal Protective Equipment." Source: US EPA, [Link].

  • National Center for Biotechnology Information. "5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione." PubChem Compound Summary for CID 3116068, Source: NIH, [Link].

  • University of Tennessee, Knoxville. "Personal Protective Equipment (PPE)." Source: EHS UTK, [Link].

  • Hazmat School. "5 Types of PPE for Hazardous Chemicals." Source: Hazmat School, [Link].

  • Respirex International. "Personal Protective Equipment (PPE) for Industrial Chemicals." Source: Respirex International, [Link].

  • National Center for Biotechnology Information. "5-Pentylcyclohexane-1,3-dione." PubChem Compound Summary for CID 15618506, Source: NIH, [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.